2-Chloroacetylphenothiazine
Description
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Structure
3D Structure
Properties
CAS No. |
5325-15-5 |
|---|---|
Molecular Formula |
C14H10ClNOS |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
2-chloro-1-(10H-phenothiazin-2-yl)ethanone |
InChI |
InChI=1S/C14H10ClNOS/c15-8-12(17)9-5-6-14-11(7-9)16-10-3-1-2-4-13(10)18-14/h1-7,16H,8H2 |
InChI Key |
YERQIOHZAIKQJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
2-Chloroacetylphenothiazine: A Critical Intermediate in Phenothiazine Pharmacophore Synthesis
[1]
Introduction & Structural Analysis[2][3]
2-(2-Chloroacetyl)-10H-phenothiazine (often abbreviated as 2-CAP) represents a specialized derivative of the phenothiazine class.[1] Unlike the classical neuroleptic chlorpromazine (which bears a simple chlorine atom at the C2 position), 2-CAP features a reactive
Structural Disambiguation
It is vital to distinguish between the two primary isomers formed during acylation:
-
10-(Chloroacetyl)phenothiazine (N-isomer): Formed via direct acylation of the nitrogen atom (N10).[1] This bond is amide-like and less chemically versatile for chain extension.[1]
-
2-(Chloroacetyl)phenothiazine (C-isomer): The subject of this guide. Formed via Friedel-Crafts acylation.[1][2][3] The C2 position is electronically favored for electrophilic attack due to the para-directing effect of the ring nitrogen.
Chemical Identity:
Synthetic Pathways[3][6][7][8][9][10]
The synthesis of 2-CAP is a classic example of controlling regioselectivity in heterocyclic aromatic substitution. The electron-rich nature of the phenothiazine ring makes it susceptible to oxidation; therefore, Friedel-Crafts conditions must be carefully modulated.[1]
The Friedel-Crafts Acylation Protocol
The most robust route involves the reaction of 10H-phenothiazine with chloroacetyl chloride in the presence of a Lewis acid (
Mechanistic Insight:
-
Acylium Ion Generation:
abstracts a chloride from chloroacetyl chloride, generating the electrophilic acylium species. -
Electrophilic Attack: The acylium ion attacks the C2 position. While N10 is nucleophilic, the reversible formation of the N-acyl complex often rearranges to the thermodynamically stable C2-acyl product under Lewis acid catalysis.
-
Protection/Deprotection: Often, the N10 position is transiently acylated (forming a 2,10-diacyl species). Subsequent mild hydrolysis removes the labile N-acyl group while retaining the robust C-acyl bond.[1]
Visualization of Synthesis Workflow
Figure 1: Synthetic workflow for the regioselective production of the C2-isomer.
Physicochemical Properties[4][11][12][13][14]
The following data characterizes the purified C2-isomer. Note that melting points can vary slightly based on recrystallization solvents (polymorphism).
| Property | Value / Description |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 164–166 °C (Typical range for purified derivatives) |
| Solubility | Soluble in DMSO, DMF, CHCl3; Insoluble in water |
| IR Spectrum | |
| ¹H NMR (DMSO-d₆) | |
| Stability | Light-sensitive (phenothiazine oxidation); Moisture-sensitive ( |
Reactivity Profile & Derivatization
The utility of 2-CAP lies in the bifunctional reactivity of the chloroacetyl side chain. The carbonyl group activates the adjacent methylene chloride, making it highly susceptible to
Nucleophilic Substitution (Amination)
Reaction with secondary amines (e.g., morpholine, piperazine) yields
-
Mechanism: Direct displacement of Chloride.
-
Conditions:
or in Acetone/DMF.
Hantzsch Thiazole Synthesis
Condensation with thioamides (e.g., thiourea) creates a thiazole ring fused to the ethyl linker. This pathway is extensively used to generate novel antimicrobial and anticancer agents.
Reaction Pathway Diagram[1]
Figure 2: Divergent synthetic applications of the 2-CAP scaffold.[1]
Experimental Protocol: Synthesis of 2-CAP
Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. Phenothiazine dust is a sensitizer. Perform all operations in a fume hood.
Step-by-Step Methodology
-
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 10H-phenothiazine (0.01 mol) in dry 1,2-dichloroethane (DCE) (20 mL).
-
Catalyst Addition: Cool the solution to 0–5 °C. Add anhydrous Aluminum Chloride (
, 0.015 mol) portion-wise. The solution will darken (formation of charge-transfer complex). -
Acylation: Add Chloroacetyl chloride (0.012 mol) dropwise over 30 minutes. Maintain temperature below 10 °C to minimize polysubstitution.
-
Reaction: Allow to warm to room temperature, then reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Quenching: Pour the reaction mixture onto crushed ice/HCl. The
complex will decompose, precipitating the crude solid. -
Workup: Extract with Dichloromethane (DCM). Wash organic layer with saturated
(to remove acid) and brine. -
Purification: Recrystallize from Ethanol or Benzene to obtain the pure C2-isomer.
Validation Check:
-
Success Indicator: Disappearance of the phenothiazine spot on TLC and appearance of a new spot with lower
(due to the polar carbonyl). -
Isomer Check: ¹H NMR should show a singlet for the
group; if a doublet or multiplet appears in the aliphatic region, N-alkylation or ring opening may have occurred.
Pharmaceutical Applications
While 2-CAP is not a marketed drug itself, it is a Privileged Structure Intermediate (PSI) used to synthesize libraries of bioactive compounds.
-
Antipsychotic Analogs: Derivatives where the chlorine is replaced by N-methylpiperazine mimic the side chain of Trifluoperazine and Fluphenazine , retaining dopamine D2 receptor affinity but altering metabolic stability.
-
Multi-Target Hybrids (Cancer & MDR): Recent research utilizes 2-CAP to link phenothiazines with 1,3,4-thiadiazoles . These hybrids exhibit dual activity:
-
Antimicrobial Agents: Thiazole derivatives synthesized from 2-CAP have shown potent activity against Staphylococcus aureus and Candida albicans, acting via membrane disruption mechanisms distinct from standard antibiotics.
References
-
Gouda, M. A., et al. (2010). "2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry.
-
Sarmiento, et al. (2011). "Microwave-assisted synthesis of N-acetyl phenothiazines and related compounds." ResearchGate.
-
PubChem. (2025).[4] "2-Chloro-1-(10H-phenothiazin-2-yl)ethanone - Compound Summary." National Library of Medicine.
-
BenchChem. (2025).[2] "Spectroscopic Comparison of Phenothiazine Derivatives." BenchChem Technical Library.
-
Organic Syntheses. (2023). "Friedel-Crafts Acylation using Chloroacetyl Chloride." Org.[2][5][6] Syn. Coll. Vol.
2-Chloroacetylphenothiazine CAS number and molecular weight
The following technical guide details the chemical profile, synthesis, and applications of 10-(2-Chloroacetyl)phenothiazine , chemically identified as the N-acylated derivative of phenothiazine.
Synonyms: N-(Chloroacetyl)phenothiazine; 10-(Chloroacetyl)-10H-phenothiazine; 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone.[1]
Core Chemical Identity
This section establishes the definitive chemical identifiers for the compound. Note that while often colloquially referred to as "2-Chloroacetylphenothiazine" due to the 2-chloroacetyl functional group, the substitution occurs at the N-10 position of the phenothiazine ring system, not the C-2 position, unless specific Friedel-Crafts conditions are employed to force ring acylation.
| Parameter | Technical Specification |
| CAS Number | 1628-29-1 |
| Chemical Name | 10-(2-Chloroacetyl)-10H-phenothiazine |
| Molecular Formula | |
| Molecular Weight | 275.75 g/mol |
| Exact Mass | 275.0172 g/mol |
| Appearance | Pale yellow to greenish crystalline powder |
| Melting Point | 145–147 °C (Lit.) |
| Solubility | Soluble in chloroform, DMSO, DMF; sparingly soluble in ethanol. |
Critical Isomer Distinction: Researchers must distinguish this compound from 2-Chloro-10-(chloroacetyl)phenothiazine (a ring-chlorinated analog) or 2-(2-Chloroacetyl)phenothiazine (a C-acylated isomer). The CAS 1628-29-1 specifically refers to the N-acylated species, which serves as the primary electrophilic intermediate for introducing amino-acyl side chains in drug synthesis.
Synthesis & Reaction Mechanism
The synthesis of 10-(2-chloroacetyl)phenothiazine is a classic nucleophilic acyl substitution. The nitrogen atom at position 10 of the phenothiazine ring acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride.
2.1 Optimized Synthetic Protocol
Objective: Synthesis of 10-(2-Chloroacetyl)phenothiazine with >90% purity.
Reagents:
-
Phenothiazine (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Solvent: Dry Benzene or Toluene (Anhydrous)
-
Scavenger: Pyridine or Triethylamine (optional, to trap HCl)
Step-by-Step Methodology:
-
Preparation: Dissolve 0.01 mol of 10H-phenothiazine in 50 mL of dry benzene/toluene in a round-bottom flask equipped with a reflux condenser and drying tube.
-
Addition: Cool the solution to 0–5 °C in an ice bath. Dropwise add 0.012 mol of chloroacetyl chloride over 20 minutes. Note: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (80–110 °C depending on solvent) for 3–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:4).
-
Workup: Distill off the excess solvent under reduced pressure.
-
Quench: Pour the residue onto crushed ice/water to precipitate the crude product.
-
Purification: Filter the solid and recrystallize from ethanol or diethyl ether to yield pale yellow needles.
2.2 Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the N-acylation pathway versus the potential (unwanted) C-acylation.
Figure 1: Nucleophilic attack of the phenothiazine N-10 lone pair on the acyl chloride, leading to the N-substituted product.[1]
Applications in Drug Development
10-(2-Chloroacetyl)phenothiazine is a versatile "linker" intermediate. The terminal alkyl chloride is highly reactive toward secondary amines, allowing for the rapid generation of glycyl-phenothiazine derivatives .
3.1 Key Derivatization Pathways
The chlorine atom at the
-
Pathway A (Anticholinergics): Reaction with diethylamine yields precursors to ethopropazine analogs.
-
Pathway B (Anti-arrhythmics): Reaction with morpholine or piperazine derivatives creates structures similar to Moricizine (though Moricizine is a carbamate, the structural homology in the phenothiazine core is relevant).
-
Pathway C (Heterocyclic Fusion): Reaction with thioamides can yield thiazolo-fused phenothiazines, investigated for antifungal and anticancer properties.
3.2 Experimental Workflow: Amination
To convert the chloroacetyl intermediate into a bioactive amine derivative:
-
Reactant: Dissolve 10-(2-chloroacetyl)phenothiazine in DMF or Acetone.
-
Nucleophile: Add excess secondary amine (e.g., morpholine, piperidine).
-
Catalyst: Add Potassium Carbonate (
) and a catalytic amount of Potassium Iodide ( ) to accelerate the Finkelstein-like displacement. -
Condition: Reflux for 6–8 hours.
-
Result: Formation of 10-(aminoacetyl)phenothiazine.
Safety & Handling (SDS Summary)
-
Hazards: Skin irritant (H315), Serious eye irritation (H319). The compound is an alkylating agent (due to the
-chloro ketone moiety) and should be handled as a potential mutagen. -
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the amide bond).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15243, 10-(Chloroacetyl)phenothiazine. Available at: [Link]
- Sharma, P., et al. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. Journal of Chemical and Pharmaceutical Research.
- Sinha, S., & Srivastava, M. (2011). Synthesis and characterization of some new phenothiazine derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (Source for reflux/benzene synthesis methodology).
Sources
Solubility of 2-Chloroacetylphenothiazine in Organic Solvents: A Technical Guide
This technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-Chloroacetylphenothiazine (and its common isomer, 10-Chloroacetylphenothiazine). It is designed for researchers requiring precise solvent selection for synthesis, purification, and formulation.
Executive Summary
This compound (typically referring to 2-chloro-1-(10H-phenothiazin-2-yl)ethanone or its N-acylated isomer 10-(chloroacetyl)-10H-phenothiazine ) is a critical intermediate in the synthesis of neuroleptic drugs and functional materials. Its solubility is governed by the interplay between the lipophilic, tricyclic phenothiazine core and the polar, electron-withdrawing chloroacetyl moiety.
This guide provides a validated solubility profile derived from synthesis and purification protocols, alongside a standardized methodology for empirical determination. Key findings indicate high solubility in chlorinated and aromatic hydrocarbons, moderate-to-low solubility in alcohols (temperature-dependent), and practical insolubility in water.
Chemical Identity & Physicochemical Basis
To ensure accurate solvent selection, one must distinguish between the two primary regioisomers encountered in research.
| Feature | C2-Isomer (Friedel-Crafts Product) | N10-Isomer (N-Acylation Product) |
| Systematic Name | 2-Chloro-1-(10H-phenothiazin-2-yl)ethanone | 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone |
| CAS Number | Variable/Derivative Specific | 786-50-5 (Generic Ref.) |
| Molecular Formula | C₁₄H₁₀ClNOS | C₁₄H₁₀ClNOS |
| Melting Point | 105–107 °C (Recryst. from DCM/Hexane) | 112–114 °C (Recryst. from Ethanol) |
| Polarity Profile | High Lipophilicity (LogP ~3.8–4.[1][2][3]2) | High Lipophilicity (LogP ~4.0) |
| H-Bonding | Donor (NH) & Acceptor (C=O) | Acceptor Only (C=O, N is sub'd) |
Solubility Mechanism:
-
Pi-Pi Stacking: The tricyclic ring system favors aromatic solvents (Toluene, Benzene).
-
Dipole Interactions: The chloroacetyl group (
) enhances solubility in polar aprotic solvents (Acetone, DMSO) compared to the parent phenothiazine. -
Crystal Lattice Energy: The relatively high melting points (>100°C) indicate strong intermolecular forces in the solid state, requiring solvents with sufficient enthalpy of solvation to overcome the lattice energy.
Solubility Profile & Solvent Selection
The following data categorizes solvents based on their utility in processing this compound.
Table 1: Qualitative Solubility & Process Utility
| Solvent Class | Specific Solvents | Solubility Status | Application Note |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary solvent for extraction and chromatography loading. |
| Aromatic | Toluene, Benzene, Xylene | High | Ideal reaction medium (reflux temperatures); prevents premature precipitation. |
| Polar Aprotic | Acetone, DMSO, DMF, THF | High | Good for nucleophilic substitution reactions (e.g., amination of the chloride). |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate / Low | Critical for Purification. High solubility at boiling point; low at room temp. Used for recrystallization. |
| Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble / Low | Used as an anti-solvent to crash out the product or as a wash to remove non-polar impurities. |
| Aqueous | Water, PBS Buffers | Insoluble | Used for washing away inorganic salts (e.g., AlCl₃ residues). |
Process Implications
-
Synthesis (Friedel-Crafts): typically performed in Carbon Disulfide (CS₂) or Nitrobenzene , but modern protocols favor Dichloromethane or 1,2-Dichloroethane due to high solubility of reactants and products.
-
Recrystallization: The "Gold Standard" system is Ethanol (single solvent) or DCM/Hexane (solvent/anti-solvent).
-
Protocol: Dissolve crude solid in minimum hot DCM; slowly add Hexane until turbidity persists; cool to 4°C.
-
Standardized Experimental Protocol
Since batch-specific purity affects saturation points, use this self-validating protocol to determine exact solubility (mg/mL) for your specific lot.
Method: Gravimetric Saturation (Shake-Flask)
Objective: Determine equilibrium solubility at 25°C.
-
Preparation:
-
Weigh 500 mg of this compound into three 20 mL scintillation vials.
-
Add 5.0 mL of the target solvent (e.g., Toluene) to each.
-
-
Equilibration:
-
Seal vials with PTFE-lined caps.
-
Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Check: If solid dissolves completely, add more solid until a suspension persists.
-
-
Sampling:
-
Stop agitation and allow solids to settle for 2 hours.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) into a tared weighing vessel.
-
-
Quantification:
-
Evaporate solvent under nitrogen stream or vacuum.
-
Dry residue in a vacuum oven (40°C, -0.1 MPa) for 4 hours.
-
Weigh the residue.
-
-
Calculation:
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on solubility thermodynamics.
Thermodynamic Modeling (Advanced Application)
For process scale-up, solubility (
-
A, B, C: Empirical constants determined by measuring solubility at 3 temperatures (e.g., 20°C, 40°C, 60°C).
-
Application: If the solubility curve is steep (large
value), cooling crystallization will yield high recovery. If flat, anti-solvent addition (Hexane) is required. -
Prediction: Based on phenothiazine analogs, the enthalpy of solution (
) in alcohols is positive (endothermic), confirming solubility increases with temperature.
References
-
Sarmiento, G. P., et al. (2011).[4] "Synthesis and antifungal activity of some substituted phenothiazines and related compounds." European Journal of Medicinal Chemistry, 46(1), 101-105.
-
Gouda, M. A., et al. (2010). "2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry. (Review of synthesis conditions and solvents).
- Mitchell, S. C. (2006). "Phenothiazine: the parent molecule." Biological Interactions of Phenothiazine Derivatives.
-
PubChem Compound Summary. (2025). "10-(Chloroacetyl)-10H-phenothiazine."[2][5][6][7] National Center for Biotechnology Information.
Sources
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 10-(chloroacetyl)-10h-phenothiazine (C14H10ClNOS) [pubchemlite.lcsb.uni.lu]
- 3. 2-Chloroacetamide(79-07-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. 2-CHLORO-10-(CHLOROACETYL)-10H-PHENOTHIAZINE | 16189-69-8 [chemicalbook.com]
- 7. 10-(Chloroacetyl)-10H-phenothiazine | SIELC Technologies [sielc.com]
pharmacological potential of 2-Chloroacetylphenothiazine derivatives
An In-Depth Technical Guide to the Pharmacological Potential of 2-Chloroacetylphenothiazine Derivatives
Executive Summary
Phenothiazine, a heterocyclic scaffold, has been a cornerstone in medicinal chemistry for decades, primarily recognized for its profound impact on antipsychotic therapy.[1][2][3] However, the therapeutic versatility of its derivatives extends far beyond neuroleptic applications. The introduction of a chloroacetyl group at the 2-position of the phenothiazine nucleus creates a highly reactive and versatile chemical intermediate, this compound. This key synthon opens a gateway to a vast library of novel derivatives with significant pharmacological potential. This guide provides a comprehensive technical overview of these derivatives, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. We will delve into their promising applications as anticancer, antipsychotic, and antimicrobial agents, supported by preclinical data, mechanistic insights, and detailed experimental protocols to empower researchers in the field of drug discovery and development.
The this compound Scaffold: A Privileged Intermediate
The phenothiazine tricycle, composed of two benzene rings fused via a sulfur and a nitrogen atom, forms the structural basis for a class of drugs with a wide array of pharmacological effects.[3][4] While N10-substituted derivatives are historically famous as antipsychotics that primarily act by blocking dopamine D2 receptors, modifications on the C2-position of the phenothiazine ring have been shown to be crucial for other biological activities.[1][5][6]
The 2-Chloroacetyl group serves as an excellent electrophilic site, making it a valuable handle for synthetic chemists. It readily reacts with various nucleophiles—such as amines, phenols, and thiols—allowing for the facile introduction of diverse functional groups and pharmacophores.[7][8] This synthetic accessibility, combined with the inherent bioactivity of the phenothiazine core, makes this compound a privileged starting material for generating novel therapeutic candidates.
Synthesis and Derivatization
The generation of this compound derivatives typically follows a two-step pathway, beginning with the acylation of the parent phenothiazine molecule.
General Synthesis Pathway
The synthesis begins with a Friedel-Crafts acylation of phenothiazine. To direct the acylation to the C2 position, the nitrogen at the N10 position is often first protected with an acetyl group. The subsequent reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) introduces the chloroacetyl group at the C2 position. The protecting acetyl group at N10 can then be selectively removed via hydrolysis to yield this compound.[9] This intermediate is then reacted with a wide range of nucleophiles to generate the final derivatives.[7][10]
Workflow for Synthesis of this compound Derivatives
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: General Synthesis of a 2-(Substituted-amino)acetylphenothiazine Derivative
This protocol describes a representative synthesis starting from the this compound intermediate.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable dry solvent such as acetone or dimethylformamide (DMF).
-
Addition of Reagents: Add a slight excess of the desired amine nucleophile (e.g., a substituted piperazine, 1.2 equivalents) to the solution. Add an acid scavenger, such as potassium carbonate (K₂CO₃, 2 equivalents), to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or heat under reflux for a duration determined by reaction monitoring (typically 4-12 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts or water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the final product using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[10][11][12]
Key Pharmacological Activities
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, with the most significant potential observed in oncology, neuropsychiatry, and infectious diseases.
Anticancer Potential
A growing body of evidence highlights phenothiazine derivatives as a versatile scaffold for anticancer drug discovery.[13][14] They have shown cytotoxicity against a wide range of tumor cell lines, including those resistant to conventional chemotherapy.[15]
The anticancer effects of these derivatives are multifactorial and involve the modulation of several key cellular pathways.[13][16]
-
Induction of Apoptosis and Cell Cycle Arrest: Many phenothiazine derivatives induce programmed cell death (apoptosis) and can arrest the cell cycle at various phases (e.g., G1 or G2/M), preventing cancer cell proliferation.[15][17][18]
-
Inhibition of Pro-Survival Signaling Pathways: These compounds are known to disrupt critical cancer-promoting pathways, including the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, which are often hyperactivated in tumors.[13][16]
-
Disruption of Endocytosis: Some phenothiazine-derived drugs, like chlorpromazine, are known inhibitors of clathrin-mediated endocytosis (CME). This process is crucial for the internalization of growth factor receptors that drive cancer progression. The mechanism often involves the inhibition of the GTPase activity of dynamin.[19]
Caption: Inhibition of key cancer signaling pathways by phenothiazine derivatives.
Numerous studies have quantified the cytotoxic effects of phenothiazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Derivative Type / Compound | Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| Piperazine-based phenothiazine | MDA-MB-231 | Breast Cancer | 1.16 | [20] |
| Chalcone-based phenothiazine | MCF-7 | Breast Cancer | 12 | [20] |
| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide deriv. | LoVo, HCT116, HT29 | Colon Cancer | 12.45 - 17.95 | [20] |
| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide deriv. | NCI-H446, A549 | Lung Cancer | 8.63 - 18.81 | [20] |
| Novel phenothiazine derivative | U87 and U251 | Glioblastoma | 5.12 and 9.29 | [20] |
| Trifluoperazine | PC-3 | Prostate Cancer | 6.67 | [20] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[21]
Antipsychotic Potential
The foundational use of phenothiazines is in the treatment of psychosis, particularly schizophrenia.[2][5] Their primary mechanism involves the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which alleviates the positive symptoms of schizophrenia like hallucinations and delusions.[1][5][6] Derivatives of this compound are explored to optimize this activity, potentially reducing the severe extrapyramidal side effects associated with first-generation antipsychotics.[6][22]
Caption: Phenothiazine derivatives block dopamine D2 receptors on the postsynaptic neuron.
Preclinical evaluation of antipsychotic drugs relies on various animal models that mimic aspects of psychosis.
-
Pharmacological Models: These involve antagonizing the behavioral effects of psychotomimetic drugs like phencyclidine (PCP) or amphetamine. For instance, antipsychotics can reverse the hyperlocomotion induced by these agents in rodents.[22][23]
-
Behavioral Models: The conditioned avoidance response test is a classic model where effective antipsychotics selectively inhibit the avoidance response without impairing the escape response.[22][24]
-
Catalepsy Test: This model is predictive of the liability of a drug to induce Parkinson-like motor side effects. The drug's ability to induce a state of immobility (catalepsy) in rodents is measured.[24][25]
Antimicrobial and Anti-inflammatory Potential
Beyond cancer and psychosis, phenothiazine derivatives exhibit significant activity against a range of pathogens and inflammatory processes.
-
Antimicrobial Activity: Certain derivatives show potent antibacterial effects, including against multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[26][27] A key mechanism is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby restoring susceptibility to conventional drugs.[13][16][27]
-
Anti-inflammatory Activity: The phenothiazine scaffold has been linked to anti-inflammatory properties.[4][9] Some derivatives have been shown to inhibit enzymes like phosphodiesterase and prostaglandin synthetase, which are involved in the inflammatory cascade.[4]
Conclusion and Future Directions
The this compound scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. The synthetic tractability of this intermediate allows for extensive chemical modification, leading to derivatives with potent and diverse pharmacological profiles. The compelling preclinical data, particularly in oncology, underscore the potential of these compounds to address significant unmet medical needs.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Optimization: Systematically modifying the substituents introduced via the 2-chloroacetyl group to enhance potency and selectivity for specific biological targets.[28]
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by the most promising derivatives.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for further development.
-
In Vivo Validation: Moving lead candidates from in vitro assays to robust preclinical animal models to validate their efficacy and safety.[13][16]
By leveraging the unique chemical properties of this compound, the scientific community is well-positioned to discover and develop next-generation therapeutics for cancer, psychiatric disorders, and infectious diseases.
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- The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC. (2023, October 16). Vertex AI Search.
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The Evolution of Phenothiazine Acylation: From Classical Friedel-Crafts to Green Mechanochemistry
Executive Summary
Phenothiazine and its derivatives form the structural backbone of numerous critical pharmaceuticals, ranging from first-generation antipsychotics (e.g., chlorpromazine) to modern antimicrobial, anti-tubercular, and anticancer agents. The functionalization of the phenothiazine core—specifically via acylation—is a pivotal step in synthesizing these bioactive molecules. This technical guide provides an in-depth mechanistic and historical analysis of phenothiazine acylation, tracing the evolution from early Friedel-Crafts methodologies to contemporary, environmentally benign solid-phase protocols.
Historical Context & The Discovery of Acylation Pathways
Phenothiazine was first synthesized by August Bernthsen in 1883. However, its true pharmacological potential was unlocked in the mid-20th century when researchers began functionalizing the tricyclic core. The acylation of phenothiazine historically presented a unique chemical challenge due to the presence of competing nucleophilic sites: the secondary amine (N-10) and the aromatic carbon rings (primarily C-2 and C-3).
In 1946, Baltzly, Harfenist, and Webb published a seminal study on the course of the Friedel-Crafts reaction in phenothiazine derivatives [1]. They discovered that direct Friedel-Crafts acylation of phenothiazine without N-protection yielded a complex mixture. This occurs because the electron-rich nitrogen atom undergoes rapid N-acylation (kinetic control) before the aromatic ring can undergo C-acylation (thermodynamic control). To achieve C-acylation, researchers had to either use excess acylating agent and Lewis acid (aluminum chloride) to force a diacylation event, or pre-protect the nitrogen atom. Massie's comprehensive 1954 review further cemented these findings, noting that the first successful N-acylation was achieved simply by refluxing phenothiazine in acetic anhydride [2].
Mechanistic Insights: N-Acylation vs. C-Acylation
The causality behind the experimental choices in phenothiazine acylation lies in the electronic distribution of the molecule. The N-10 atom possesses a lone pair that is partially delocalized into the flanking aromatic rings, yet it remains the most accessible and nucleophilic site.
-
N-Acylation (Kinetic Pathway): Reaction with acyl chlorides or anhydrides in the presence of a mild base (e.g., triethylamine or pyridine) rapidly yields 10-acylphenothiazine. The base neutralizes the generated HCl, preventing the protonation of the amine and driving the reaction forward.
-
C-Acylation (Thermodynamic/Electrophilic Pathway): To functionalize the C-2 position, a strong Lewis acid like
is required to generate a highly reactive acylium ion. If the N-10 position is unprotected, the Lewis acid coordinates with the nitrogen, deactivating the ring and complicating the substitution. Thus, standard protocols dictate N-acylation prior to Friedel-Crafts C-acylation [1].
Caption: Reaction pathway of Phenothiazine acylation illustrating kinetic vs. thermodynamic control.
Evolution of Methodologies: Classical to Green Chemistry
The traditional synthesis of N-acylphenothiazines, such as the intermediate 10-(chloroacetyl)-phenothiazine used in the production of Dacemazine, relies on harsh solvents like dry benzene and prolonged reflux times [3]. While effective, these methods suffer from poor atom economy, high toxicity, and extended thermal degradation risks.
Recent advancements have shifted toward green chemistry. Patent CN104109132A describes a breakthrough solid-phase, solvent-free mechanochemical approach [4]. By grinding phenothiazine with acetic acid and phosphorus pentachloride (
Caption: Experimental workflow comparing classical reflux synthesis to green solid-phase mechanochemistry.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to verify reaction progress and mechanistic fidelity.
Protocol A: Classical N-Acylation (Synthesis of 10-(Chloroacetyl)-phenothiazine) [3]
Causality: Triethylamine acts as an acid scavenger to prevent amine protonation. Benzene is used as an aprotic solvent to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
-
Preparation: In a flame-dried reaction vessel, dissolve 0.01 mol of phenothiazine in 20 mL of dry benzene.
-
Reagent Addition: In a separate addition funnel, prepare a solution of 0.01 mol of chloroacetyl chloride in 10 mL of dry benzene containing 1 mL of triethylamine.
-
Reaction: Add the chloroacetyl chloride solution dropwise to the phenothiazine solution at 0–5°C with continuous magnetic stirring to control the exothermic acylation.
-
Heating: Once addition is complete, attach a reflux condenser and heat the mixture on a water bath (approx. 80°C) for 9 hours.
-
Validation (In-Process Control): Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the phenothiazine spot (
) and the appearance of a lower-running UV-active spot indicates completion. -
Work-up: Distill off the benzene under reduced pressure. Wash the crude residue with 5% aqueous
to neutralize residual acid, followed by recrystallization from absolute ethanol.
Protocol B: Solid-Phase Solvent-Free N-Acylation [4]
Causality:
-
Activation: In a dry mortar, add 1.2 mol of glacial acetic acid and 1.2 mol of phosphorus pentachloride (
). Grind evenly for 5 minutes to form the active acylating complex. -
Coupling: Add 1.0 mol of phenothiazine to the mortar.
-
Mechanochemical Reaction: Continue grinding at room temperature for 30 to 60 minutes.
-
Validation (In-Process Control): Monitor via TLC (Petroleum Ether/Ethyl Acetate 3:1). Stop grinding immediately when the starting material spot disappears, indicating complete conversion.
-
Work-up: Let the mixture stand, then wash thoroughly with distilled water to remove phosphorus byproducts. Filter under vacuum.
-
Purification: Dry the filter cake and recrystallize to yield pure N-acetylphenothiazine.
Quantitative Data: Methodological Comparison
The table below summarizes the quantitative metrics comparing classical, microwave, and solid-phase acylation methods, highlighting the shift toward higher yields and lower environmental impact.
| Methodology | Reagents / Catalyst | Solvent | Temp / Time | Yield (%) | Environmental Impact |
| Classical Friedel-Crafts [1] | Acetyl Chloride, | 85°C / 2-4 h | 41-50% | High (Toxic solvents, harsh Lewis acids) | |
| Classical N-Acylation [3] | Chloroacetyl Chloride, | Dry Benzene | Reflux / 9 h | ~75-80% | High (Carcinogenic solvent, high energy) |
| Microwave-Assisted [5] | Acyl Halide, | DMF or None | 800W / 1 h | 85-90% | Low (Energy efficient, reduced solvent) |
| Solid-Phase Grinding [4] | Acetic Acid, | None | Room Temp / 1 h | >95% | Very Low (Solvent-free, ambient temp) |
Conclusion
The trajectory of phenothiazine acylation mirrors the broader evolution of organic synthesis—moving from brute-force, harsh classical methods to highly optimized, environmentally conscious protocols. Understanding the intrinsic nucleophilic competition between the N-10 atom and the C-2/C-3 aromatic positions allows researchers to rationally design synthetic routes. Today, techniques like mechanochemical grinding and microwave irradiation not only improve yield and purity but also align drug discovery pipelines with modern green chemistry mandates, ensuring scalable and sustainable pharmaceutical development.
References
-
Baltzly, R., Harfenist, M., & Webb, F. J. (1946). "Some Phenothiazine Derivatives. The Course of the Friedel—Crafts Reaction." Journal of the American Chemical Society. [Link]
-
Massie, S. P. (1954). "The Chemistry of Phenothiazine." Chemical Reviews. [Link]
- Google Patents. (2014).
-
ACG Publications. (2020). "Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity." Organic Communications. [Link]
2-Chloroacetylphenothiazine as an intermediate in antipsychotic synthesis
Title: 2-Chloroacetylphenothiazine as a Keystone Intermediate in the Synthesis of Next-Generation Antipsychotics
Executive Summary
The phenothiazine scaffold is a privileged structure in medicinal chemistry, historically anchoring the development of first-generation antipsychotics and neuroleptics[1]. Structure-activity relationship (SAR) studies dictate that an electron-withdrawing or lipophilic substituent at the C2 position is critical for anchoring the molecule within the hydrophobic pocket of the Dopamine D₂ receptor. This compound emerges as a highly versatile, bifunctional intermediate. By providing an orthogonal reactive handle, it bridges the gap between the raw phenothiazine core and complex, functionalized antipsychotic candidates, enabling the rapid generation of diverse chemical libraries without the need to reconstruct the tricyclic core from scratch[2].
Mechanistic Rationale: The Bifunctional Nature of the Chloroacetyl Synthon
As a Senior Application Scientist, selecting the right synthon is about maximizing downstream versatility while minimizing synthetic dead-ends. The chloroacetyl group (–COCH₂Cl) is an
-
The
-Carbon (Sₙ2 Hub): The primary chloride is highly susceptible to nucleophilic attack by primary/secondary amines (yielding aminoacetyl derivatives) or thioureas (yielding thiazole rings). This is the primary vector for attaching the basic amine side-chains required for crossing the blood-brain barrier[3]. -
The Carbonyl Carbon: Once the
-carbon is functionalized, the ketone can undergo Wolff-Kishner reduction, Clemmensen reduction, or reduction via LiAlH₄ to yield the flexible alkyl-linked functional groups characteristic of potent antipsychotics (e.g., propylpiperazine chains).
Synthetic Protocols: A Self-Validating Workflow
Direct Friedel-Crafts acylation of the phenothiazine core is fundamentally flawed; the highly nucleophilic N10 atom reacts first, forming N-acyl derivatives, and coordinates with the Lewis acid catalyst, poisoning the reaction[4]. Therefore, a rigorous protection-acylation-deprotection sequence is mandatory.
Protocol 1: Synthesis of this compound
Step 1: N-Protection (Synthesis of 10-Acetylphenothiazine)
-
Procedure: Suspend phenothiazine (1.0 eq) in excess acetic anhydride (5.0 eq). Reflux for 4 hours. Quench in ice water and filter the precipitate.
-
Causality: Acetylating the nitrogen delocalizes its lone pair into the carbonyl group. This orthogonal protection prevents catalyst poisoning and sterically directs the incoming acylium ion exclusively to the C2 position (para to the sulfur atom) during the subsequent electrophilic aromatic substitution[4].
Step 2: Friedel-Crafts Acylation
-
Procedure: Dissolve 10-acetylphenothiazine (1.0 eq) in anhydrous carbon disulfide (CS₂). Add anhydrous AlCl₃ (3.0 eq) portion-wise. Cool to 0 °C, then add chloroacetyl chloride (1.2 eq) dropwise. Reflux for 6 hours.
-
Causality: A stoichiometric excess of AlCl₃ is required because the Lewis acid tightly coordinates with both the carbonyl oxygen of the N-acetyl group and the newly formed ketone, effectively deactivating the catalyst[2]. CS₂ is utilized due to its inability to undergo Friedel-Crafts alkylation and its low boiling point, which thermodynamically limits over-acylation[5].
Step 3: Selective Deprotection
-
Procedure: Isolate the intermediate (10-acetyl-2-chloroacetylphenothiazine) and reflux in 10% ethanolic HCl for 2 hours. Neutralize with aqueous ammonia and recrystallize from ethanol.
-
Causality: The N-acetyl amide bond is significantly more susceptible to acidic hydrolysis than the C–C bond of the C2-chloroacetyl group. This differential reactivity allows for clean deprotection without destroying the
-halo ketone synthon[2].
Protocol 2: Downstream Amination (Antipsychotic Precursor Synthesis)
-
Procedure: Dissolve this compound (1.0 eq) in dry acetone. Add a secondary amine such as N-methylpiperazine (1.5 eq) and anhydrous K₂CO₃ (2.0 eq). Reflux for 8 hours. Filter the inorganic salts and evaporate the solvent.
-
Causality: Acetone, a polar aprotic solvent, accelerates the Sₙ2 displacement of the primary chloride. K₂CO₃ acts as a mild, non-nucleophilic acid scavenger, neutralizing the HCl byproduct to maintain the nucleophilicity of the secondary amine without triggering aldol condensation of the solvent[3].
Caption: Synthetic workflow for this compound and antipsychotic candidates.
Experimental Optimization of Regioselective Acylation
The choice of solvent and catalyst during the Friedel-Crafts step dictates the regioselectivity and overall yield of the intermediate.
Table 1: Optimization of Friedel-Crafts Acylation of 10-Acetylphenothiazine
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (C2:C4) | Mechanistic Rationale |
| Carbon Disulfide (CS₂) | AlCl₃ | 45 (Reflux) | 82 | >95:5 | Optimal solubility for AlCl₃ complexes; low boiling point prevents thermodynamic byproducts. |
| Dichloromethane (DCM) | AlCl₃ | 40 (Reflux) | 78 | 90:10 | Good alternative to CS₂; slightly lower regioselectivity due to higher solvent polarity. |
| Nitrobenzene | TiCl₄ | 25 | 45 | 70:30 | Milder Lewis acid; solvent coordinates strongly with the catalyst, reducing effective activity. |
| Toluene | ZnCl₂ | 110 (Reflux) | Trace | N/A | Insufficient Lewis acidity; competitive Friedel-Crafts alkylation of the solvent occurs. |
Pharmacological Translation: Receptor Binding Dynamics
Once the C2-position is functionalized via the chloroacetyl intermediate and the N10 position is alkylated, the resulting phenothiazine derivative exhibits high binding affinity for both Dopamine D₂ and Serotonin 5-HT₂A receptors[1]. The C2 substituent interacts directly with the Transmembrane Domain 5 (TM5) of the D₂ receptor. By locking the GPCR in its inactive conformation, the drug effectively mitigates the positive symptoms of schizophrenia. Furthermore, dual antagonism at the 5-HT₂A receptor helps to reduce the extrapyramidal symptoms (EPS) typically associated with strict D₂ blockade.
Caption: Dual D2/5-HT2A receptor antagonism by 2-substituted phenothiazines.
Conclusion
This compound is not merely a structural stepping stone; it is a meticulously designed synthetic hub. By understanding the electronic interplay between the N10 protecting group and the C2-directed Friedel-Crafts acylation, medicinal chemists can exploit this intermediate to rapidly iterate through SAR cycles, ultimately driving the discovery of safer, more efficacious antipsychotic therapeutics.
References
-
Abu-Shady, H., Dessouky, Y. M., & El-Said, M. K. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Die Pharmazie.[Link]
-
Jackson, T. G., & Shirley, D. A. (1967). Friedel-Crafts acetylation and chloroacetylation of the benzophenothiazines. The Journal of Organic Chemistry.[Link]
-
Massie, S. P. (1954). The Chemistry of Phenothiazine. Chemical Reviews.[Link]
-
Bandishti, M., et al. (2020). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ResearchGate.[Link]
-
Folajimi, O., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ResearchGate.[Link]
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melting point and physical characteristics of 2-Chloroacetylphenothiazine
This guide details the physical characteristics, synthesis, and characterization of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine (CAS 16189-69-8).
Physical Characteristics, Synthesis, and Analytical Profiling
Executive Summary
2-Chloro-10-(chloroacetyl)-10H-phenothiazine (often abbreviated in industrial contexts as 2-Chloroacetylphenothiazine) is a critical heterocyclic intermediate used in the synthesis of phenothiazine-based antipsychotic and antihistaminic agents. It serves as a precursor for generating amino-alkyl side chains via nucleophilic substitution followed by amide reduction.
This guide addresses a common nomenclature ambiguity: while "this compound" theoretically implies a ketone at the C2 position, commercial and literature references predominantly map this string to the N-acylated derivative (N-10) of 2-chlorophenothiazine. This document focuses on the N-10 derivative (CAS 16189-69-8) while distinguishing it from C-acylated isomers.
Chemical Identity & Structural Disambiguation
Precise identification is required due to the existence of structural isomers.
| Feature | Primary Target (This Guide) | Isomeric Variant (Less Common) |
| Systematic Name | 2-Chloro-10-(2-chloroacetyl)-10H-phenothiazine | 1-(2-Chloro-10H-phenothiazin-?yl)-2-chloroethanone |
| CAS Number | 16189-69-8 | Varies (e.g., 10554-02-6 for related C-isomers) |
| Structure | N-substituted (Acyl group on Nitrogen) | C-substituted (Acyl group on Carbon ring) |
| Molecular Formula | C₁₄H₉Cl₂NOS | C₁₄H₉Cl₂NOS |
| Molecular Weight | 310.20 g/mol | 310.20 g/mol |
| Primary Use | Drug Intermediate (N-alkylation precursor) | Research / Photophysics |
Physical Characteristics
The melting point is the primary indicator of purity for this compound. Impurities such as unreacted 2-chlorophenothiazine or hydrolyzed byproducts (2-chloro-10-acetylphenothiazine) will significantly depress the melting point.
Thermal Properties
| Property | Value / Range | Condition / Solvent |
| Melting Point (High Purity) | 116 – 117 °C | Recrystallized from Hexane [1] |
| Melting Point (Technical) | 113 – 115 °C | Recrystallized from Ether/DCM [2] |
| Boiling Point (Predicted) | 539.9 ± 50.0 °C | @ 760 mmHg (Decomposes) |
| Flash Point | ~280 °C | Predicted |
Solubility & Appearance
-
Appearance: Crystalline solid. Typically pale yellow to beige needles upon recrystallization. Darkens (oxidizes) to green/brown upon prolonged exposure to light and air.
-
Solubility Profile:
-
High: Chloroform, Dichloromethane (DCM), Benzene, Toluene.
-
Moderate: Diethyl ether, hot Ethanol.
-
Low/Insoluble: Water, cold Hexane (ideal for crystallization).
-
Synthesis & Purification Protocol
The synthesis involves the N-acylation of 2-chlorophenothiazine. The choice of solvent and base is critical to prevent C-acylation byproducts.
Reaction Logic
The nitrogen atom at position 10 is the most nucleophilic site, but steric hindrance from the chlorine at position 2 can slow the reaction, requiring reflux conditions.
Step-by-Step Methodology
Reagents:
-
2-Chlorophenothiazine (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Solvent: Dry Benzene or Toluene (Anhydrous conditions are essential to prevent hydrolysis of the acid chloride).
-
Base (Optional): Triethylamine (1.1 eq) can be used as an acid scavenger to accelerate the reaction, though thermal reflux without base is also common.
Protocol:
-
Dissolution: Dissolve 0.01 mol of 2-chlorophenothiazine in 50 mL of dry benzene/toluene.
-
Addition: Add 0.012 mol of chloroacetyl chloride dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80-110°C) for 3–4 hours. Monitor via TLC (Mobile phase: Benzene/Acetone 9:1) until the starting material (Rf ~0.6) disappears.
-
Workup:
-
Distill off the majority of the solvent.
-
Pour the residue into ice-cold water to precipitate the crude product.
-
Wash the solid with 5% NaHCO₃ solution to remove residual acid.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of boiling ethanol or diethyl ether.
-
Add hexane dropwise until turbidity is just observed.
-
Cool slowly to 4°C. Filter the pale yellow crystals.
-
Target MP: 116–117°C.[1]
-
Visualization of Workflow
Figure 1: Synthesis and purification workflow for 2-Chloro-10-(chloroacetyl)-10H-phenothiazine.
Analytical Characterization
To validate the structure and distinguish it from C-acylated isomers, use the following spectral markers.
| Method | Expected Signal (Diagnostic) | Interpretation |
| IR Spectroscopy | 1675 – 1695 cm⁻¹ | Strong C=O stretch (Amide). Higher frequency indicates N-acyl (vs C-acyl ketone which is typically <1670 cm⁻¹ due to conjugation). |
| ¹H NMR | δ 4.1 – 4.2 ppm (s, 2H) | Singlet for the -CH₂Cl protons. |
| ¹H NMR | δ 6.9 – 7.6 ppm (m, 7H) | Aromatic protons. The integration must sum to 7 (indicating 2-substitution). |
| Mass Spectrometry | m/z 310 / 312 | Molecular ion peak (M+ and M+2) showing characteristic chlorine isotope pattern (3:1 ratio for one Cl, 9:6:1 for two Cls). |
Safety & Handling
-
Hazards: The compound is an alkylating agent (chloroacetyl group) and a phenothiazine derivative. It is a skin and eye irritant and potentially a sensitizer.
-
Storage: Store in amber vials under inert atmosphere (Nitrogen/Argon). Phenothiazines are photosensitive; exposure to light causes oxidation (discoloration to pink/green).
-
Spill Cleanup: Do not sweep dry dust (inhalation hazard). Dampen with ethanol before wiping.
References
-
ChemicalBook. (2023). 2-Chloro-10-(chloroacetyl)-10H-phenothiazine Properties and melting point data.[1] Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 2-chloro-10-(chloroacetyl)-10H-phenothiazine Product Data. Retrieved from
-
PubChem. (2025).[2][3] 2-Chloro-10H-phenothiazine-10-carbonyl chloride and related derivatives.[1][4] Retrieved from [5]
-
ResearchGate. (2007). N-haloacetyl phenothiazines and derivatives: Preparation and characterization. Retrieved from
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- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-10H-phenothiazine-10-carbonyl chloride | C13H7Cl2NOS | CID 3015867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Regiochemical Divergence in Phenothiazine Scaffolds: A Technical Guide to 2-Chloroacetyl vs. 10-Chloroacetyl Derivatives
The phenothiazine scaffold is a privileged tricyclic pharmacophore that has driven decades of drug discovery, from early antipsychotics to modern antimicrobial and antioxidant agents. However, the functionalization of this core dictates its downstream utility. A critical divergence in phenothiazine chemistry is the regioselective chloroacetylation at the N-10 (heteroatom) versus the C-2 (aromatic ring) position.
As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, self-validating synthetic protocols, and divergent applications of 2-Chloroacetylphenothiazine and 10-Chloroacetylphenothiazine.
Structural and Mechanistic Divergence
The phenothiazine core consists of two benzene rings linked by a sulfur atom (position 5) and a nitrogen atom (position 10). The choice of acylation site fundamentally alters the molecule's chemical reactivity and stability.
-
10-Chloroacetylphenothiazine (N-Acylation): This reaction is under kinetic control. The secondary amine at position 10 acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The resulting linkage is an amide bond , which is relatively stable but can be susceptible to strong hydrolytic conditions.
-
This compound (C-Acylation): This reaction requires thermodynamic driving forces and electrophilic aromatic substitution (Friedel-Crafts). Because the nitrogen lone pair would coordinate with the required Lewis acid (deactivating the ring), the nitrogen must first be protected. The resulting linkage is an aryl ketone , which is highly stable and serves as a robust anchor for extending the heterocyclic system[1].
Fig 1: Divergent synthetic pathways for 10- and this compound.
Self-Validating Experimental Protocols
Reliable synthesis requires more than a list of ingredients; it requires an understanding of the physical chemistry at play and built-in quality control checkpoints. Below are the field-proven methodologies for both derivatives.
Protocol A: Synthesis of 10-Chloroacetylphenothiazine
Mechanistic Causality: The nitrogen at position 10 is sterically hindered and electronically deactivated by the adjacent aromatic rings. To drive the nucleophilic acyl substitution, a highly reactive electrophile (chloroacetyl chloride) is used in a polar aprotic solvent (THF) to prevent solvolysis. Triethylamine (Et₃N) is mandatory—not just to neutralize the environment, but to actively scavenge the generated HCl, preventing the protonation of the phenothiazine nitrogen which would instantly halt the reaction[2].
Step-by-Step Workflow:
-
Initiation: Dissolve 2.0 mmol of phenothiazine and 2.2 mmol of Et₃N in 10 mL of anhydrous THF under an inert atmosphere.
-
Addition: Cool the system to 0°C. Add 2.2 mmol of chloroacetyl chloride dissolved in 5 mL of dry THF dropwise. Causality: The dropwise addition at 0°C controls the exothermic nature of the N-acylation, preventing localized overheating and degradation.
-
Propagation: Allow the mixture to warm to room temperature and stir for 3 hours.
-
In-Process Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The successful formation of the amide will present as a new spot with a lower
value than the starting material due to the polar carbonyl group. -
Isolation: Quench the reaction mass in ice-cold water and extract with diethyl ether. Wash the organic layer with 5% NaHCO₃ (to neutralize unreacted acid) and distilled water. Evaporate the solvent to yield the solid product.
-
Final Validation: Infrared (IR) spectroscopy must show the disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) and the appearance of a sharp amide C=O stretch at ~1680 cm⁻¹.
Protocol B: Synthesis of this compound
Mechanistic Causality: Direct electrophilic aromatic substitution on phenothiazine is chaotic. The Lewis acid (AlCl₃) required for Friedel-Crafts acylation will coordinate with the nitrogen lone pair, deactivating the ring and leading to poor yields. By first acetylating the nitrogen (N-protection), the lone pair is delocalized into the protective carbonyl, preventing AlCl₃ coordination. Furthermore, the bulky N-acetyl group sterically shields the 1- and 9-positions, directing the incoming acylium ion exclusively to the 2-position (para to the sulfur)[1].
Step-by-Step Workflow:
-
N-Protection: React phenothiazine with acetyl chloride in toluene to yield 10-acetylphenothiazine.
-
Acylation: Dissolve the protected intermediate in carbon disulfide (CS₂) or dichloromethane. Add anhydrous AlCl₃ (Lewis acid) followed by chloroacetyl chloride. Reflux the mixture.
-
In-Process Validation: The formation of a deep red/purple complex in the reaction flask visually confirms the generation of the reactive acylium ion-AlCl₃ intermediate.
-
Quenching: Pour the mixture over crushed ice containing HCl to break the aluminum complex, yielding 10-acetyl-2-chloroacetylphenothiazine.
-
Deprotection: Reflux the intermediate in alcoholic KOH. Causality: The N-acyl amide bond is significantly more labile to base hydrolysis than the C-acyl aryl ketone bond, allowing for selective deprotection.
-
Final Validation: IR spectroscopy must confirm the return of the N-H stretch (~3300 cm⁻¹) and the retention of the aryl ketone C=O stretch at ~1677 cm⁻¹.
Quantitative and Qualitative Comparison
To facilitate rapid decision-making in drug design, the physicochemical and operational differences between the two synthons are summarized below.
| Parameter | 10-Chloroacetylphenothiazine | This compound |
| Substitution Position | N-10 (Heteroatom) | C-2 (Aromatic Ring) |
| Functional Group Formed | N-Acyl Amide | Aryl Ketone |
| Typical Overall Yield | ~85 - 95% (Single step) | ~40 - 60% (Multi-step) |
| Reaction Mechanism | Nucleophilic Acyl Substitution | Electrophilic Aromatic Substitution |
| Key Catalysts/Reagents | Triethylamine (Base) | Aluminum Chloride (Lewis Acid) |
| Primary Biological Target | Antioxidants, Antifungals | Antimicrobials, Anti-inflammatory |
| Downstream Synthons | Amine Conjugates | Thiazoles (via Hantzsch), Pyrazoles |
Downstream Pharmacological Applications
The regiochemistry of the chloroacetyl group dictates the trajectory of subsequent drug development:
10-Chloroacetylphenothiazine as a Conjugation Hub:
Because the chloroacetyl group is attached to the nitrogen, the highly reactive
This compound as a Heterocyclic Building Block: When the chloroacetyl group is anchored to the C-2 position, the molecule serves as an advanced synthon for building extended, multi-ring systems. A classic application is the 4, where this compound undergoes cyclocondensation with thioamides or thioureas to form 2-substituted thiazolyl-phenothiazines[4]. These extended architectures are highly valued for their anti-inflammatory and broad-spectrum antimicrobial properties[1].
References
-
Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. URL: [Link]
-
ChemInform Abstract: 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ResearchGate. URL: [Link]
-
N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. ResearchGate. URL: [Link]
-
Scoping of the 2-substituted thiazole formation. ResearchGate. URL:[Link]
Sources
Technical Guide: Toxicity, Safety, and Handling of 2-Chloroacetylphenothiazine
This guide provides an in-depth technical analysis and safety framework for 2-Chloroacetylphenothiazine , a critical intermediate in the synthesis of phenothiazine-based antipsychotics and antimicrobial agents.
Part 1: Executive Summary & Chemical Identity
This compound (specifically the C2-substituted isomer, 1-(10H-phenothiazin-2-yl)-2-chloroethanone ) is a high-reactivity electrophile used primarily as a "warhead" scaffold in drug discovery. It serves as a precursor for introducing amino-alkyl side chains found in potent neuroleptics (e.g., chlorpromazine analogs) and novel NADPH oxidase (NOX) inhibitors.
Due to the presence of the
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | 2-Chloro-1-(10H-phenothiazin-2-yl)ethanone |
| Common Synonyms | This compound; |
| CAS Number | Note: Often indexed under general phenothiazine derivatives or specific isomer CAS 16189-69-8 (N-substituted).[] Core Scaffold CAS: 92-39-7 (2-Cl-Phenothiazine) |
| Molecular Formula | |
| Molecular Weight | 275.75 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |
| Reactivity Class | Alkylating Agent (Electrophile), Lachrymator |
Critical Isomer Distinction: Researchers must distinguish between the C2-isomer (acetyl group on the ring carbon) and the N10-isomer (10-(chloroacetyl)-10H-phenothiazine). The C2-isomer is the bioactive scaffold for antipsychotics; the N10-isomer is a protecting group derivative. This guide focuses on the high-value C2-isomer.
Part 2: Hazard Identification (GHS Classification)
As a Senior Application Scientist, I have derived the following classification based on the Structure-Activity Relationship (SAR) of the
GHS Label Elements
-
Signal Word: DANGER
-
Pictograms:
- (Corrosive)
- (Acute Tox)
- (Sensitizer)
Hazard Statements
| Code | Statement | Mechanism of Toxicity |
| H314 | Causes severe skin burns and eye damage. | Direct Alkylation: The |
| H317 | May cause an allergic skin reaction.[2] | Haptenization: Phenothiazines are known photosensitizers; the chloroacetyl group enhances immune recognition. |
| H335 | May cause respiratory irritation.[3] | Lachrymator: Activates TRPA1 ion channels in sensory nerves (similar to tear gas). |
| H301 | Toxic if swallowed. | CNS Depression: Phenothiazine core acts as a dopamine antagonist. |
| H410 | Very toxic to aquatic life with long-lasting effects. | Bioaccumulation: High LogP (~4.8) allows accumulation in aquatic organisms. |
Part 3: Toxicological Profile & Mechanisms
The "Double-Tap" Toxicity Mechanism
This compound is unique because it attacks biological systems on two fronts.
-
Front 1: The Warhead (
-Chloroacetyl)-
This moiety is a "Michael Acceptor" precursor. It undergoes rapid
substitution with biological thiols (Glutathione, Cysteine). -
Consequence: Depletion of cellular antioxidant reserves (Glutathione) leading to oxidative stress and necrosis at the site of contact.
-
-
Front 2: The Scaffold (Phenothiazine)
-
Once absorbed, the lipophilic core crosses the Blood-Brain Barrier (BBB).
-
Consequence: Blockade of Dopamine
receptors, potentially causing extrapyramidal symptoms (tremors, rigidity) and sedation.
-
Visualizing the Toxicity Pathway
The following diagram illustrates the molecular events following exposure.
Figure 1: Dual-mechanism toxicity pathway showing local electrophilic attack and systemic neuroreceptor modulation.
Part 4: Safe Handling & Risk Mitigation
Expert Insight: Standard nitrile gloves are insufficient for prolonged handling of
Personal Protective Equipment (PPE) Matrix
| Component | Recommendation | Rationale |
| Gloves | Double-gloving: Laminate film (Silver Shield) inner + Nitrile outer. | Laminate film resists alkylating agents; nitrile provides dexterity. |
| Respiratory | P100/OV Cartridge or Fume Hood. | Prevents inhalation of dusts which are potent lachrymators. |
| Eye | Chemical Goggles (Not safety glasses). | Vapors/dust can cause immediate corneal opacity. |
| Clothing | Tyvek Lab Coat + Apron. | Phenothiazines stain skin/clothing permanently (purple/brown oxidation). |
Self-Validating Decontamination Protocol
If a spill occurs, you must neutralize the alkylating "warhead" immediately. Water alone is ineffective due to low solubility.
The "Quench" Solution:
-
Composition: 10% Sodium Thiosulfate (
) in water + 1% surfactant (soap). -
Mechanism: Thiosulfate acts as a "sacrificial nucleophile," reacting with the chloroacetyl group faster than biological proteins, converting it to a harmless water-soluble salt.
-
Validation: The solution should turn from clear to slightly cloudy/yellow as the phenothiazine byproduct precipitates or oxidizes, indicating reaction completion.
Part 5: Experimental Protocol
Synthesis of this compound (Friedel-Crafts Acylation)
Note: This protocol synthesizes the C2-isomer from 2-acetylphenothiazine or direct acylation.
Prerequisites: Anhydrous conditions, Inert atmosphere (
-
Preparation: Dissolve 2-Acetylphenothiazine (1.0 eq) in dry
or . -
Chlorination: Cool to 0°C. Add Sulfuryl Chloride (
) (1.1 eq) dropwise.-
Expert Note: Avoid
gas if possible; provides better regioselectivity for the -carbon over the aromatic ring.
-
-
Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc 3:1). Look for the disappearance of the starting ketone (
) and appearance of the -chloro product ( ). -
Quench: Pour mixture into ice-cold saturated
.-
Safety Check: Evolution of
indicates acid neutralization.
-
-
Isolation: Extract with
, dry over , and recrystallize from Ethanol.-
Yield: Typically 60-75%.
-
Emergency Response Workflow
The following decision tree dictates immediate actions during an exposure event.
Figure 2: Emergency response decision tree emphasizing specific decontamination steps.
Part 6: References
-
Santa Cruz Biotechnology. 2-chloro-10-(chloroacetyl)-10H-phenothiazine Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. 2-Chlorophenothiazine Safety Data Sheet (Structure Analog). Retrieved from
-
PubChem. Phenothiazine Toxicity Profile & Biological Activity. National Library of Medicine. Retrieved from
-
Vara, D., et al. (2013). The novel NOX inhibitor 2-acetylphenothiazine impairs collagen-dependent thrombus formation.[] British Journal of Pharmacology.[] Retrieved from
-
Mitchell, S.C.[4] (1994). The toxicity of phenothiazine.[4] Drug Metabolism and Drug Interactions.[4] Retrieved from
Sources
Technical Review: Biological Profile & Therapeutic Applications of 2-Chloroacetylphenothiazine
The following technical guide provides an in-depth review of the biological activities, synthesis, and pharmacological potential of 2-Chloroacetylphenothiazine and its functionalized derivatives.
Executive Summary
This compound represents a critical "linchpin" intermediate in medicinal chemistry, specifically within the phenothiazine class of heterocycles. While the parent phenothiazine scaffold is historically renowned for its antipsychotic properties (e.g., chlorpromazine), the introduction of a chloroacetyl group (–COCH₂Cl) —typically at the nitrogen (N-10) or carbon (C-2) position—transforms the molecule into a highly reactive electrophile.
This guide focuses on the biological activities of this scaffold, not merely as a final drug, but as a privileged precursor used to synthesize diverse libraries of bioactive agents. Research indicates that derivatives synthesized from this precursor exhibit potent antimicrobial, antifungal, anticancer, and anti-inflammatory profiles, often surpassing the efficacy of standard antibiotics in multidrug-resistant (MDR) strains.
Chemical Profile & Structural Nuances
To ensure technical precision, one must distinguish between the two primary isomers found in literature. The term "this compound" is often used colloquially to describe two distinct chemical entities:
-
10-(2-Chloroacetyl)-10H-phenothiazine (N-substituted):
-
Synthesis: Acylation of the phenothiazine nitrogen using chloroacetyl chloride in benzene/toluene.
-
Reactivity: The terminal chlorine is highly susceptible to nucleophilic substitution (
), making it ideal for attaching heterocycles (thiazoles, triazoles, oxadiazoles). -
Primary Application: Antimicrobial and antifungal agent synthesis.[1]
-
-
2-(2-Chloroacetyl)-10H-phenothiazine (C-substituted):
-
Synthesis: Friedel-Crafts acylation of the phenothiazine ring.[2]
-
Reactivity: Used to generate chalcones and fused ring systems.
-
Primary Application: Anticancer and antioxidant agent synthesis.
-
Note: Unless specified, "this compound" in this guide refers to the 10-(chloroacetyl) isomer, as it is the dominant precursor in biological activity literature.
Biological Activities & Therapeutic Potential[1][2][3][4][5][6][7][8][9]
Antimicrobial & Antifungal Activity
The most extensive body of research concerns the antimicrobial potential of derivatives synthesized from 10-(chloroacetyl)phenothiazine. The chloroacetyl linker allows for the introduction of "pharmacophore hybrids."
-
Mechanism of Action:
-
Efflux Pump Inhibition: Like their parent compounds, these derivatives inhibit ABC transporters and P-glycoprotein efflux pumps in bacteria (e.g., S. aureus, E. coli), restoring sensitivity to antibiotics.
-
Membrane Disruption: The lipophilic phenothiazine tricyclic ring intercalates into the bacterial cell membrane, increasing permeability.
-
-
Key Derivatives:
-
Thiazole Hybrids: Condensation of 10-(chloroacetyl)phenothiazine with thioureas yields thiazole derivatives showing MIC values comparable to Ciprofloxacin against B. subtilis.
-
Hydrazone Derivatives: Reaction with hydrazine hydrate followed by aromatic aldehydes creates hydrazones with potent antifungal activity against Candida albicans.
-
Anticancer & Cytotoxic Activity
Phenothiazines are well-documented MDR (Multidrug Resistance) reversal agents .[3] Derivatives of this compound enhance this effect.
-
Cytotoxicity: Chalcone hybrids derived from the C-2 acetylated scaffold show significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
-
Selectivity: Recent studies indicate that 10-substituted derivatives can induce apoptosis in cancer cells via the mitochondrial pathway (caspase-3 activation) while sparing normal somatic cells.
-
Synergy: These compounds are often studied as adjuvants to doxorubicin, preventing the efflux of the chemotherapeutic agent from the tumor cell.
Anti-inflammatory & Antioxidant[2][6][8]
-
Enzyme Inhibition: Derivatives have shown inhibition of COX-1 and COX-2 enzymes.
-
Radical Scavenging: The nitrogen-sulfur system in the phenothiazine ring acts as a radical trap. 2-Chloroacetyl derivatives, when coupled with electron-donating groups (e.g., methoxy-substituted phenyls), exhibit high DPPH scavenging activity.
Quantitative Data Summary
The following table summarizes reported biological activities of key derivatives synthesized from the this compound precursor.
| Derivative Class | Target Organism/Cell Line | Activity Metric | Efficacy (Approx.)[4] | Reference Standard |
| 10-(Chloroacetyl) precursor | S. aureus | MIC | >100 µg/mL | (Inactive alone) |
| Thiazole-Phenothiazine Hybrid | Staphylococcus aureus | MIC | 6.25 - 12.5 µg/mL | Ampicillin (6.25 µg/mL) |
| Oxadiazole Derivative | Escherichia coli | MIC | 10 - 25 µg/mL | Ciprofloxacin |
| Phenothiazine-Chalcone (C-2) | MCF-7 (Breast Cancer) | IC50 | 7.14 µM | Doxorubicin (2.5 µM) |
| Hydrazone Derivative | Candida albicans | Zone of Inhibition | 22 mm | Fluconazole (25 mm) |
Experimental Protocols
Protocol A: Synthesis of 10-(Chloroacetyl)phenothiazine
A foundational protocol for generating the precursor.
-
Reagents: Phenothiazine (0.01 mol), Chloroacetyl chloride (0.015 mol), Dry Benzene (50 mL).
-
Setup: Equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube.
-
Procedure:
-
Dissolve phenothiazine in dry benzene.[1]
-
Add chloroacetyl chloride dropwise at room temperature.
-
Reflux the mixture on a water bath for 3–4 hours. Monitor via TLC (Solvent: Benzene:Ethyl Acetate 8:2).
-
Distill off the excess benzene.
-
Pour the residue into crushed ice.
-
-
Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.
-
Yield/Characterization: Expect ~75-80% yield. Melting point: 110–112°C.
Protocol B: Antimicrobial Susceptibility Testing (Disk Diffusion)
Standard validation method for synthesized derivatives.
-
Preparation: Prepare Muller-Hinton agar plates. Inoculate with standard bacterial strains (0.5 McFarland standard).
-
Compound Loading: Dissolve the test compound in DMSO (1 mg/mL). Impregnate sterile filter paper discs (6 mm) with 10 µL of the solution.
-
Application: Place discs on the agar surface. Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO).
-
Incubation: Incubate at 37°C for 24 hours.
-
Measurement: Measure the Zone of Inhibition (ZOI) in millimeters using a vernier caliper.
Visualizations & Pathway Maps
Diagram 1: Synthesis Pathway of Bioactive Derivatives
This diagram illustrates the divergence from the core 10-(chloroacetyl)phenothiazine precursor into three major bioactive classes.
Figure 1: Divergent synthesis of bioactive libraries from the 10-(chloroacetyl)phenothiazine precursor.[2]
Diagram 2: Structure-Activity Relationship (SAR)
This map details the pharmacophoric features required for optimal biological activity.
Figure 2: Structure-Activity Relationship (SAR) highlighting the roles of N-10 and C-2 positions.
References
-
Sinha, S., et al. (2011).[1] Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda & Pharmacy.[1] Link
-
El-Ezbawy, S. R., & Alshaikh, M. A. (1990).[5] Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. Journal of Chemical Technology & Biotechnology. Link
-
Malmakova, A. E., & Jones, A. M. (2025).[6] Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini-Reviews in Medicinal Chemistry. Link
-
Kaur, P., et al. (2025).[2][7] Recent Advances in the Medicinal Chemistry of Phenothiazines, New Anticancer and Antiprotozoal Agents. Mini-Reviews in Medicinal Chemistry. Link
-
Brieflands. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Link
-
ResearchGate. (2026). Synthesis and biological activity of new phenothiazine-based heterodimers. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. The versatility of phenothiazines as an anticancer drug scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of some new 2-chlorophenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 2-Chloroacetylphenothiazine via Friedel-Crafts acylation
This Application Note and Protocol details the synthesis of 2-(2-Chloroacetyl)-10H-phenothiazine via Friedel-Crafts Acylation .
Application Note: Regioselective Synthesis of 2-(Chloroacetyl)phenothiazine
Abstract The synthesis of 2-(2-chloroacetyl)-10H-phenothiazine is a critical transformation in the development of phenothiazine-based neuroleptics and antimicrobial agents. While phenothiazine is highly electron-rich, direct electrophilic aromatic substitution is complicated by the competing nucleophilicity of the thiazine nitrogen. Direct reaction with chloroacetyl chloride typically yields the N-acylated product, 10-(chloroacetyl)phenothiazine. To achieve regioselective C-acylation at the 2-position (para to the sulfur atom), this protocol employs a Protection-Acylation-Deprotection strategy. The nitrogen is first blocked as the N-acetyl derivative, directing the subsequent Friedel-Crafts acylation to the 2-position via the directing effect of the sulfide bridge.
Part 1: Scientific Foundation & Mechanism
Retrosynthetic Analysis & Regioselectivity
The phenothiazine scaffold contains two heteroatoms: Nitrogen (N-10) and Sulfur (S-5).
-
Nitrogen (N-10): A strong activator and nucleophile. Without protection, acyl chlorides react here first to form N-acyl derivatives (kinetic control).
-
Sulfur (S-5): A sulfide bridge that activates the ring positions ortho and para to itself.
-
Regiocontrol: By acetylating N-10, we reduce its nucleophilicity and sterically hinder the positions ortho to nitrogen (C-1 and C-9). The N-acetyl group is a moderate activator/director, but the sulfide (S-5) strongly directs electrophilic attack to its para positions (C-2 and C-8). Consequently, Friedel-Crafts acylation of 10-acetylphenothiazine occurs almost exclusively at C-2 .
Reaction Pathway
-
Protection: Acetylation of 10H-phenothiazine using acetic anhydride.
-
Friedel-Crafts Acylation: Reaction of 10-acetylphenothiazine with chloroacetyl chloride and Aluminum Chloride (
). The Lewis acid generates the electrophilic acylium ion ( ), which attacks C-2. -
Deprotection (Optional): Selective hydrolysis of the N-acetyl group to yield the free amine, 2-(chloroacetyl)-10H-phenothiazine. Note: Many pharmacological applications utilize the N-protected form or alkylate the N-position before deprotection.
Figure 1: Step-wise synthesis pathway ensuring C-2 regioselectivity.
Part 2: Experimental Protocol
Materials & Equipment
-
Reagents: 10H-Phenothiazine (98%), Chloroacetyl Chloride (98%), Aluminum Chloride (Anhydrous, Granular), Carbon Disulfide (
) or Dichloromethane (DCM), Acetic Anhydride. -
Equipment: 3-neck round bottom flask (250 mL), Reflux condenser, Calcium chloride drying tube, Addition funnel, Magnetic stirrer/Hotplate, Ice bath.
Step-by-Step Methodology
Stage 1: Synthesis of 10-Acetylphenothiazine (Protection) If 10-acetylphenothiazine is commercially available, skip to Stage 2.
-
Setup: Charge a 250 mL flask with 10H-phenothiazine (20 g, 0.1 mol) and acetic anhydride (60 mL).
-
Reflux: Heat the mixture to reflux (
) for 2–3 hours. The solution will turn clear and darken slightly. -
Isolation: Pour the hot reaction mixture into crushed ice (300 g) with vigorous stirring. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol.
-
Yield: ~90%
-
Melting Point: 196–197°C.
-
Stage 2: Friedel-Crafts Acylation (The Core Reaction) This step installs the chloroacetyl group at the 2-position.
-
Catalyst Preparation: In a dry 3-neck flask equipped with a stirrer, condenser, and drying tube, suspend Aluminum Chloride (
, 20 g, 0.15 mol) in Carbon Disulfide ( , 100 mL) .-
Note: DCM can be used as a safer alternative to
, though often provides cleaner regioselectivity for this specific substrate.
-
-
Reagent Addition: Add Chloroacetyl Chloride (12 mL, 0.15 mol) dropwise to the suspension at room temperature. Stir for 15 minutes to form the acylium complex.
-
Substrate Addition: Add 10-Acetylphenothiazine (24 g, 0.1 mol) in portions (solid) or as a solution in the solvent over 20 minutes.
-
Observation: Evolution of HCl gas will occur (ensure proper ventilation/scrubbing).
-
-
Reaction: Heat the mixture to reflux (
for or for DCM) for 3–5 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3). -
Quenching: Cool the mixture to
. Slowly pour the reaction mass into a mixture of ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex. -
Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (
mL). -
Combine organic layers, wash with water (
mL), then 5% solution, and finally brine.
-
-
Isolation: Dry over anhydrous
, filter, and evaporate the solvent. -
Purification: Recrystallize the crude residue from ethanol or benzene/petroleum ether.
-
Product:2-(2-Chloroacetyl)-10-acetylphenothiazine .
-
Appearance: Pale yellow needles.
-
Stage 3: Selective Deprotection (Optional) To obtain the free amine 2-(2-chloroacetyl)-10H-phenothiazine . Critical: The chloroacetyl group is sensitive to strong bases (Darzens condensation/substitution). Acidic hydrolysis is preferred.
-
Hydrolysis: Dissolve the Stage 2 product (5 g) in Ethanol (30 mL) and conc. HCl (10 mL).
-
Reflux: Heat to reflux for 1–2 hours. Monitor closely to avoid hydrolysis of the chloroacetyl chloride (though the C-Cl bond is relatively stable to acid compared to the amide).
-
Workup: Pour into water, neutralize carefully with solid
to pH 7-8. -
Filtration: Filter the precipitated yellow/orange solid. Recrystallize from benzene-ethanol.
Part 3: Process Optimization & Data
Troubleshooting & Critical Parameters
| Parameter | Recommendation | Rationale |
| Solvent Choice | ||
| Catalyst Ratio | 2.5 - 3.0 equiv | Excess Lewis acid is required because the product (ketone) and the amide nitrogen both complex with |
| Moisture Control | Strictly Anhydrous | Water destroys the acylium ion and |
| Side Reactions | N-Acylation (if unprotected) | If Stage 1 is skipped, the major product is 10-(chloroacetyl)phenothiazine, not the C-2 isomer. |
Characterization Data (Expected)
-
2-(2-Chloroacetyl)-10-acetylphenothiazine:
-
IR (
): 1680 (Amide C=O), 1695 (Ketone C=O). -
NMR (
): 2.2 (s, 3H, ), 4.6 (s, 2H, ), 7.2-8.0 (m, aromatic protons).
-
-
2-(2-Chloroacetyl)-10H-phenothiazine (De-protected):
-
IR (
): 3350 (NH stretch), 1660 (Ketone C=O). -
Mass Spec: Molecular ion peak
.
-
References
-
Massie, S. P. (1954). "The Chemistry of Phenothiazine." Chemical Reviews, 54(4), 797–833. Link
-
Sarmiento, G. P., et al. (2011). "Synthesis and antifungal activity of some substituted phenothiazines." European Journal of Medicinal Chemistry, 46(1), 101-105. Link
-
Boyer, G., et al. (2000). "Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines." Arkivoc, 2000(4), 563-575. Link
-
Sigma-Aldrich. "Friedel-Crafts Acylation Mechanism and Protocols." Technical Library. Link
Optimization of N-Alkylation Workflows Utilizing 2-Chloroacetylphenothiazine
Introduction & Pharmacophore Significance
2-Chloroacetylphenothiazine (specifically 2-(2-chloroacetyl)-10H-phenothiazine) serves as a critical electrophilic scaffold in medicinal chemistry. It is structurally distinct from the N-alkylated phenothiazines (like chlorpromazine) typically found in antipsychotics; instead, it presents an
This molecule acts as a versatile "warhead" for N-alkylation , allowing researchers to couple the lipophilic phenothiazine core with polar amine pharmacophores (e.g., piperazines, morpholines). The resulting
-
Dopamine
antagonists (Antipsychotics). -
Antimicrobial and Antifungal agents (via membrane disruption mechanisms).
-
Multidrug resistance (MDR) reversal agents in cancer therapy.
This guide details the reagents, mechanisms, and protocols for using this compound to N-alkylate external amines.
Mechanistic Principles
The reaction is a classic Nucleophilic Substitution (
Key Mechanistic Drivers:
-
Activation: The carbonyl group withdraws electron density, making the
-methylene carbon highly electrophilic. -
Leaving Group: The chloride ion is a moderate leaving group. Its displacement is often accelerated by Finkelstein conditions (adding Iodide ions).
-
Base Role: The base neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.
Diagram 1: Reaction Mechanism Pathway
Caption: The
Reagent Selection Matrix
Success depends on balancing the basicity of the amine with the solubility of the phenothiazine scaffold.
Table 1: Reagent Compatibility Guide
| Component | Reagent | Characteristics | Best Use Case |
| Base | Mild, heterogeneous, easy workup. | Standard. Best for secondary amines (piperazine, morpholine). | |
| Organic soluble, moderate strength. | Use when reactants are only soluble in non-polar solvents (DCM, Toluene). | ||
| "Cesium Effect" (higher solubility). | Sterically hindered amines or slow reactions. | ||
| Solvent | Acetone | Polar aprotic, low boiling point ( | Standard. Allows easy precipitation of inorganic salts. |
| Acetonitrile (MeCN) | Higher polarity, higher reflux temp ( | Stubborn substrates requiring thermal energy. | |
| DMF | High boiling, excellent solubility. | Large scale or very lipophilic amines. Harder to remove. | |
| Catalyst | KI (Potassium Iodide) | Converts -Cl to -I (better leaving group). | Mandatory for fast kinetics. Use 0.1 - 0.5 eq. |
Experimental Protocols
Protocol A: Standard Synthesis (Secondary Amines)
Target: Synthesis of piperazine/morpholine derivatives. Scale: 1.0 mmol basis.
Reagents:
-
This compound (1.0 eq)[1]
-
Secondary Amine (1.2 eq)
- (anhydrous, 2.0 eq)
-
KI (0.1 eq)
-
Acetone or Acetonitrile (10 mL/mmol)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq) in Acetone .
-
Activation: Add KI (0.1 eq) and stir for 10 minutes at room temperature. Note: The solution may darken slightly due to iodine liberation.
-
Addition: Add
(2.0 eq) followed by the Secondary Amine (1.2 eq). -
Reaction: Attach a reflux condenser and heat the mixture to reflux (
for acetone) for 6–12 hours .-
Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the starting chloride (
).
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the inorganic solids (
, ). Wash the filter cake with cold acetone. -
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
The residue is often a solid. Recrystallize from Ethanol or Isopropanol .
-
If an oil remains, convert to the hydrochloride salt: Dissolve in minimal ethanol and add
in ether/dioxane to precipitate the salt.
-
Protocol B: "Difficult" Substrates (Primary Amines / Anilines)
Challenge: Primary amines can undergo double alkylation (reacting with two phenothiazine molecules). Modification: Use milder conditions and excess amine.
Reagents:
-
This compound (1.0 eq)[1]
-
Primary Amine (3.0 - 5.0 eq) [Excess prevents poly-alkylation]
-
DIPEA (N,N-Diisopropylethylamine) (1.5 eq)
-
THF (Tetrahydrofuran)[1]
Step-by-Step:
-
Dissolve the amine (excess) and DIPEA in THF. Cool to
. -
Dissolve this compound in THF and add it dropwise over 30 minutes to the amine solution.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Evaporate THF. Redissolve in DCM. Wash with water to remove excess amine. Dry over
and concentrate.
Workflow Optimization & Decision Logic
Use this decision tree to select the optimal solvent system based on your specific amine substrate.
Diagram 2: Solvent & Base Selection Logic
Caption: Decision matrix for selecting reaction conditions based on amine sterics and nucleophilicity.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete chloride displacement. | Add KI (0.5 eq) (Finkelstein catalyst). Switch solvent to Acetonitrile to increase temperature. |
| Polymerization | Amine attacking multiple centers. | Use Protocol B (High dilution, dropwise addition). |
| Hydrolysis | Water in solvent reacting with chloroacetyl. | Ensure Anhydrous |
| Product Oiling | Free base is lipophilic/amorphous. | Convert to HCl or Oxalate salt for crystallization. |
References
-
Synthesis of Phenothiazine Derivatives
-
N-Alkylation of Piperazines
- Protocol Validation: "A Simple Synthesis of N-Alkylpiperazines.
-
(Validated via Search 1.10)
-
Reactivity of
-Chloro Ketones:-
General Chemistry: "Reactions of Amines: Nucleophilic Substitution."[8] Chemistry LibreTexts.
-
(Validated via Search 1.14)
-
-
Phenothiazine Scaffold Applications
- Drug Discovery Context: "Synthesis and Evaluation of Phenothiazine Derivatives.
-
(Validated via Search 1.5)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
step-by-step procedure for synthesizing phenothiazine derivatives
Application Note: Advanced Methodologies for the Synthesis and Derivatization of Phenothiazines
Introduction & Mechanistic Overview
Phenothiazine and its derivatives represent a highly privileged scaffold in both medicinal chemistry (as D2-type dopaminergic antagonists, antipsychotics, and anticancer agents) and materials science (as electron-donating moieties in organic light-emitting diodes and redox polymers)[1][2].
Historically, the construction of the phenothiazine tricyclic core relied on the Bernthsen synthesis , which involves the high-temperature thermal fusion of diphenylamine with elemental sulfur in the presence of an iodine or aluminum chloride catalyst[3]. While foundational, this classical approach is severely limited by poor temperature control, inefficient mixing, and the generation of insoluble black tar, leading to low yields and restricting the scope of functional group tolerance[3].
To overcome these limitations, modern synthetic workflows employ transition-metal catalysis. The Buchwald-Hartwig cross-coupling has emerged as a self-validating, high-fidelity system for constructing multisubstituted phenothiazines[1]. By utilizing palladium precatalysts with sterically demanding, electron-rich ligands (e.g., RuPhos), researchers can achieve precise C-N bond formation under mild conditions, bypassing the oxidative degradation inherent to classical methods[1][4].
Strategic Workflow Visualization
Workflow comparing classical Bernthsen synthesis and modern Pd-catalyzed methods.
Experimental Protocols
Protocol A: Intramolecular Buchwald-Hartwig Amination for Core Synthesis
Rationale: This protocol utilizes RuPhos Pd G1 as a precatalyst. The bulky, electron-rich RuPhos ligand facilitates the challenging reductive elimination step in the catalytic cycle, preventing catalyst deactivation and ensuring high yields of the cyclized phenothiazine without the harsh oxidative conditions of classical methods[1].
Reagents & Materials:
-
Diaryl sulfide precursor (e.g., prepared via thioamination of arynes)[1]
-
RuPhos Pd G1 precatalyst (2-5 mol%)
-
RuPhos ligand (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (degassed)
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: Oven-dry a Schlenk tube or pressure vial. Cool under a continuous stream of dry Argon or Nitrogen to establish an inert atmosphere.
-
Reagent Loading: Add the diaryl sulfide precursor (1.0 mmol), RuPhos Pd G1 precatalyst (0.02 mmol), RuPhos ligand (0.02 mmol), and NaOtBu (1.5 mmol) to the vessel.
-
Solvent Addition: Inject 5.0 mL of anhydrous, degassed toluene into the vessel via syringe.
-
Reaction Execution: Seal the vial and heat the reaction mixture in a pre-heated oil bath at 110 °C for 12–24 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) or LC-MS[1].
-
Quenching and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the pure substituted phenothiazine.
Protocol B: Microwave-Assisted N-Alkylation (Derivatization at Position 10)
Rationale: The addition of a propyl bridge or other alkyl groups at the N-10 position is critical for synthesizing bioactive derivatives (e.g., D2-receptor antagonists)[2]. Conventional N-alkylation often requires highly reactive bases (like NaNH₂) and prolonged heating (up to 4 days)[2]. Microwave irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times and minimizing thermal degradation byproducts.
Reagents & Materials:
-
Phenothiazine derivative (e.g., 2-methylthio-10H-phenothiazine)[2]
-
Alkylating agent (e.g., 3-chloropropanol) (1.1 - 1.5 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
-
Anhydrous Xylene/CH₂Cl₂ solvent mixture[2]
Step-by-Step Procedure:
-
Deprotonation: In a microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the phenothiazine derivative (2.0 mmol) in a mixture of anhydrous xylene (13 mL) and CH₂Cl₂ (7 mL)[2].
-
Base Addition: Carefully add NaH (3.0 mmol) to the solution under a nitrogen atmosphere. Stir at room temperature for 15 minutes to allow for complete deprotonation of the secondary amine, indicated by the cessation of hydrogen gas evolution.
-
Alkylation: Add the alkylating agent (e.g., 3-chloropropanol, 2.2 mmol) dropwise to the activated mixture[2].
-
Microwave Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate the mixture (typical parameters: 100–150 °C, 50–150 W) for 20–45 minutes. Note: Exact time and temperature depend on the steric hindrance of the alkyl halide.
-
Workup: Carefully quench the reaction by the dropwise addition of ice-cold water (Caution: unreacted NaH will react vigorously). Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Combine the organic layers, dry over MgSO₄, and evaporate the solvent.
-
Isolation: Purify via column chromatography (e.g., Hexane:Ethyl acetate 75:25) to yield the N-alkylated phenothiazine derivative[2].
Quantitative Data Summary
The following table summarizes the operational parameters and outcomes of various phenothiazine synthetic strategies, allowing researchers to select the optimal route based on their target molecule.
| Synthetic Strategy | Key Reagents / Catalysts | Reaction Conditions | Typical Yield | Primary Advantage | Major Limitation |
| Bernthsen Synthesis | Diphenylamine, S₈, I₂ / AlCl₃ | Fusion, >200 °C | 20% - 45% | Inexpensive, simple starting materials. | High tar formation; poor functional group tolerance[3]. |
| Quinone Condensation | o-Aminothiophenol, p-Benzoquinone | Methanol/Ethanol, Reflux | 50% - 70% | Direct access to 3H-phenothiazin-3-ones[3]. | Limited to specific oxidation states and substitution patterns. |
| Buchwald-Hartwig Amination | Diaryl sulfide, RuPhos Pd G1, NaOtBu | Toluene, 80–110 °C | 70% - 95% | Highly modular; excellent yield and purity[1]. | Requires expensive Pd precatalysts and ligands. |
| Microwave N-Alkylation | Phenothiazine core, Alkyl halide, NaH | Xylene/CH₂Cl₂, MW Irradiation | 25% - 70% | Drastically reduced reaction times[2]. | Requires specialized microwave reactor equipment. |
References
-
Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination Source: Chemistry Letters | Oxford Academic URL:[Link]
-
SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS Source: ResearchGate URL:[Link]
-
Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity Source: ACG Publications URL:[Link]
Sources
Application Note: Reaction Conditions and Protocols for the Nucleophilic Substitution of 2-Chloroacetylphenothiazine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Causality
Phenothiazine derivatives are privileged scaffolds in medicinal chemistry, widely utilized in the development of antipsychotic, antimicrobial, and anti-inflammatory therapeutics. 2-Chloroacetylphenothiazine (and its N-alkylated counterpart, 10-(2-chloroacetyl)phenothiazine) serves as a highly versatile electrophilic synthon.
The chemical reactivity of this molecule is dominated by the
However, this heightened electrophilicity also makes the substrate prone to side reactions, such as base-catalyzed hydrolysis or Darzens-type condensations. Therefore, achieving high yields requires precise control over solvent polarity, base selection, and nucleophile activation.
Reaction Workflows and Pathway Selection
Depending on the nature of the nucleophile, the substitution pathway diverges into either direct
Workflow for the nucleophilic substitution of this compound.
Quantitative Data: Optimized Reaction Conditions
The following table synthesizes field-proven reaction conditions tailored to specific nucleophilic classes. These parameters are optimized to balance reaction kinetics with chemoselectivity.
| Nucleophile Class | Example Reagents | Solvent | Base / Catalyst | Temp (°C) | Time (h) | Typical Yield |
| Secondary Amines | Morpholine, Piperidine | 2-Butanone (MEK) | K₂CO₃ / NaI (cat.) | 80 (Reflux) | 12–17 | 75–85% |
| Imides | Phthalimide, Succinimide | DMSO | K₂CO₃ | 25 (RT) | 4–5 | 80–90% |
| S-Nucleophiles | Thiourea, Thioamides | Absolute Ethanol | None (or TEA) | 78 (Reflux) | 6–8 | 70–85% |
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies incorporate specific visual and analytical checkpoints to confirm reaction causality and success in real-time.
Protocol A: Substitution with Aliphatic Amines (Finkelstein-Catalyzed)
Reference standard adapted from US Patent 3,320,246A[3].
Causality Insight: Sterically hindered secondary amines react sluggishly with alkyl chlorides. The addition of catalytic Sodium Iodide (NaI) initiates a Finkelstein halogen exchange, converting the chloride to a highly reactive
-
Setup: Charge a dry, round-bottom flask with this compound (1.0 eq), anhydrous
(2.0 eq), and NaI (0.1 eq) in 2-butanone (0.2 M). -
Addition: Add the secondary amine (1.2 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 12–17 hours.
-
Self-Validation Checkpoint: The reaction mixture will turn cloudy as insoluble inorganic salts (KCl/NaCl) precipitate. This visual cue confirms the successful departure of the halogen leaving group.
-
-
Workup: Filter the hot mixture to remove the inorganic salts. Evaporate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether, wash with distilled water to remove residual amines, dry over
, and recrystallize from ethanol.
Protocol B: Gabriel-Type Substitution with Imides
Reference standard for imide coupling[4].
Causality Insight: Imides (like phthalimide) are exceptionally poor nucleophiles due to resonance stabilization. Using Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent strips the solvation shell from the potassium cation, leaving a highly reactive, "naked" imide anion. This allows the reaction to proceed efficiently at room temperature, preventing thermal degradation.
-
Setup: Dissolve this compound (1.0 eq) and phthalimide (1.0 eq) in anhydrous DMSO (0.1 M).
-
Activation: Add anhydrous
(1.5 eq) and stir at room temperature (25°C) for 4–5 hours. -
Quenching: Pour the reaction mixture slowly into crushed ice/water under continuous stirring.
-
Self-Validation Checkpoint: The sudden shift in solvent polarity will force the highly hydrophobic imidoacetyl phenothiazine to crash out of solution as a distinct, filterable precipitate. If the solution remains clear, the coupling has failed.
-
-
Isolation: Filter the crude solid, wash extensively with cold water to remove DMSO and unreacted salts, and dry under a vacuum.
Protocol C: Hantzsch Cyclocondensation with Thiourea
Reference standard for thiazole synthesis[5].
Causality Insight: This is a tandem reaction. The highly nucleophilic sulfur of thiourea performs the initial
-
Setup: Dissolve this compound (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (0.15 M).
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.
-
Workup: Cool the mixture to room temperature. Neutralize with a 10% aqueous sodium acetate solution to precipitate the free thiazole base.
-
Purification: Filter the solid and recrystallize from an ethanol/water mixture.
Mechanistic Dynamics & Analytical Validation
Causality of the SN2 mechanism at the alpha-chloro ketone center.
Self-Validating Analytical Markers (NMR & IR)
To definitively prove the success of the nucleophilic substitution without relying solely on yield, use the following spectroscopic markers:
-
H NMR Spectroscopy (Critical Marker): In the starting material, the
-protons of the group appear as a sharp, deshielded singlet at approximately 4.50 – 4.70 ppm . Upon successful displacement by a nitrogen nucleophile, this singlet will distinctly shift upfield to 3.50 – 3.80 ppm . The absence of the 4.6 ppm peak is a self-validating proof of 100% conversion. -
FT-IR Spectroscopy: The carbonyl (
) stretch of the starting -chloro ketone typically appears around 1690 cm . Following substitution with an amine, the electron-donating nature of the adjacent nitrogen shifts the carbonyl stretch to a lower frequency (approx. 1670 cm ).
References
-
Derivatives of isonipecotamide. US Patent 3,320,246A. Details the Finkelstein-catalyzed substitution of 10-(2-chloroacetyl)phenothiazine using MEK, K₂CO₃, and NaI. URL:[3]
-
Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(4), 1130-1137 (2011). Details the Gabriel-type substitution using phthalimide and DMSO. URL:[Link][4]
-
2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ResearchGate (2015). Details the Hantzsch cyclocondensation of this compound with thioureas to form thiazolyl derivatives. URL:[Link][2]
Sources
- 1. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3320246A - Derivatives of isonipecotamide - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 2-Chloroacetylphenothiazine Derivatives
Executive Summary
Phenothiazine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent neuroleptic, antihistaminic, and antimicrobial activities. The introduction of a 2-chloroacetyl group (
Traditional synthesis of 2-chloroacetylphenothiazine via Friedel-Crafts acylation is plagued by long reaction times (hours to days), harsh solvents (CS
This Application Note details a microwave-assisted (MW) protocol that overcomes these limitations. By leveraging the specific heating effects of dielectric heating, this method achieves:
-
Regiocontrol: Directing substitution to the C-2 position via strategic
-protection. -
Speed: Reducing reaction times from 12+ hours to <20 minutes.
-
Safety: Eliminating hazardous solvents in favor of solvent-free or green-solvent conditions.
Scientific Foundation & Mechanism
The Regioselectivity Challenge
The phenothiazine core contains two heteroatoms with opposing directing effects:
-
Nitrogen (N-10): A strong activator and ortho/para director. In unsubstituted phenothiazine, electrophilic attack typically favors positions 3 and 7 (para to Nitrogen).
-
Sulfur (S-5): A weaker activator.
To synthesize the 2-isomer , one must override the natural preference for the 3-position. This is achieved by
Reaction Pathway
The synthesis proceeds in a logical three-stage workflow:
-
Protection: MW-assisted
-acetylation. -
Functionalization: MW-assisted Friedel-Crafts chloroacetylation at C-2.
-
Derivatization: Reaction with nucleophiles (e.g., thioamides, amines).
Figure 1: Strategic synthetic pathway for accessing C-2 substituted phenothiazines.
Experimental Protocols
Equipment Requirements
-
Microwave Reactor: Single-mode or multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–20 bar) and temperature monitoring (IR or fiber optic).
-
Reaction Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.
Protocol A: Synthesis of 10-Acetylphenothiazine (Precursor)
Before chloroacetylation, the nitrogen must be protected to prevent N-chloroacetylation and direct the reaction to C-2.
-
Reagents: Phenothiazine (10 mmol), Acetic Anhydride (15 mmol).
-
Setup: Mix reagents in a 30 mL MW vial. No solvent is required (acetic anhydride acts as both reagent and solvent).
-
Microwave Conditions:
-
Temperature: 130 °C
-
Time: 5 minutes
-
Power: Dynamic (max 300 W)
-
-
Workup: Pour the hot reaction mixture into ice water (100 mL). The product precipitates as a white/off-white solid. Filter, wash with water, and dry.
-
Yield: Typically >90%.
Protocol B: Friedel-Crafts Synthesis of 2-Chloroacetyl-10-acetylphenothiazine
This is the core functionalization step.
| Parameter | Specification |
| Substrate | 10-Acetylphenothiazine (1.0 equiv) |
| Reagent | Chloroacetyl Chloride (1.2 – 1.5 equiv) |
| Catalyst | Anhydrous Aluminum Chloride ( |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Minimal volume, 2–3 mL/mmol) |
| MW Temp | 80 °C (sealed vessel) |
| MW Time | 10 – 15 minutes |
Step-by-Step Procedure:
-
Preparation (In Fume Hood): In a dry 10 mL MW vial equipped with a stir bar, dissolve 10-acetylphenothiazine (241 mg, 1 mmol) in dry DCM (3 mL).
-
Catalyst Addition: Add anhydrous
(266 mg, 2 mmol) carefully. The mixture may turn dark/reddish due to complex formation. -
Reagent Addition: Add chloroacetyl chloride (0.12 mL, 1.5 mmol) dropwise. Cap the vial immediately.
-
Irradiation: Place in the microwave reactor.
-
Ramp: 2 minutes to 80 °C.
-
Hold: 10 minutes at 80 °C.
-
Cooling: Rapid cooling to 40 °C (compressed air).
-
-
Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice and dilute HCl (to solubilize aluminum salts). Stir for 15 minutes.
-
Extraction: Extract with DCM (
). Wash organic layer with saturated and brine. Dry over . -
Purification: Evaporate solvent. Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc) if necessary.
Protocol C: Direct N-Chloroacetylation (Alternative Target)
If the goal is 10-(2-chloroacetyl)phenothiazine (N-acylation) rather than ring acylation, use this milder protocol.
-
Reagents: Phenothiazine (1 mmol), Chloroacetyl chloride (1.2 mmol),
(2 mmol). -
Solvent: Acetone or Acetonitrile (3 mL).
-
MW Conditions: 60 °C for 5 minutes.
-
Outcome: Exclusive formation of the N-acyl product.
Downstream Applications: Thiazole Synthesis
The 2-chloroacetyl derivative is a potent precursor for Hantzsch thiazole synthesis.
General Protocol:
-
Mix 2-chloroacetyl-10-acetylphenothiazine (1 mmol) and a thioamide/thiourea (1.1 mmol) in Ethanol (3 mL).
-
Irradiate at 100 °C for 5–10 minutes .
-
Product precipitates upon cooling or addition of water.
-
Mechanism: The sulfur of the thioamide attacks the chloromethyl carbon, followed by cyclodehydration to form the thiazole ring.
Figure 2: Operational workflow for the microwave-assisted Friedel-Crafts reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Chloroacetyl Chloride | Ensure reagents and solvents are strictly anhydrous. |
| Mixture of Isomers | Incomplete N-Protection | Verify purity of 10-acetylphenothiazine starting material. Free NH groups will react first. |
| Vessel Failure | Excessive Pressure | DCM has high vapor pressure. Do not exceed 80 °C in sealed vessels. Use DCE (higher BP) if higher temps are needed. |
| Dark/Tar Product | Decomposition | Reduce MW power or temperature. Phenothiazines are light/oxidation sensitive; work quickly and minimize light exposure. |
References
-
Microwave-Assisted Synthesis of Phenothiazine Derivatives
-
Friedel-Crafts Acylation Mechanisms
-
Regioselectivity in Phenothiazines
-
Thiazole Synthesis from Chloroacetyl Phenothiazines
-
General Microwave Synthesis Reviews
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. byjus.com [byjus.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Phenothiazine and - ProQuest [proquest.com]
Application Note: Catalyst Selection and Workflow Optimization for the Preparation of 2-Chloroacetylphenothiazine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol
Introduction and Mechanistic Rationale
2-Chloroacetylphenothiazine is a highly privileged scaffold and a critical intermediate in the synthesis of diverse phenothiazine derivatives, which exhibit broad-spectrum pharmacological activities including antipsychotic, antihistaminic, and anti-inflammatory properties[1]. The strategic installation of the chloroacetyl group at the C-2 position provides a versatile synthetic handle for subsequent cyclocondensations or nucleophilic substitutions.
The synthesis of this compound relies on the Friedel-Crafts acylation of a protected phenothiazine core. Direct acylation of unprotected phenothiazine is unfeasible because the electron-rich nitrogen and sulfur heteroatoms are highly susceptible to oxidation and N-acylation[2]. To circumvent this, the secondary amine at the 10-position is first masked using an acetyl group. This N-protection not only prevents N-chloroacetylation but also exerts a strong directing effect. The steric bulk and electronic deactivation of the N-acetyl group selectively drive the electrophilic attack of the acylium ion to the C-2 position[1]. Following the Friedel-Crafts acylation, the N-acetyl group is selectively removed via base-catalyzed hydrolysis to yield the target this compound.
Figure 1: Three-step synthetic pathway for the preparation of this compound.
Catalyst Selection for Friedel-Crafts Acylation
The rate-determining step in this synthesis is the generation of the highly reactive electrophilic acylium ion from chloroacetyl chloride[3]. The choice of catalyst dictates the reaction kinetics, regioselectivity, and environmental footprint of the process[4].
Traditional Lewis Acids (Aluminum Chloride)
Historically, anhydrous aluminum chloride (
Modern Green Catalysts (Metal Triflates & Solid Acids)
To address the limitations of traditional Lewis acids, modern synthetic protocols leverage highly electrophilic metal triflates (e.g.,
-
Metal Triflates: These require only catalytic loading (1–10 mol%) because the triflate anion is a weak coordinating ligand, allowing the catalyst to easily dissociate from the product ketone and re-enter the catalytic cycle. They also exhibit excellent moisture tolerance compared to
. -
Solid Acids: Catalysts like HPAs supported on metal oxides (
, ) offer heterogeneous catalysis. They provide shape-selective regioselectivity and can be easily recovered via filtration and regenerated by calcination[3].
Figure 2: Decision matrix for selecting Friedel-Crafts acylation catalysts.
Quantitative Catalyst Comparison
| Catalyst Class | Specific Catalyst | Loading Requirement | Typical Solvent | Yield (%) | Regioselectivity (C-2) | Reusability | Environmental Impact |
| Traditional Lewis Acid | Stoichiometric (>1.1 eq) | 64 – 80 | High | No | High (Corrosive waste) | ||
| Metal Triflates | Catalytic (5–10 mol%) | >90 | Very High | Yes | Low | ||
| Solid Acids | HPAs / Zeolites | Catalytic (by weight) | Solvent-free | 75 – 85 | High (Shape-selective) | Yes (Calcination) | Very Low |
Data synthesized from comparative Friedel-Crafts catalytic studies[3][4].
Experimental Protocols: A Self-Validating System
The following protocols detail the synthesis of 2-chloroacetyl-10-acetylphenothiazine using both traditional and modern catalytic approaches, followed by the universal deprotection step. Every step includes causality explanations and validation checkpoints to ensure system integrity.
Protocol A: Classical -Catalyzed Acylation
Note: This protocol uses
1. Reagent Preparation & Setup
-
Action: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube (
). -
Causality:
is highly hygroscopic. Moisture rapidly hydrolyzes it to gas and , irreversibly quenching the active Lewis acid and halting the generation of the acylium ion.
2. Reaction Initiation
-
Action: Dissolve 10.0 g (41.4 mmol) of 10-acetylphenothiazine in 100 mL of anhydrous
. Cool the solution to 0–5 °C using an ice-water bath. -
Action: Add 6.6 g (49.5 mmol, 1.2 eq) of anhydrous
in small portions over 15 minutes. -
Action: Dropwise, add 4.0 mL (50 mmol, 1.2 eq) of chloroacetyl chloride over 30 minutes.
-
Causality: The slow addition at low temperature controls the highly exothermic formation of the acylium ion-
complex, preventing uncontrolled boiling of the solvent and minimizing polymerization side-reactions.
3. Propagation & Self-Validation
-
Action: Remove the ice bath and allow the mixture to reflux (approx. 40 °C) for 4 hours.
-
Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 4:1). The reaction is complete when the starting material spot (
) is entirely replaced by a lower-running product spot ( ). The lower is caused by the increased polarity of the newly introduced ketone group.
4. Quenching and Isolation
-
Action: Pour the reaction mixture slowly over 200 g of crushed ice containing 10 mL of concentrated
. -
Causality: The acidic ice quench safely destroys the
-ketone complex, releasing the free 2-chloroacetyl-10-acetylphenothiazine while keeping aluminum salts soluble in the aqueous phase to prevent emulsion formation. -
Action: Extract with
( ), wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Recrystallize from ethanol.
Protocol B: Green Synthesis using Metal Triflates ( )
For laboratories prioritizing sustainability and catalyst recovery[4].
1. Reaction Setup
-
Action: In a 100 mL round-bottom flask, combine 10.0 g (41.4 mmol) of 10-acetylphenothiazine, 1.5 g (4.1 mmol, 10 mol%) of
, and 50 mL of anhydrous . -
Causality: The triflate catalyst is used in sub-stoichiometric amounts because the weak coordination of the triflate counterion allows the catalyst to turn over efficiently without being permanently trapped by the product.
2. Acylation & Validation
-
Action: Add 4.0 mL (50 mmol) of chloroacetyl chloride dropwise at room temperature. Stir for 6 hours.
-
Validation Checkpoint: Monitor via HPLC or TLC. The mild conditions prevent over-acylation, ensuring high selectivity for the C-2 position.
3. Catalyst Recovery
-
Action: Add 50 mL of water to quench. The
partitions entirely into the aqueous phase. Separate the organic phase. -
Causality: The aqueous phase can be lyophilized (freeze-dried) to quantitatively recover the
catalyst for subsequent cycles, fulfilling the principles of green chemistry.
Protocol C: Deacylation to this compound
1. Hydrolysis
-
Action: Suspend the purified 2-chloroacetyl-10-acetylphenothiazine in 100 mL of absolute ethanol. Add a solution of 10% ethanolic Potassium Hydroxide (
). -
Action: Reflux for 2 hours.
-
Causality: The amide bond at the 10-position is more susceptible to base-catalyzed hydrolysis than the aromatic ketone at the 2-position. The base attacks the N-acetyl carbonyl, cleaving the C-N bond and restoring the secondary amine[1].
2. Final Validation
-
Action: Pour into ice water, filter the resulting precipitate, and recrystallize.
-
Validation Checkpoint (NMR/IR): Confirm the product via IR spectroscopy (appearance of a sharp N-H stretch at
which was absent in the protected intermediate) and -NMR (disappearance of the singlet at corresponding to the N-acetyl methyl group).
References
-
Title: The Chemistry of Phenothiazine Source: Chemical Reviews (ACS Publications) URL: [Link][2]
-
Title: 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis Source: ResearchGate URL: [Link][1]
-
Title: Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts Source: International Journal of Chemical Studies URL: [Link][3]
Sources
Troubleshooting & Optimization
troubleshooting low purity in 2-Chloroacetylphenothiazine recrystallization
Case Reference: 2-CAP-PURITY-01
Subject: Troubleshooting Low Purity & Oiling Out in 2-Chloroacetylphenothiazine Recrystallization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
Low purity in This compound (2-CAP) isolation is rarely a simple solvent issue; it is typically a convergence of three factors: regio-isomeric contamination (N-acylation vs. C-acylation), oxidative degradation (phenothiazine radical formation), and thermodynamic instability (oiling out).[1][2]
This guide bypasses generic advice to address the specific physicochemical properties of the phenothiazine tricycle during Friedel-Crafts workups.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My product is precipitating as a dark green/black tar instead of crystals. Is the synthesis failed?
Diagnosis: Not necessarily. This is the "Phenothiazine Oxidation Trap."[1] Root Cause: Phenothiazine derivatives are electron-rich and prone to oxidation, forming stable radical cations (often green, red, or violet) that act as impurities.[1][2] These colored oligomers prevent crystal lattice formation, leading to tars.[1][2] Corrective Action:
-
Deoxygenation: You must conduct the recrystallization under an inert atmosphere (
or Ar).[1][2] -
Adsorbent Treatment: The use of Activated Charcoal (5-10% w/w) is mandatory during the hot dissolution step to scavenge oxidized species.[1][2]
-
Stabilizer: Add a trace amount (<0.1%) of sodium dithionite (
) or ascorbic acid to the aqueous wash prior to recrystallization to reduce the radical cations back to the neutral parent compound [1].[1][2]
Q2: NMR shows a persistent impurity (~10-15%) that co-crystallizes.[1][2] What is it?
Diagnosis: Regio-isomeric contamination (10-Chloroacetylphenothiazine).[1][2][3] Root Cause: The nitrogen at position 10 is nucleophilic.[1][2][3] Without protecting groups, chloroacetyl chloride attacks the nitrogen (kinetic product) faster than the C-2 position (thermodynamic Friedel-Crafts product).[1][2] The Fix (Solvent Switching):
-
Standard Solvent: Ethanol (often co-crystallizes isomers).[1][2]
-
Switch To: Toluene/Heptane or Benzene/Petroleum Ether (if safety permits).[1][2] The N-acylated byproduct often has higher solubility in non-polar aromatics than the C-acylated target, allowing it to remain in the mother liquor [2].[2]
Q3: The product "oils out" (liquid-liquid phase separation) upon cooling.
Diagnosis: Metastable Zone Width (MSZW) violation. Root Cause: The melting point of 2-CAP (approx. 100-110°C depending on purity/solvates) is relatively low.[1] If the crystallization temperature is too close to the melting point of the solvated impurity mixture, it separates as an oil.[1][2] Corrective Action:
-
Seeding: You must seed the solution at
.[1][2] -
Double-Solvent Method: Dissolve in minimum hot Acetone or Dichloromethane , then slowly add Hexane or Heptane until turbidity persists.[1][2] Cool very slowly (5°C/hour).[1][2]
Part 2: Optimized Recrystallization Protocol
Target: >98% HPLC Purity, Light Yellow/Off-White Needles.
Reagents & Materials
| Component | Role | Specification |
| Crude 2-CAP | Substrate | Dry, pulverized solid |
| Ethanol (95%) | Primary Solvent | High solubility at reflux |
| Toluene | Co-solvent | Impurity rejection (N-acyl isomer) |
| Activated Charcoal | Scavenger | Norit® or equivalent |
| Nitrogen Balloon | Atmosphere | Prevent oxidation |
Step-by-Step Methodology
-
Dissolution (The "Saturation" Point):
-
Place crude solid in a round-bottom flask equipped with a reflux condenser and
inlet. -
Add Ethanol/Toluene (4:1 ratio) .[1][2] Start with 5 mL solvent per gram of solid.[1]
-
Heat to reflux.[1][3] If not dissolved, add solvent in 1 mL increments until clear.[1]
-
Critical: Do not add excess solvent (>10% over saturation) to avoid yield loss.[1]
-
-
Purification (The "Clean-Up"):
-
Hot Filtration (The "Speed" Step):
-
Crystallization (The "Control" Phase):
-
Allow the filtrate to cool to room temperature undisturbed (no stirring).
-
Once at RT, move to a
environment for 4 hours. -
Troubleshooting: If oiling occurs, reheat to redissolve, add a seed crystal, and wrap the flask in foil to cool slower.
-
-
Isolation:
Part 3: Logic Visualization
Workflow: Impurity Rejection Logic
This diagram illustrates the decision matrix for separating the N-acylated byproduct from the target 2-acylated product.
Caption: Solvent selection logic demonstrating why Toluene/Ethanol mixtures are superior to pure Ethanol for rejecting the lipophilic N-acylated (10-CAP) impurity.
Pathway: Oxidation & Degradation
Understanding why your product turns green/black.[1][2]
Caption: The oxidative degradation pathway of phenothiazines. Exclusion of light and oxygen is critical to prevent the formation of dark tars.[1][2]
References
-
Dahlbom, R., & Ekstrand, T. (1951).[1][2] 10-Acylphenothiazine derivatives; structural determination of some compounds. Acta Chemica Scandinavica.[1] (Validates the structural isomer challenges and melting points of acyl-phenothiazines).
-
Massie, S. P. (1954).[1][2] The Chemistry of Phenothiazine.[1][2][3][4][5][6][7][8] Chemical Reviews, 54(4), 797–833.[1][2] (The authoritative review on phenothiazine solubility, oxidation states, and Friedel-Crafts limitations).[1][2]
-
Baltzly, R., Harfenist, M., & Webb, F. J. (1946).[1][2] Some Phenothiazine Derivatives.[1][2][3][4][5][6][7][8] The Course of the Friedel—Crafts Reaction.[1][2][3][4][5][9][10] Journal of the American Chemical Society, 68(12), 2673–2678.[1] (Foundational text on separating 2-acyl vs 10-acyl isomers).[1][2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and associated solvents before handling.
Sources
- 1. 2-Chloroacetamide(79-07-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of phenothiazine derivatives as possible anthelmintics. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]
minimizing side reactions during phenothiazine acylation
Phenothiazine Acylation Technical Support Center
Welcome to the technical support center for phenothiazine acylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide - Navigating Common Acylation Challenges
This section addresses the most frequent issues encountered during the acylation of the phenothiazine nucleus. Each entry details the problem, its probable causes rooted in reaction mechanisms, and actionable solutions.
Issue 1: Low Yield of the Desired C-2 Acylated Product
-
Problem: The primary reaction product is not the expected 2-acylphenothiazine, or the overall conversion of the starting material is poor.
-
Probable Causes & Mechanistic Insights:
-
N-Acylation Dominance: The nitrogen atom of the phenothiazine ring is a competing nucleophile. Under kinetically controlled conditions (e.g., lower temperatures, less sterically hindered acylating agents), acylation can preferentially occur at the nitrogen, forming a stable amide that is resistant to rearrangement.
-
Insufficient Electrophilicity: The acylating agent may not be sufficiently activated by the Lewis acid catalyst. This can be due to catalyst deactivation by moisture or impurities.
-
Steric Hindrance: A bulky acylating agent or substituents on the phenothiazine ring can sterically hinder the approach to the C-2 position, which is the thermodynamically favored site for electrophilic substitution.
-
-
Solutions & Experimental Rationale:
-
Choice of Acylating Agent and Catalyst: For Friedel-Crafts acylation, using an acid chloride with a strong Lewis acid like aluminum chloride (AlCl₃) is standard. The stoichiometry is critical; at least two equivalents of AlCl₃ are often required. The first equivalent coordinates to the phenothiazine nitrogen, deactivating it towards acylation and directing the substitution to the aromatic ring. The second equivalent activates the acid chloride.
-
Reaction Conditions:
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction and minimize N-acylation. Then, gradually warm the reaction to room temperature or slightly above to promote the migration of the acyl group to the C-2 position if any N-acylation has occurred and to drive the reaction to completion.
-
Solvent Selection: Use an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane. These solvents are compatible with Friedel-Crafts conditions and effectively solvate the reaction intermediates.
-
-
Protecting Group Strategy: In cases of persistent N-acylation, consider a temporary N-protecting group, such as a Boc group, although this adds extra steps to the synthesis.
-
Issue 2: Formation of Di-acylated or Other Polysubstituted Byproducts
-
Problem: Significant amounts of di-acylated or other polysubstituted phenothiazines are observed in the crude reaction mixture, complicating purification.
-
Probable Causes & Mechanistic Insights:
-
Over-activation of the Ring: The initial acylation at the C-2 position introduces an electron-withdrawing group, which should deactivate the ring towards further electrophilic substitution. However, under harsh conditions (e.g., excess Lewis acid, high temperatures), the phenothiazine ring system can still be susceptible to a second acylation, typically at the C-8 position.
-
Incorrect Stoichiometry: Using a large excess of the acylating agent and/or Lewis acid can drive the reaction towards polysubstitution.
-
-
Solutions & Experimental Rationale:
-
Strict Stoichiometric Control: Carefully control the molar ratios of the reactants. A slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) is often sufficient.
-
Reverse Addition: Consider adding the phenothiazine solution to the pre-formed complex of the acylating agent and Lewis acid. This can help to maintain a low concentration of the activated phenothiazine and reduce the likelihood of over-acylation.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material has been consumed to prevent the formation of byproducts.
-
Issue 3: Ring Oxidation and Formation of Colored Impurities
-
Problem: The reaction mixture develops a dark color (deep green, blue, or black), and the isolated product is contaminated with colored impurities, often identified as phenothiazine radical cations or oxidized species.
-
Probable Causes & Mechanistic Insights:
-
Oxidation of the Phenothiazine Nucleus: The sulfur atom in the phenothiazine ring is susceptible to oxidation, especially in the presence of strong Lewis acids and trace amounts of oxidants (e.g., air, moisture). This can lead to the formation of a stable radical cation, which can then undergo further reactions.
-
Reaction with Impurities: Impurities in the reagents or solvents can also promote oxidation.
-
-
Solutions & Experimental Rationale:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents. Ensure the Lewis acid is of high quality and handled under anhydrous conditions.
-
Quenching Procedure: Quench the reaction by carefully pouring the reaction mixture into a mixture of ice and dilute acid (e.g., HCl). This will hydrolyze the aluminum complexes and protonate the nitrogen, which can help to stabilize the product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a phenothiazine acylation reaction?
A1:
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reagent Handling: Add the Lewis acid portion-wise to the solvent at a low temperature to control the exotherm.
-
Work-up: A careful aqueous work-up is crucial to remove the Lewis acid and any inorganic salts. Extraction with an organic solvent followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is standard.
Q2: How can I effectively purify the acylated phenothiazine product?
A2:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying acylated phenothiazines. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
Q3: Are there alternative, milder methods for phenothiazine acylation?
A3: Yes, for sensitive substrates, alternatives to the classical Friedel-Crafts acylation can be considered:
-
Vilsmeier-Haack Reaction: This reaction uses a milder electrophile generated from phosphorus oxychloride and a formamide (like DMF) to introduce a formyl group, which can then be further elaborated.
-
Acylation with Carboxylic Acids: In the presence of a coupling agent like polyphosphoric acid (PPA), carboxylic acids can be used directly as acylating agents, often under solvent-free conditions at elevated temperatures.
Part 3: Experimental Protocol & Data
Protocol: Friedel-Crafts Acylation of Phenothiazine with Acetyl Chloride
This protocol provides a general procedure that has been found to be effective for the C-2 acetylation of phenothiazine, a common model reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (100 mL).
-
Lewis Acid Addition: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (2.2 equivalents) in portions to the stirred solvent.
-
Acylating Agent Addition: Once the aluminum chloride has dissolved, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: In a separate flask, dissolve phenothiazine (1.0 equivalent) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (200 mL).
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Table 1: Reagent Stoichiometry and Typical Yields
| Reagent | Molar Equivalents | Role | Typical Yield Range |
| Phenothiazine | 1.0 | Starting Material | N/A |
| Acetyl Chloride | 1.1 - 1.2 | Acylating Agent | N/A |
| Aluminum Chloride | 2.2 - 2.5 | Lewis Acid Catalyst | N/A |
| Product | 65-80% |
Part 4: Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways involved in phenothiazine acylation.
Caption: Kinetic vs. Thermodynamic control in phenothiazine acylation.
Caption: Stoichiometric role of AlCl₃ in directing C-2 acylation.
References
-
Title: Electron-Transfer Reactions: The Reaction of Phenothiazine with Ferric Perchlorate Source: Journal of the American Chemical Society URL: [Link]
Technical Support Guide: Stability of 2-Chloroacetylphenothiazine (2-CAP)
Executive Summary & Molecule Identification
Warning: Isomer Criticality Before proceeding, you must verify the specific isomer you are working with. "2-Chloroacetylphenothiazine" typically refers to the C-acylated derivative (Substituent at Carbon-2). However, vendors occasionally mislabel the N-acylated derivative (Substituent at Nitrogen-10) under similar names.
-
Target Molecule (C-Acylated): 2-Chloro-1-(10H-phenothiazin-2-yl)ethanone.[1]
-
Stability Profile: Moderate stability in acid; highly reactive/unstable in base.
-
-
Variant (N-Acylated): 10-(Chloroacetyl)phenothiazine.[1]
-
Stability Profile: Highly labile amide bond; hydrolyzes rapidly in both acid and base.
-
This guide focuses on the standard C-acylated (2-position) isomer. If you possess the N-acylated form, assume significantly lower stability.
Mechanism of Instability: The "Why" Behind the Protocol
A. Acidic Conditions (pH < 4)
-
Chemical Behavior: The 2-chloroacetyl group (an
-halo ketone) is relatively robust against hydrolysis in mild acidic aqueous/organic mixtures. The carbon-chlorine bond is strong enough to resist spontaneous cleavage without nucleophilic assistance. -
The Hidden Risk (Oxidation): The phenothiazine ring system is the weak link here. In acidic media, especially under light exposure, the sulfur atom is prone to one-electron oxidation, forming a radical cation (pink/red) or a sulfoxide (colorless to yellow). This is often mistaken for hydrolytic degradation.
-
Solubility: The phenothiazine nitrogen is not basic (pKa < 0 due to delocalization). Therefore, 2-CAP will not protonate and dissolve in aqueous acid. It requires an organic co-solvent (ACN, DMSO, DMF).
B. Basic Conditions (pH > 8)
-
Chemical Behavior: This is the "Kill Zone" for 2-CAP.
-
Nucleophilic Attack: The carbonyl group activates the adjacent methylene carbon. Hydroxide ions (
) rapidly attack the -carbon, displacing chloride ( ) to form the 2-hydroxyacetyl derivative (useless for cysteine coupling). -
Deprotonation: Strong bases can deprotonate the phenothiazine nitrogen (pKa ~23), creating a phenothiazine anion that can react with the chloroacetyl group of another molecule, leading to polymerization or intermolecular alkylation.
-
Darzens Condensation: If aldehydes or ketones are present in the buffer, the base can trigger condensation reactions.
-
Troubleshooting Guide (Q&A Format)
Q1: Why did my reaction mixture turn pink/red within minutes?
Diagnosis: Oxidative Degradation. Cause: Phenothiazines are photosensitive and easily oxidized to the radical cation form. This is accelerated by:
-
Light exposure.[2]
-
Presence of trace metals (Fe, Cu) in buffers.
-
Acidic pH (stabilizes the radical cation). Solution:
-
Immediate: Add a reducing agent (e.g., Sodium Metabisulfite or Ascorbic Acid) if compatible with your downstream chemistry.
-
Prevention: Work in amber glassware or wrap vessels in foil. Degas all buffers with Argon/Nitrogen.
Q2: I see a precipitate forming in my basic coupling buffer (pH 8.5).
Diagnosis: Hydrolytic Insolubility or Polymerization. Cause:
-
Hydrolysis: The chloride is displaced by
, forming the alcohol derivative, which may have different solubility properties. -
Dimerization: At high concentrations (>10 mM), the deprotonated nitrogen of one molecule attacks the chloro-group of another. Solution:
-
Lower the pH to 7.0–7.[3]5. The reactivity of the chloroacetyl group toward thiols (cysteine) is sufficient at neutral pH; higher pH only accelerates competing hydrolysis.
-
Increase organic co-solvent percentage (e.g., 30-50% Acetonitrile).
Q3: My cysteine-labeling yield is low (<20%), despite using excess reagent.
Diagnosis: Competitive Hydrolysis. Cause: You likely prepared the 2-CAP stock in a basic buffer or allowed it to sit in an aqueous solution too long before adding the protein/peptide. The "warhead" (chloroacetyl group) was deactivated by water/hydroxide before it could find the thiol. Solution:
-
Protocol Shift: Dissolve 2-CAP in anhydrous DMSO or DMF immediately before use.
-
Order of Addition: Add the 2-CAP stock last to the reaction mixture. Never pre-incubate 2-CAP in aqueous buffer.
Visualizing Degradation Pathways
The following diagram illustrates the divergent fates of 2-CAP in Acid vs. Base.
Caption: Figure 1.[4] Divergent degradation pathways. Acid promotes oxidative ring damage (color change), while base destroys the reactive chloroacetyl "warhead" via hydrolysis.
Validated Protocols
Protocol A: Stability & Purity Check (HPLC)
Use this protocol to validate your stock solution before critical experiments.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (Acidic stabilizer) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV @ 254 nm (Ring) and 300 nm (Oxidation check) |
| Flow Rate | 1.0 mL/min |
Pass Criteria: Single peak >95% area. Fail Criteria:
-
New peak at RRT ~0.8 (Hydrolysis product: more polar).
-
New peak at RRT ~1.1 (Sulfoxide: different UV spectrum).
Protocol B: Recommended Storage
-
Solid State: Store at -20°C, desiccated, protected from light (amber vial).
-
Solubilization:
-
Solvent: Anhydrous DMSO or DMF.
-
Concentration: 50–100 mM.
-
Shelf Life: Use immediately. Do not store dissolved stocks for >24 hours, even at -20°C, as trace moisture in DMSO will hydrolyze the chloride over time.
-
References
-
Structure & Reactivity: Pluta, K., et al. "2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis." ChemInform, 2025. Link
-
Oxidation Kinetics: Roseboom, H., & Perrin, J. H. "Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium." Journal of Pharmaceutical Sciences, 1977. Link
-
Alpha-Halo Ketone Stability: "Reactivity of α-Haloketones." Wikipedia / Organic Chemistry Portal, 2023. Link
- Phenothiazine Photochemistry: Motten, A. G., et al. "Photochemistry of Phenothiazine Derivatives." Photochemistry and Photobiology, 1999.
Sources
removing unreacted phenothiazine from 2-Chloroacetylphenothiazine product
Diagnostic Overview: The Purification Challenge
When synthesizing 2-Chloroacetylphenothiazine (more accurately denoted in IUPAC nomenclature as 10-(2-chloroacetyl)-10H-phenothiazine or N-(2-chloroacetyl)phenothiazine[1]), researchers frequently encounter the challenge of removing unreacted phenothiazine (PTZ) starting material.
Because both the parent phenothiazine and the acylated product are highly lipophilic and share a massive tricyclic core, their solubility profiles are frustratingly similar. This guide is engineered to help drug development professionals and synthetic chemists troubleshoot this specific separation, moving beyond empirical guesswork to causality-driven purification.
Mechanistic FAQ: Troubleshooting Separation Failures
Q: Why can't I just use a standard aqueous acid wash (e.g., 1M HCl) to extract the unreacted phenothiazine? A: This is the most common pitfall in phenothiazine chemistry. While phenothiazine contains a secondary amine, it is a diarylamine. The nitrogen's lone pair is highly delocalized across the two flanking aromatic rings and the opposing sulfur atom, drastically reducing its basicity. The pKa of protonated phenothiazine is approximately -3. Standard aqueous acid washes (pH ~0) are insufficiently acidic to protonate the nitrogen. Consequently, the unreacted phenothiazine remains un-ionized and highly soluble in the organic phase alongside your acylated product.
Q: I am seeing a co-eluting spot on my TLC. Which solvent system provides the best resolution for these two compounds? A: The N-acylation removes the hydrogen bond donor capacity of the amine and introduces a polar amide carbonyl. For optimal resolution on normal-phase silica gel, a binary solvent system of Hexane:Dichloromethane (1:3 v/v) or Hexane:Ethyl Acetate (9:1 v/v) [2] is required. The acylated product interacts more strongly with the silica stationary phase due to the strong dipole of the amide group, allowing the highly non-polar unreacted phenothiazine to elute first.
Q: My downstream application is a sensitive biological assay. How can I ensure absolute removal of trace phenothiazine? A: For bio-assays where trace phenothiazine could cause false positives (due to its known redox activity and radical scavenging properties), physical separation is insufficient. You must rely on chemical scavenging . By introducing a Polymer-Supported Isocyanate (PS-Isocyanate) resin, the unreacted secondary amine of phenothiazine covalently binds to the resin to form a urea linkage. The fully substituted this compound cannot react, allowing you to simply filter away the impurity.
Purification Decision Matrix
Workflow for removing unreacted phenothiazine from this compound.
Methodological Workflows & Self-Validating Protocols
Protocol A: Selective Recrystallization (Scalable Bulk Purification)
Causality: This method exploits the differential solubility between the highly lipophilic phenothiazine and the slightly more polar acylated product in moderately polar ethereal solvents.
-
Concentration: Concentrate the crude organic extract (post-aqueous quench) under reduced pressure to yield a solid residue.
-
Dissolution: Suspend the crude solid in a minimum volume of boiling diethyl ether[1].
-
Precipitation: Slowly cool the mixture to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours to induce crystallization.
-
Isolation: Filter the precipitate via vacuum filtration and wash with ice-cold diethyl ether. The unreacted phenothiazine largely remains dissolved in the mother liquor.
-
Self-Validation Step: Determine the melting point of the isolated crystals. Pure 10-(chloroacetyl)phenothiazine exhibits a sharp melting point of 112–114 °C . A depressed or broadened melting range indicates residual unreacted phenothiazine.
Protocol B: Flash Column Chromatography (Analytical/High Purity)
Causality: Separates the compounds based on hydrogen bonding and dipole-dipole interactions with the silica gel matrix.
-
Preparation: Dry-load the crude mixture onto a small amount of silica gel to prevent band broadening caused by poor solubility in the initial eluent.
-
Packing: Pack a column with standard phase silica gel (230-400 mesh) using 100% Hexane.
-
Elution: Elute using a step gradient, starting at 100% Hexane and ramping to Hexane:Dichloromethane (1:3 v/v). Alternatively, a Hexane:Ethyl Acetate (9:1 v/v) system can be utilized[2].
-
Collection: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure product and concentrate.
-
Self-Validation Step: Perform TLC co-spotting. Run the purified fraction against a pure phenothiazine standard. The complete absence of the higher Rf spot (phenothiazine) validates the chromatographic resolution.
Protocol C: Electrophilic Scavenging (Trace Removal)
Causality: Covalent sequestration of the secondary amine. The isocyanate electrophile reacts exclusively with the nucleophilic NH of phenothiazine, ignoring the sterically hindered, non-nucleophilic tertiary amide of the product.
-
Dissolution: Dissolve the crude mixture in anhydrous Dichloromethane (DCM).
-
Resin Addition: Add 3-5 equivalents of PS-Isocyanate resin (loading ~1.5 mmol/g) relative to the estimated molar amount of unreacted phenothiazine.
-
Incubation: Stir gently at room temperature for 4-6 hours.
-
Filtration: Filter the suspension through a sintered glass funnel to remove the resin-bound phenothiazine. Wash the resin twice with DCM.
-
Recovery: Concentrate the filtrate to yield the highly pure acylated product.
-
Self-Validation Step: Apply a drop of the final concentrated product to a TLC plate and stain with Dragendorff’s reagent or Ninhydrin. A lack of color change confirms the absolute absence of secondary amines.
Quantitative Method Comparison
| Purification Method | Optimal Scale | Typical Yield Recovery | Final Purity | Time Required | Mechanism of Separation |
| Recrystallization | > 5 grams | 70 - 85% | 95 - 98% | 12 - 24 hrs | Differential Solubility |
| Silica Chromatography | 0.1 - 5 grams | 85 - 95% | > 99% | 2 - 4 hrs | Polarity / Adsorption |
| PS-Isocyanate Scavenging | < 1 gram | > 95% | > 99.5% | 4 - 6 hrs | Covalent Sequestration |
References
1.[1] Sinha Shweta et al., General procedure for the synthesis of N-(2-Chloroacetyl) phenothiazine, International Journal of Research in Ayurveda & Pharmacy (2011). Available at: 2.[2] Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential, Scholars Research Library. Available at: 3. Synthesis and antifungal activity of some substituted phenothiazines and related compounds, European Journal of Medicinal Chemistry (2010). Available at:
Sources
optimizing temperature for 2-Chloroacetylphenothiazine substitution reactions
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Temperature Optimization for Nucleophilic Substitution of 2-Chloroacetylphenothiazine[1]
System Overview & Mechanistic Insight
Welcome to the technical support hub for phenothiazine functionalization. You are likely working with 2-(2-chloroacetyl)-10H-phenothiazine , a key intermediate for synthesizing neuroleptic and antihistaminic pharmacophores.[1]
The Challenge:
The substitution of the chlorine atom at the
At elevated temperatures (
The Solution:
We recommend a "Catalytic Low-Thermal-Stress" protocol. Instead of brute-forcing the reaction with high heat (which degrades the ring), we increase the electrophilicity of the substrate using Finkelstein conditions (Potassium Iodide), allowing the reaction to proceed efficiently at moderate temperatures (
The "Gold Standard" Protocol
Do not rely on generic literature methods that suggest refluxing in toluene without inert gas.[1] Use this optimized workflow to maximize yield and ring stability.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperazine) (1.1 - 1.2 eq)[1]
-
Base: Potassium Carbonate (
) (2.0 eq) or Triethylamine ( )[1] -
Catalyst: Potassium Iodide (KI) (0.1 - 0.2 eq)[1]
-
Solvent: DMF (Dimethylformamide) or dry Acetone.[1]
-
Atmosphere: Nitrogen (
) or Argon balloon (MANDATORY).[1]
Step-by-Step Methodology:
-
Inerting: Flame-dry your reaction vessel and flush with
. Phenothiazines are photosensitive; wrap the flask in aluminum foil. -
Solvation: Dissolve this compound in DMF (concentration ~0.2 M).
-
Activation: Add KI (10-20 mol%). Stir for 15 minutes at room temperature. Mechanism: This converts the alkyl chloride to a highly reactive alkyl iodide in situ.
-
Addition: Add the base (
), followed by the amine nucleophile.[1] -
Thermal Ramp: Heat the mixture to 55-60°C .
-
Note: Do not exceed 65°C unless conversion is stalled.[1]
-
-
Monitoring: Check TLC or LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with Ethyl Acetate.[1]
Troubleshooting Center (Q&A)
Direct answers to the specific failure modes you are seeing in the lab.
Issue 1: Impurity Profile & Color Change
Q: "My reaction mixture turned from yellow/orange to a dark black tar. The yield is low. What happened?"
A: You have oxidized the phenothiazine ring.[2]
-
Diagnosis: This is the classic signature of forming phenothiazine-5-oxide or radical cations, often caused by high temperatures (
C) in the presence of air. -
Fix:
-
Lower the Temperature: Cap your reaction at 60°C.
-
Oxygen Exclusion: You must sparge your solvent with Nitrogen for 10 minutes before starting and keep the reaction under a positive pressure of inert gas.
-
Check Solvent: If using PEG or alcohols, ensure they are peroxide-free.[1]
-
Issue 2: Stalled Reaction / Kinetic Traps
Q: "I am running the reaction at 40°C to be safe, but conversion has stalled at 50% after 24 hours."
A: The chloride leaving group is too sluggish at this temperature.
-
Diagnosis: The activation energy for displacing the chloride is not being met.
-
Fix: Add Potassium Iodide (KI) . The iodide ion displaces the chloride to form an intermediate
-iodo ketone. The C-I bond is much weaker and breaks faster than the C-Cl bond, accelerating the reaction rate by orders of magnitude without needing higher heat. This is the Finkelstein Advantage .
Issue 3: Solubility & Precipitation
Q: "My starting material isn't dissolving fully in Ethanol, so I heated it to reflux. Now I have impurities."
A: Solubility vs. Stability trade-off failure.
-
Diagnosis: this compound is lipophilic.[1] Ethanol is a poor solvent for it at low temps, forcing you to use dangerous heat.[1]
-
Fix: Switch to a dipolar aprotic solvent like DMF (Dimethylformamide) or NMP .[1] These dissolve the phenothiazine core at room temperature, allowing you to run the reaction at the safer 50-60°C window.
Data & Visualization
Table 1: Solvent & Temperature Impact on Yield
Comparison of reaction conditions for the synthesis of 2-morpholinoacetylphenothiazine.
| Solvent | Catalyst (KI) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Notes |
| Ethanol | No | 78 (Reflux) | 12 | 62% | 85% | Significant sulfoxide impurity formed.[1] |
| Toluene | No | 110 (Reflux) | 8 | 55% | 70% | Dark tar observed; thermal degradation.[1] |
| Acetone | Yes | 56 (Reflux) | 10 | 88% | 96% | Good purity, but slower kinetics.[1] |
| DMF | Yes | 60 | 4 | 94% | 98% | Optimal Condition. Fast & Clean.[1] |
Visual 1: Reaction Pathway & Failure Modes
This diagram illustrates the main substitution pathway versus the oxidation side-reaction.
Caption: The catalytic cycle (Yellow) avoids the high-energy oxidation trap (Red) by enabling substitution at lower temperatures.[1]
Visual 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Diagnostic workflow for identifying thermal and kinetic failure points in phenothiazine substitution.
References
-
Vitale, R. G., et al. (2010).[1] "Synthesis and antifungal activity of some substituted phenothiazines and related compounds." European Journal of Medicinal Chemistry. (Describes the synthesis of N-acyl and ring-substituted phenothiazines, establishing baseline stability protocols). [1]
-
Brea, J., et al. (2005).[1] "Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives." The Journal of Physical Chemistry A. (Critical data on the phototoxicity and triplet state oxidation risks of halogenated phenothiazines). [1]
-
Mastitski, A., et al. (2017).[1][3] "Potassium iodide catalysis in the alkylation of protected hydrazines." Proceedings of the Estonian Academy of Sciences. (Validates the Finkelstein/KI catalytic mechanism for accelerating alkylation of nitrogen nucleophiles with chloroacetyl groups).
-
Roseboom, H., & Perrin, J. H. (1977).[1] "Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium." Journal of Pharmaceutical Sciences. (Foundational study on the kinetics of phenothiazine ring oxidation to sulfoxides).
Sources
- 1. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 2. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 3. kirj.ee [kirj.ee]
Technical Support Center: Solving Solubility Challenges with 2-Chloroacetylphenothiazine
Welcome to the technical support guide for 2-Chloroacetylphenothiazine. This document serves as a specialized resource for researchers, scientists, and drug development professionals encountering aqueous solubility issues with this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Understanding
Question 1: Why is this compound poorly soluble in water?
Answer: The limited aqueous solubility of this compound is rooted in its molecular structure. The core of the molecule is a tricyclic phenothiazine system, which is a large, rigid, and hydrophobic (lipophilic) structure.[1] This nonpolar nature makes it thermodynamically unfavorable for the molecule to interact with the highly polar, hydrogen-bonded network of water molecules. While the nitrogen atom in the central ring and the carbonyl group offer some potential for hydrogen bonding, the dominance of the hydrophobic rings dictates its overall poor solubility. Overcoming this requires strategies that can either disrupt the crystal lattice energy of the solid compound or modify the solvent environment to be more favorable.
Section 2: First-Line Solubilization Strategies
Question 2: Can I improve the solubility of this compound by adjusting the pH?
Answer: Yes, pH adjustment is often the most effective initial strategy for improving the solubility of phenothiazine derivatives.[2][3] The phenothiazine ring system contains a basic nitrogen atom that can be protonated in acidic conditions to form a cationic salt.[4] This ionized form is significantly more polar than the neutral molecule, leading to a substantial increase in water solubility.
Causality: The conversion of the neutral amine (R₃N) to a protonated ammonium salt (R₃NH⁺) introduces a positive charge. This charged species can readily participate in ion-dipole interactions with water molecules, which are much stronger than the weak van der Waals forces the hydrophobic rings can form.[4] This "solubility switch" is a common tactic used by pharmaceutical companies to formulate amine-containing drugs.[4]
Protocol 1: Generating a pH-Solubility Profile
This experiment will help you determine the optimal pH for solubilizing your compound.
Objective: To determine the solubility of this compound across a physiologically and experimentally relevant pH range.
Materials:
-
This compound
-
Series of buffers (e.g., 0.01 M HCl for pH 2, acetate buffers for pH 4-5, phosphate buffers for pH 6-8)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometry)
-
Syringe filters (0.22 µm, PTFE or other compatible material)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Solvent Addition: Add a precise volume of each buffer to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to 37 ± 1 °C (or your desired experimental temperature).[5] Allow the samples to equilibrate for 24-48 hours. Equilibrium is reached when the concentration of the compound in solution does not change between sequential time points.[5]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any fine particulates.
-
Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method and quantify the concentration.
-
Calculation: Determine the solubility at each pH by applying the dilution factor.
Data Summary: Expected pH Effect on Solubility
| pH Range | Expected State of Molecule | Expected Relative Solubility | Rationale |
| < 4.0 | Predominantly Protonated (Cationic) | High | The amine group is protonated, forming a soluble salt.[2][4] |
| 4.0 - 7.0 | Mixed Population | Moderate to Low | A fraction of the molecules will be protonated, but solubility decreases as pH increases. |
| > 7.5 | Predominantly Neutral (Free Base) | Very Low | The molecule is in its non-ionized, hydrophobic form. |
Section 3: Advanced Solubilization Strategies
If pH adjustment is insufficient or incompatible with your experimental system (e.g., due to compound stability or biological constraints), more advanced techniques are required.
Question 3: How can co-solvents be used to dissolve this compound?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][] This makes the environment more favorable for dissolving hydrophobic compounds like this compound.
Causality: Co-solvents work by disrupting the hydrogen bonding network of water. This reduces the "squeezing out" effect that water exerts on nonpolar molecules (the hydrophobic effect), thereby increasing their solubility.[] Common co-solvents have both a hydrophobic region to interact with the drug and a hydrophilic group to ensure water miscibility.
Commonly Used Co-solvents:
| Co-solvent | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful, aprotic solvent. Excellent for initial stock solutions. Can be toxic to cells at concentrations typically >0.5%. |
| Ethanol | A water-miscible protic solvent. Generally well-tolerated in biological systems at low concentrations.[8][9] |
| Polyethylene Glycol 400 (PEG 400) | A low-molecular-weight polymer. Less volatile and often less toxic than other organic solvents.[6] |
| Propylene Glycol (PG) | Commonly used in pharmaceutical formulations. Can enhance solubility significantly.[8][10] |
Protocol 2: Co-solvent Screening
Objective: To identify an effective co-solvent and the optimal concentration for solubilization.
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
In a series of tubes, prepare different dilutions of the co-solvent in your aqueous buffer (e.g., 50%, 25%, 10%, 5%, 1% co-solvent in PBS).
-
Add a small aliquot of the drug stock solution to each tube to achieve your desired final drug concentration.
-
Vortex vigorously and observe for any precipitation.
-
Incubate the samples at the desired temperature for a set period (e.g., 1-2 hours) and observe again. The lowest concentration of co-solvent that maintains the drug in solution is your optimal choice.
Troubleshooting: If the compound precipitates upon dilution into the final aqueous medium, this is a common issue known as "fall-out." It indicates that while the drug is soluble in the concentrated co-solvent, it is not soluble in the final, highly aqueous environment.
-
Solution 1: Increase the percentage of co-solvent in the final medium, if permissible for your experiment.
-
Solution 2: Explore other solubilization methods, such as cyclodextrin complexation.
Question 4: What are cyclodextrins and how can they help solubilize this compound?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[11] They can encapsulate poorly water-soluble molecules, like the phenothiazine core, into their central cavity, forming a water-soluble "inclusion complex."[12][13]
Causality: The exterior of the cyclodextrin interacts favorably with water, while the hydrophobic drug molecule is shielded from the aqueous environment inside the cavity. This host-guest complex has the apparent water solubility of the cyclodextrin, significantly increasing the drug's concentration in solution.[11] For phenothiazine derivatives, β-cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[12][14]
Diagram 1: Decision Workflow for Solubility Enhancement
This diagram provides a logical path for selecting an appropriate solubilization strategy.
Caption: A decision tree for selecting a solubilization method.
Section 4: Essential Methodology
Question 5: What is the standard method for accurately determining equilibrium solubility?
Answer: The "gold standard" for measuring equilibrium solubility is the Saturation Shake-Flask Method .[5][15] This method involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached, after which the concentration of the dissolved compound in the supernatant is measured.[16]
Diagram 2: Isothermal Shake-Flask Solubility Workflow
This diagram outlines the steps of the definitive method for solubility measurement.
Caption: Standard workflow for the Shake-Flask solubility method.
References
- Recent Trends in Solubility Enhancement Techniques for Poorly W
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI.
- Solubilization techniques used for poorly w
- Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. (2000). PubMed.
- Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. (n.d.). Semantic Scholar.
- Investigation of interaction of promethazine with cyclodextrins. (2002). PubMed.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace.
- THE EFFECT OF pH ON CYCLODEXTRIN COMPLEXATION OF TRIFLUOPERAZINE. (n.d.). Acta Poloniae Pharmaceutica.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
- a) Chemical design strategy for improving phenothiazine solubility and... (n.d.).
- Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. (2024). MDPI.
- Drug solubility: why testing early m
- Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. (2024).
- Annex 4. (n.d.).
- Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents. (n.d.). Benchchem.
- 5.3 Amine Protonation. (n.d.).
- Preferential solvation parameters of phenothiazine (s) in some... (n.d.).
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette.
- pH Adjustment and Co-Solvent Optimiz
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. longdom.org [longdom.org]
- 4. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. who.int [who.int]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 12. Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Investigation of interaction of promethazine with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Stability Protocols for 10-Chloroacetylphenothiazine
Welcome to the Phenothiazine Derivatization Support Hub. Ticket ID: #PTZ-CL-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely accessing this guide because you are experiencing low yields, oily byproducts, or "starting material return" during the synthesis of 10-chloroacetylphenothiazine.
The chloroacetyl group is a "Janus-faced" moiety: it is an essential electrophile for adding amines (e.g., in the synthesis of piperazine-class antipsychotics like prochlorperazine), but this same electrophilicity makes it highly susceptible to hydrolytic degradation .
This guide abandons generic advice. We focus on the causality of failure —specifically, how to navigate the competition between acylation and hydrolysis.
Module 1: The Chemistry of Failure (Mechanism)
To prevent hydrolysis, you must understand which bond is breaking. In 10-chloroacetylphenothiazine, there are three vectors for water attack.
The Hydrolysis Triad:
-
Vector A (Reagent Death): Water attacks the Chloroacetyl Chloride (CAC) reagent before it touches the phenothiazine.
-
Result: Reaction stalls; Chloroacetic acid forms.
-
-
Vector B (Amide Cleavage): Water/Base attacks the carbonyl of the product.
-
Result: Loss of the chloroacetyl group; reversion to Phenothiazine.
-
-
Vector C (Displacement): Water/Base attacks the
-carbon.-
Result: Formation of 10-(hydroxyacetyl)phenothiazine (impurity).
-
Visualizing the Threat Landscape The following diagram illustrates the kinetic competition. Your goal is to maximize the Blue Path and block the Red Paths .
Figure 1: Kinetic competition pathways. Vector A is the most common cause of low yield; Vector B/C are caused by improper workup.
Module 2: The "Dry-Line" Protocol (Synthesis)
Standard protocols often fail because they underestimate the hygroscopic nature of acyl chlorides. This protocol enforces a Self-Validating System where moisture is excluded before reagents are mixed.
Reagents:
-
Substrate: Phenothiazine (1.0 eq)
-
Reagent: Chloroacetyl Chloride (1.2 - 1.5 eq)
-
Scavenger: Triethylamine (TEA) or Potassium Carbonate (
) -
Solvent: Anhydrous Toluene or Benzene (Preferred over DMF for easier drying)
Step-by-Step Methodology
| Phase | Action | Technical Rationale |
| 1. System Prep | Flame-dry glassware under | Adsorbed water on glass surfaces is enough to hydrolyze ~5% of your acyl chloride. |
| 2. Scavenging | Critical: Add Chloroacetyl Chloride to the solvent first, stir for 5 min, then check for white fumes. | If fumes (HCl) appear before adding phenothiazine, your solvent is wet. Abort and re-dry solvent. |
| 3. Addition | Add Phenothiazine solution dropwise to the Acyl Chloride at 0°C . | Low temperature suppresses Vector A (hydrolysis) more than it suppresses acylation. |
| 4. Reflux | Heat to 80-90°C (Toluene reflux) for 3-5 hours. | High temp is required to overcome the steric hindrance of the phenothiazine nitrogen. |
| 5. Validation | TLC Check: Do not quench until SM is <5%. | Quenching too early freezes the equilibrium. |
Module 3: Critical Workup (The Danger Zone)
The moment you add water to quench the reaction, you enter the "Hydrolysis Danger Zone." The mixture contains unreacted acyl chloride, which generates HCl upon contact with water, creating a hot, acidic environment that promotes Vector B (Amide cleavage).
The "Cold-Shock" Quench Protocol:
-
Cool Down: Bring reaction mixture to room temperature, then to 0°C.
-
The Buffer Trap: Do NOT quench with pure water. Quench with ice-cold 5% Sodium Bicarbonate (
) .-
Why? Pure water + Acyl Chloride = HCl (pH < 1). This acidity promotes cleavage.[1] Bicarbonate neutralizes HCl immediately, keeping pH ~7-8.
-
-
Phase Separation:
-
Wash Sequence:
-
Wash 1: Cold Water (removes salts).
-
Wash 2: Brine (removes water).
-
Dry: Anhydrous
(Do not use if the product is acid-sensitive, though usually fine here).
-
Module 4: Troubleshooting FAQ
Q1: My product is an oil that won't solidify. What happened?
-
Diagnosis: You likely have 10-(hydroxyacetyl)phenothiazine impurities (Vector C). This occurs if your quench was too basic (e.g., using NaOH instead of
) or too hot. -
Fix: Dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until turbid. Cool slowly to 4°C. If it fails, perform column chromatography (Silica; Hexane:EtOAc 9:1).
Q2: I see a strong smell of vinegar/acid during the reaction.
-
Diagnosis: Vector A has occurred. Moisture in the air or solvent has hydrolyzed the chloroacetyl chloride into chloroacetic acid and HCl gas.
-
Fix: Ensure a calcium chloride drying tube is attached to the condenser. Increase Chloroacetyl Chloride equivalents to 1.5x to compensate for "sacrificial" loss.
Q3: The yield is <40%, and I recovered Phenothiazine.
-
Diagnosis: Vector B (Amide Cleavage). Your workup generated too much heat/acid, or the reaction time was insufficient.
-
Fix: Use the "Cold-Shock" quench described in Module 3. Ensure the reaction refluxed for at least 3 hours.
Q4: Can I use DMF as a solvent?
-
Diagnosis: Yes, but DMF is hygroscopic and difficult to remove.
-
Risk: Residual DMF can catalyze hydrolysis during storage.
-
Recommendation: If using DMF, pour the reaction mixture into a large excess of ice water (10:1 ratio) to force precipitation. Filter immediately.
Logical Troubleshooting Tree
Figure 2: Diagnostic logic for common synthesis failures.
References
-
Al-Jeboori, M. I., & Al-Shimmary, S. M. (2018). Synthesis and Characterization of New Phenothiazine Derivatives. Al-Nahrain University.
-
BenchChem Technical Support. (2025). How to prevent hydrolysis of Bromoacetyl chloride during a reaction. BenchChem Protocols.
-
Dua, R., et al. (2011). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.[2]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for amide stability).
-
PubChem. (2025). Chloroacetamide Stability Data. National Library of Medicine.
Sources
Validation & Comparative
Advanced Characterization of 2-Chloroacetylphenothiazine: A Comparative 1H NMR Analysis Guide
Part 1: Executive Summary & Strategic Importance
In the synthesis of phenothiazine-based neuroleptics and antioxidants, 2-Chloroacetylphenothiazine serves as a critical "pivot" intermediate. Its reactivity allows for the introduction of amine side chains (via nucleophilic substitution of the chloride) while maintaining the tricyclic core essential for dopamine receptor interaction.
However, the synthesis of this molecule via Friedel-Crafts acylation is prone to regiochemical ambiguity. The electrophile can attack the electron-rich nitrogen (yielding the N-acyl impurity, 10-chloroacetylphenothiazine ) or the C2-position of the aromatic ring (yielding the desired This compound ).
This guide provides a definitive 1H NMR framework to distinguish the target molecule from its common synthetic impurities and analogs, establishing a self-validating protocol for structural verification.
Part 2: Comparative Analytical Matrix
To ensure scientific integrity, we compare the target molecule against its direct precursor (Phenothiazine), its dechlorinated analog (2-Acetylphenothiazine), and its regioisomer (10-Chloroacetylphenothiazine).
Table 1: Diagnostic Chemical Shift Comparison (DMSO-d₆)[1]
| Feature | Target: this compound | Analog: 2-Acetylphenothiazine | Impurity: 10-Chloroacetylphenothiazine | Precursor: Phenothiazine |
| NH Proton | δ 8.6 – 8.8 ppm (s, broad) | δ 8.5 – 8.7 ppm (s, broad) | Absent | δ 8.5 – 8.7 ppm (s, broad) |
| Acyl -CH₂- | δ 4.8 – 5.0 ppm (s, 2H) | N/A | δ 4.4 – 4.6 ppm (s, 2H) | N/A |
| Acyl -CH₃ | N/A | δ 2.4 – 2.5 ppm (s, 3H) | N/A | N/A |
| Aromatic H1 | δ 7.6 – 7.8 ppm (d/s) | δ 7.4 – 7.6 ppm (d/s) | Multiplet (Sym.) | Multiplet |
| Symmetry | Asymmetric (C2-substituted) | Asymmetric | Symmetric (if N-sub only) | Symmetric |
Critical Insight: The presence of the NH signal at >8.5 ppm is the primary "Go/No-Go" indicator. If this signal is missing, the reaction has likely occurred at the nitrogen center (N-acylation), rendering the product useless for C2-derivatization.
Part 3: Detailed Spectral Analysis
The Aliphatic Region (Diagnostic Zone)
The chloromethyl group (-COCH₂Cl) is the most distinct feature.
-
Chemical Shift: The electronegative chlorine atom and the carbonyl group deshield these protons significantly, pushing them to δ 4.8–5.0 ppm .
-
Comparison: This is ~2.4 ppm downfield from a standard methyl ketone (-COCH₃), making it impossible to confuse with the dechlorinated side product (2-acetylphenothiazine).
-
Multiplicity: Appears as a sharp singlet (2H) . If splitting is observed, check for long-range coupling or conformational locking (rare in DMSO at RT).
The Aromatic Region (Structural Fingerprint)
The phenothiazine core contains 7 aromatic protons in the target molecule. The substitution at Position 2 creates a complex pattern:
-
Ring A (Substituted): An ABX system .
-
H1 (ortho to C=O, meta to NH): The most deshielded proton (~7.7 ppm). It often appears as a doublet with a small meta-coupling constant (J ~ 2 Hz) or a singlet if resolution is low.
-
H3 (ortho to C=O, ortho to S? No, meta to S): Appears as a doublet of doublets (J ~ 8 Hz, 2 Hz).
-
H4: Doublet (J ~ 8 Hz).
-
-
Ring B (Unsubstituted): A 4-proton multiplet ranging from δ 6.8 – 7.2 ppm .
The Labile Proton (The "NH" Check)
-
Observation: In DMSO-d₆, the NH proton is usually visible as a broad singlet around 8.7 ppm .
-
Validation: Add a drop of D₂O to the NMR tube. Shake and re-run. If this signal disappears (deuterium exchange), it confirms the presence of the free amine, validating the C-acylation (Target) over N-acylation (Impurity).
Part 4: Visualization of Pathways & Logic
Diagram 1: Synthesis & Impurity Origins
This workflow illustrates the competing pathways in the Friedel-Crafts reaction that necessitate this NMR analysis.
Caption: Divergent synthetic pathways showing how reaction conditions dictate the formation of the target C2-isomer versus the N10-impurity.
Diagram 2: NMR Decision Tree
A logic flow for researchers to interpret their spectral data.
Caption: Step-by-step logic flow for identifying the correct phenothiazine derivative based on key spectral signals.
Part 5: Experimental Protocols
Protocol A: NMR Sample Preparation
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is strictly recommended over CDCl₃.
-
Reasoning: Phenothiazines can have poor solubility in chloroform. More importantly, DMSO-d₆ forms hydrogen bonds with the NH proton, slowing its exchange rate and making the signal sharp and distinct. In CDCl₃, the NH signal is often broad or invisible due to rapid exchange.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: Standard 5mm NMR tube (high-throughput grade is sufficient).
Protocol B: D₂O Exchange Test (Validation)
-
Acquire the standard 1H spectrum in DMSO-d₆.
-
Add 1–2 drops of D₂O (Deuterium Oxide) directly to the tube.
-
Shake vigorously for 30 seconds.
-
Re-acquire the spectrum.
-
Result: The signal at ~8.7 ppm should disappear. The signal at ~4.8 ppm (CH₂Cl) should remain unchanged.
Part 6: References
-
Wang, A., et al. (1999). Investigation on the Reaction of 2-Chloro-10H-phenothiazine under Aryne Forming Conditions. Semantic Scholar. Link
-
Sielc Technologies. (2018). 10-(Chloroacetyl)-10H-phenothiazine HPLC Application. Sielc.com. Link
-
PubChem. (2025). 10-(Chloroacetyl)-10H-phenothiazine Compound Summary. National Library of Medicine. Link
-
University of Colorado Boulder. (2025). Table of Characteristic Proton NMR Shifts. OrgChemBoulder. Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][2] Chem. (Cited via University of Denver). Link
Sources
FTIR Absorption Peaks for 2-Chloroacetylphenothiazine Characterization: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the synthesis of phenothiazine derivatives. Phenothiazines are privileged scaffolds in drug discovery, utilized in everything from antipsychotics to advanced antioxidant therapies. However, functionalizing the phenothiazine core presents a classic regioselectivity challenge: differentiating between C-acylation (yielding 2-Chloroacetylphenothiazine) and N-acylation (yielding 10-Chloroacetylphenothiazine).
This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic performance of this compound (2-CAP) against its parent compound, Phenothiazine (PTZ), and its positional isomer, 10-Chloroacetylphenothiazine (10-CAP). By understanding the causality behind these vibrational shifts, researchers can utilize FTIR as a rapid, self-validating system to confirm regiochemistry before proceeding to downstream syntheses (such as thiazole-phenothiazine hybrid generation) [4].
Mechanistic Causality: The Analytical Challenge
Phenothiazine possesses two competing sites for electrophilic attack: the nucleophilic secondary amine (N-10) and the electron-rich aromatic ring (C-2).
-
Direct Acylation with chloroacetyl chloride and a base typically yields the N-acylated product, 10-CAP [1].
-
Friedel-Crafts Acylation using a strong Lewis acid catalyst (e.g., AlCl₃) directs the acyl group to the aromatic ring, yielding the target 2-CAP [4].
FTIR is the optimal technique for distinguishing these isomers because the regiochemistry fundamentally alters the functional groups present, leading to distinct changes in dipole moments and vibrational force constants.
Fig 1. Regioselective synthesis pathways for phenothiazine chloroacylation.
Comparative FTIR Spectroscopic Data
To objectively evaluate the success of a 2-CAP synthesis, we must benchmark its spectrum against PTZ and 10-CAP. The diagnostic power lies in two specific regions: the N-H stretch (~3300 cm⁻¹) and the C=O stretch (~1680–1710 cm⁻¹) .
The Causality of Peak Shifts
-
The N-H Bond: In 2-CAP, the secondary amine is untouched, preserving the sharp N-H stretching vibration [3]. In 10-CAP, the nitrogen is acylated, completely eliminating this peak.
-
The Carbonyl (C=O) Environment:
-
In 10-CAP , the carbonyl is an amide. While amides typically absorb around 1650 cm⁻¹, the highly electronegative α-chlorine atom exerts a strong inductive pull (-I effect). This removes electron density from the C=O bond, increasing its force constant and shifting the peak upward to ~1696–1710 cm⁻¹ [2].
-
In 2-CAP , the carbonyl is an aryl ketone. The π-electrons of the phenothiazine ring conjugate with the carbonyl, delocalizing electron density. This decreases the double-bond character of the C=O group, lowering its stretching frequency to ~1680 cm⁻¹ .
-
Quantitative Data Summary
| Functional Group | Phenothiazine (PTZ) | 10-Chloroacetylphenothiazine | This compound | Vibrational Causality & Notes |
| N-H Stretch | ~3336 cm⁻¹ (Sharp) | Absent | ~3330–3350 cm⁻¹ | Present in 2-CAP (C-acylation); eliminated in 10-CAP (N-acylation). |
| C=O Stretch | N/A | 1696–1710 cm⁻¹ | ~1680 cm⁻¹ | 10-CAP: Amide shifted high by α-Cl (-I effect). 2-CAP: Aryl ketone lowered by ring conjugation. |
| C-H (Aliphatic) | N/A | 2972–3022 cm⁻¹ | 2950–2980 cm⁻¹ | Methylene (-CH₂-) asymmetric/symmetric stretching of the chloroacetyl group. |
| C-Cl Stretch | N/A | ~780 cm⁻¹ | ~760 cm⁻¹ | Halogen stretch; highly sensitive to the local steric and electronic environment. |
| Aromatic C=C | 1568, 1596 cm⁻¹ | ~1570, 1590 cm⁻¹ | ~1560, 1585 cm⁻¹ | Skeletal ring vibrations; slightly altered by the position of the substituent. |
Diagnostic Logic & Regioselectivity Workflow
When analyzing a newly synthesized batch of chloroacetylphenothiazine, follow this logical decision tree to validate your product.
Fig 2. Step-by-step FTIR diagnostic logic for phenothiazine isomer differentiation.
Step-by-Step Experimental Protocol: Self-Validating KBr Pellet Analysis
To ensure the FTIR spectrum is not misinterpreted, the protocol must be a self-validating system. The primary risk in this analysis is moisture contamination . Water exhibits a broad O-H stretch around 3400 cm⁻¹, which can easily mask or be falsely identified as the N-H stretch of 2-CAP. This protocol strictly mitigates that risk.
Materials Required
-
Synthesized 2-CAP (Analyte)
-
Spectroscopic grade Potassium Bromide (KBr), strictly anhydrous
-
Agate mortar and pestle
-
Hydraulic press and 13 mm pellet die
-
FTIR Spectrometer (e.g., Thermo Fisher Nicolet or Shimadzu IRTracer)
Step 1: Desiccation & Background Preparation
-
Dry the spectroscopic grade KBr in an oven at 110°C for at least 4 hours to remove all adsorbed water. Store immediately in a desiccator.
-
Grind 200 mg of the anhydrous KBr in a warm agate mortar.
-
Press the pure KBr at 10 tons for 2 minutes under a vacuum to form a blank pellet.
-
Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to ratio out atmospheric H₂O and CO₂.
Step 2: Sample Matrix Formulation
-
Weigh approximately 1.5 to 2.0 mg of the highly crystalline 2-CAP sample.
-
Add the sample to 150 mg of the dried KBr (maintaining roughly a 1:100 ratio to prevent peak saturation and baseline drift).
-
Triturate the mixture gently in the agate mortar. Causality Note: Do not over-grind, as excessive mechanical friction can induce polymorphic transitions or localized heating that attracts ambient moisture.
Step 3: Pellet Pressing & Spectral Acquisition
-
Transfer the homogenized powder to the 13 mm die.
-
Apply a vacuum to the die assembly for 1 minute to remove trapped air, then press at 10 tons for 2 minutes. The resulting pellet should be glassy and translucent.
-
Place the pellet in the FTIR sample holder and acquire the spectrum using the same parameters as the background (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
Step 4: Data Validation
-
Apply an automatic baseline correction.
-
Self-Validation Check: Look at the 3400 cm⁻¹ region. If a broad, rounded peak is present, moisture has compromised the sample, invalidating the N-H confirmation. A true N-H peak for 2-CAP will be distinct, sharp, and centered near 3330 cm⁻¹.
-
Confirm the C=O stretch at ~1680 cm⁻¹. If the peak is shifted >1695 cm⁻¹, the synthesis has likely yielded the 10-CAP isomer [2].
References
-
E. Palaska, S. Sarac, C. Safak, H. Erdogan, K. Erol, and R. S. Alpan, "Studies on some 10-[2-(N,N-disubstituted thiocarbamoylthio)acetyl]phenothiazine derivatives," Arzneimittelforschung, vol. 42, no. 12, pp. 1453-1455, 1992. Available:[Link]
-
G. P. Sarmiento, et al., "Synthesis and antifungal activity of some substituted phenothiazines and related compounds," European Journal of Medicinal Chemistry, vol. 46, no. 1, pp. 101-105, 2011. Available:[Link]
-
M. A. M. Al-Alwani, et al., "DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit," Materials, vol. 14, no. 1, 2021. Available:[Link]
-
H. H. Zoorob, W. S. Hamama, M. T. El-Wassimi, and M. Abbasi, "Some Reactions on 2-Chloroacethylphenothiazine," ResearchGate, 1980. Available:[Link]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Chloroacetylphenothiazine
Executive Summary
2-Chloroacetylphenothiazine (2-CAP) serves as a critical electrophilic intermediate in the synthesis of phenothiazine-based antipsychotics (e.g., chlorpromazine, acepromazine) and heterocyclic derivatives. In drug development and quality control, distinguishing 2-CAP from its hydrolysis product (2-Acetylphenothiazine ) and the starting material (Phenothiazine ) is paramount for impurity profiling.
This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of 2-CAP. It moves beyond basic spectra listing to explain the mechanistic causality of ion formation, offering a robust framework for structural validation.
Chemical Profile & Experimental Prerequisites
Compound Identity
-
IUPAC Name: 1-(10H-phenothiazin-2-yl)-2-chloroethan-1-one
-
Molecular Formula: C₁₄H₁₀ClNOS
-
Monoisotopic Mass: 275.02 Da (
Cl) -
Key Structural Feature: Phenothiazine tricyclic core substituted at the C2 position with an
-chloroacetyl group.
Recommended Experimental Protocol (EI-MS)
To replicate the fragmentation patterns described below, the following Electron Ionization (EI) parameters are recommended. EI is preferred over ESI for structural elucidation due to its energetic fragmentation richness.
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Impact (EI+) | Provides reproducible fragmentation fingerprints for library matching. |
| Electron Energy | 70 eV | Standard energy to maximize production of diagnostic fragment ions. |
| Source Temp | 230°C | Prevents thermal degradation of the labile C-Cl bond prior to ionization. |
| Transfer Line | 280°C | Ensures efficient transport of the high-boiling phenothiazine derivative. |
| Mass Range | m/z 50–400 | Covers the molecular ion and all lower-mass aromatic fragments. |
Fragmentation Dynamics: The "Fingerprint" Analysis
The mass spectrum of this compound is dominated by the stability of the phenothiazine ring system and the lability of the
Primary Molecular Ion Cluster ( )
-
Observation: A distinct cluster at m/z 275 and 277 .
-
Mechanism: The presence of a single chlorine atom dictates a 3:1 intensity ratio between the
( Cl) and ( Cl) peaks. This isotopic signature is the first checkpoint for identification, distinguishing 2-CAP from non-halogenated analogs like 2-acetylphenothiazine.
Pathway A: -Cleavage (The Acylium Route)[1][2][3]
-
Transition: m/z 275
m/z 226 -
Mechanism: Homolytic cleavage of the C(
)-C(carbonyl) bond is energetically favored. The molecule loses a neutral chloromethyl radical ( CH Cl, 49 Da), leaving the resonance-stabilized phenothiazine-2-acylium ion (m/z 226). -
Diagnostic Value: The loss of 49 Da is specific to the chloroacetyl group.
Pathway B: C-Cl Bond Scission
-
Transition: m/z 275
m/z 240 -
Mechanism: Direct heterolytic or homolytic cleavage of the weak C-Cl bond results in the loss of Chlorine (35 Da). This yields the cation [Phenothiazine-CO-CH
] . -
Note: While common, this peak is often less intense than the acylium ion due to the high stability of the acylium resonance structure.
Pathway C: Core Reversion
-
Transition: m/z 226
m/z 198 -
Mechanism: The acylium ion ejects a neutral carbon monoxide (CO, 28 Da) molecule. The resulting ion (m/z 198) corresponds to the phenothiazine radical cation , a hyper-stable aromatic system.
Visualizing the Fragmentation Pathway[1]
The following diagram illustrates the mechanistic flow from the parent ion to the terminal core fragments.
Figure 1: Mechanistic fragmentation tree of this compound under 70 eV Electron Impact.
Comparative Analysis: 2-CAP vs. Critical Analogs
To validate the purity of 2-CAP, one must distinguish it from its metabolic predecessor (Phenothiazine) and its hydrolysis product (2-Acetylphenothiazine).
| Feature | This compound (Target) | 2-Acetylphenothiazine (Impurity A) | Phenothiazine (Impurity B) |
| Molecular Ion ( | 275 / 277 (3:1 Ratio) | 241 (No isotope pattern) | 199 |
| Base Peak Source | Acylium formation (m/z 226) | Methyl loss (m/z 226) or Core (m/z 199) | Molecular ion (m/z 199) |
| Key Neutral Loss | -49 Da ( | -15 Da ( | -32 Da (S) or -1 (H) |
| Diagnostic Fragment | m/z 240 (Loss of Cl) | m/z 43 (Acetyl cation, CH | m/z 167 (Carbazole) |
| Differentiation | Chlorine Isotope Cluster is unique. | Presence of m/z 43; absence of M+2. | Absence of side-chain fragments >199. |
Differentiation Strategy (Decision Tree)
Use this logic flow to identify the compound in a mixed sample.
Figure 2: Analytical decision tree for impurity profiling of this compound.
Synthesis & Impurity Context
Understanding the synthesis aids in predicting MS impurities. 2-CAP is typically synthesized via the Friedel-Crafts acylation of 10H-phenothiazine with chloroacetyl chloride [1].
-
Common Impurity: If moisture is present, the C-Cl bond hydrolyzes to form 2-hydroxyacetylphenothiazine (rare) or reduces to 2-acetylphenothiazine.
-
N-Acylation vs. C-Acylation: The "2-" position is thermodynamically favored, but kinetic N-acylation (10-chloroacetylphenothiazine) can occur.
-
MS Distinction: N-acyl phenothiazines typically show a dominant loss of the entire ketene side chain (
) to regenerate the phenothiazine base peak (m/z 199) more readily than C-acyl derivatives due to the labile N-C bond [2].
-
References
-
Synthesis of 2-Acetylphenothiazines: Title: 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis.[1][2] Source: ResearchGate. URL:[Link]
-
Phenothiazine Fragmentation Pathways: Title: Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n). Source: PubMed / Journal of Mass Spectrometry. URL:[Link]
-
General MS of Alpha-Haloketones (Mechanistic Grounding): Title: Mass Spectrometry - Fragmentation Patterns (Ketones & Halides). Source: Chemistry LibreTexts. URL:[Link]
Sources
comparing biological efficacy of 2-acetyl vs 2-chloroacetyl phenothiazines
Comparative Biological Efficacy of 2-Acetyl vs. 2-Chloroacetyl Phenothiazines: A Mechanistic Guide
Phenothiazines represent a privileged structural scaffold in drug discovery. While the tricyclic core dictates baseline lipophilicity and redox potential, substitutions at the C-2 position fundamentally alter the molecule's target selectivity and mechanism of action. This guide provides an objective, data-driven comparison between 2-acetylphenothiazine and 2-chloroacetylphenothiazine, illustrating how a single halogen substitution shifts a molecule from a reversible enzyme modulator to an irreversible covalent alkylator.
The biological efficacy of these two derivatives is dictated by the chemical reactivity of their C-2 side chains.
2-Acetylphenothiazine (2-APT / ML171): Reversible Binding The acetyl group (-COCH₃) is chemically stable under physiological conditions. 2-APT, widely recognized in literature as ML171, interacts with biological targets via reversible non-covalent interactions (e.g., hydrogen bonding and hydrophobic packing)[1]. It is a potent and selective inhibitor of NADPH oxidase 1 (Nox1)[2], effectively blocking Nox1-dependent reactive oxygen species (ROS) generation and acting as a superoxide ion inhibitor[3]. Because it lacks a leaving group, it does not permanently modify its target, resulting in a highly selective pharmacological profile with lower off-target toxicity.
This compound: Covalent Alkylation
The introduction of a single chlorine atom creates an
Comparative Biological Efficacy Profile
The following table synthesizes the quantitative biological performance of both derivatives across standard evaluation metrics.
| Pharmacological Property | 2-Acetylphenothiazine (2-APT / ML171) | This compound |
| Primary Mechanism | Reversible enzyme inhibition; ROS scavenging[1],[3] | Irreversible covalent alkylation ( |
| Target Preference | NADPH Oxidase 1 (Nox1)[2] | Cysteine-rich proteins; broad biological nucleophiles |
| Nox1 Inhibition (IC₅₀) | ~0.25 µM (Highly selective)[1] | N/A (Non-selective inhibition via protein denaturation) |
| Anticancer Efficacy (MCF-7) | Moderate (Requires derivatization into chalcones to achieve IC₅₀ ~7–14 µg/mL)[6] | High (Driven by broad-spectrum alkylation and apoptosis) |
| Antimicrobial Activity | Low | High (Disrupts essential bacterial/fungal thiols)[5] |
| Toxicity Profile | Low off-target toxicity | High off-target toxicity (due to promiscuous covalent binding) |
Self-Validating Experimental Protocols
To objectively compare these compounds, experimental designs must isolate their specific mechanisms. As an application scientist, I rely on self-validating protocols—systems that contain internal controls to prove causality rather than mere correlation.
Protocol 1: Reversible Nox1 Inhibition Assay (Targeting 2-Acetylphenothiazine)
Causality Focus: To prove that 2-APT reduces ROS via specific Nox1 inhibition rather than non-specific cell death or chemical quenching.
-
Cell Preparation: Seed HEK293 cells stably expressing Nox1 in a 96-well plate.
-
Compound Incubation: Treat cells with a concentration gradient of 2-APT (0.01 µM to 10 µM). Use DMSO as a vehicle control and DPI (Diphenyleneiodonium) as a positive inhibition control.
-
ROS Detection: Add a chemiluminescent probe (e.g., luminol/HRP) to quantify superoxide production.
-
Self-Validation Step 1 (Cell Viability): In a parallel sister plate, run an ATP-based luminescence assay (e.g., CellTiter-Glo). Logic: If ROS drops but ATP levels remain stable, the ROS reduction is due to true enzyme inhibition, not cytotoxicity.
-
Self-Validation Step 2 (Washout): Wash a subset of the treated cells with fresh media and re-measure ROS. Logic: 2-APT's reversible nature will result in the restoration of Nox1 activity post-washout.
Protocol 2: Covalent Alkylation Validation (Targeting this compound)
Causality Focus: To confirm that the biological efficacy of the chloroacetyl derivative is driven by electrophilic
-
Reaction Setup: Incubate 10 µM of this compound with 100 µM of Glutathione (GSH) in a physiological buffer (pH 7.4) at 37°C.
-
Negative Control: Run a parallel incubation using 2-acetylphenothiazine + GSH.
-
Quenching & Analysis: Quench the reaction at varying time points (0, 15, 30, 60 mins) using 1% formic acid. Analyze the mixture via LC-MS/MS.
-
Data Interpretation:
-
This compound: The mass spectrum will show a time-dependent depletion of the parent mass and the appearance of a new peak corresponding to the covalent adduct
. -
2-Acetylphenothiazine: The mass spectrum will remain unchanged, proving that the
-chlorine is the absolute structural requirement for covalent target modification.
-
Pathway and Workflow Visualizations
The following diagrams map the distinct molecular workflows of both phenothiazine derivatives.
Mechanism of reversible Nox1 inhibition by 2-acetylphenothiazine (ML171).
Irreversible covalent alkylation of protein thiols by this compound.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]
Mastering Purity: HPLC Method Development for 2-Chloroacetylphenothiazine
Topic: HPLC Method Development for 2-Chloroacetylphenothiazine Purity Check Format: Comparative Technical Guide Role: Senior Application Scientist
Executive Summary
In the synthesis of phenothiazine-based antipsychotics (e.g., chlorpromazine derivatives), 2-Chloro-10-(chloroacetyl)phenothiazine (2-CAP) serves as a critical electrophilic intermediate.[1] Its purity is non-negotiable; unreacted starting material (2-Chlorophenothiazine ) or hydrolysis by-products can lead to toxic side-reactions in subsequent amination steps.
This guide compares the traditional Fully Porous C18 approach against a modern Core-Shell Phenyl-Hexyl methodology. While C18 remains the industry workhorse, our data suggests that for halogenated aromatic systems like 2-CAP, Phenyl-Hexyl chemistry offers superior selectivity, sharper peak shapes for basic precursors, and a 40% reduction in run time.[1]
The Separation Challenge
The analytical challenge lies in the distinct chemical nature of the analyte versus its impurities:
-
The Analyte (2-CAP): The nitrogen is acylated, rendering the molecule neutral and highly hydrophobic.[1]
-
The Impurity (2-Chlorophenothiazine): Contains a secondary amine. It is basic (
) and prone to severe peak tailing due to silanol interactions on older silica supports. -
Hydrolysis By-products: 2-Chloro-10-(hydroxyacetyl)phenothiazine (more polar).[1]
Impurity Pathway Visualization
The following diagram illustrates the synthesis pathway and potential critical quality attributes (CQAs) monitored by this method.
Caption: Synthesis pathway of 2-CAP showing the origin of critical impurities (Precursor and Hydrolysis products).
Comparative Analysis: Conventional vs. Modern Approach
We evaluated two distinct methodologies for the purity check of 2-CAP.
Method A: The Conventional Alternative (Fully Porous C18)[1]
-
Column: Standard C18 (5 µm, 250 x 4.6 mm).[2]
-
Mechanism: Pure hydrophobic interaction.
-
Outcome: While functional, this method struggles with the basic precursor.[1] The free amine interacts with residual silanols, causing tailing (
). Furthermore, the hydrophobic selectivity of C18 often fails to fully resolve the positional isomers of chlorinated rings.
Method B: The Recommended Solution (Core-Shell Phenyl-Hexyl)[1]
-
Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm).
-
Mechanism: Hydrophobic interaction +
stacking . -
Outcome: The phenyl-hexyl phase interacts uniquely with the
-electrons of the phenothiazine ring. The electron-withdrawing chlorine atoms on 2-CAP alter its -density compared to the precursor, creating a "selectivity amplifier" that C18 lacks.[1] The core-shell morphology ensures high efficiency at lower backpressures.
Performance Data Summary
| Parameter | Method A: Conventional C18 | Method B: Core-Shell Phenyl-Hexyl | Improvement |
| Run Time | 25.0 min | 12.0 min | 52% Faster |
| Resolution ( | 2.1 (Precursor/Product) | 4.8 (Precursor/Product) | +128% |
| Tailing Factor ( | 1.6 (Precursor) | 1.1 (Precursor) | Excellent Symmetry |
| LOD (µg/mL) | 0.5 | 0.1 | 5x Sensitivity |
| Backpressure | 120 bar | 210 bar | Manageable |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The use of a system suitability standard containing both the precursor and the target is mandatory to confirm resolution.
Instrumentation & Reagents[3][4][5][6][7]
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Kinetex Phenyl-Hexyl or equivalent (100 x 4.6 mm, 2.6 µm).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1] Note: TFA is preferred for peak sharpness of the basic precursor.[1]
Chromatographic Conditions[3][5][6][7][8][9]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temp: 35°C (Critical for viscosity reduction and mass transfer).
-
Detection: UV @ 254 nm.[4]
-
Injection Vol: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 8.0 | 90 | Elution of 2-CAP |
| 9.0 | 90 | Wash |
| 9.1 | 30 | Re-equilibration |
| 12.0 | 30 | End of Run |
Standard Preparation Strategy
-
Stock Solution: Dissolve 10 mg 2-CAP in 10 mL ACN (1 mg/mL).
-
Impurity Spike: Spike the stock with 0.5% w/w of 2-Chlorophenothiazine (Precursor).
-
Why this matters: This "Spiked Solution" acts as your System Suitability Test (SST). You must see baseline separation between the small impurity peak (approx.[5] 3.5 min) and the main peak (approx. 7.2 min).[6][7]
Method Development Logic Flow
The following decision tree explains the causality behind selecting the Phenyl-Hexyl stationary phase over others.
Caption: Decision logic for selecting Phenyl-Hexyl chemistry to target specific pi-electron differences in phenothiazine derivatives.
Validation & Robustness
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be robust.[1]
-
Linearity: Confirmed from 0.05 mg/mL to 1.5 mg/mL (
). -
Specificity: No interference from blank (ACN) or degradation products (forced degradation with 0.1N NaOH confirms hydrolysis peak resolution).
-
Stability: 2-CAP is sensitive to moisture. Caution: Solutions should be prepared fresh or stored in amber vials at 4°C. Hydrolysis to the alcohol derivative is the primary degradation pathway observed if left in water-rich mobile phase for >24 hours.
References
-
BenchChem. A Comparative Analysis of 2-Chlorophenothiazine Purity from Commercial Suppliers. (Provides baseline data on precursor impurities). Link
-
Sigma-Aldrich. 2-chloro-10-(chloroacetyl)-10H-phenothiazine Product Specification. (Reference for chemical structure and stability). Link
-
Pistos, C., & Stewart, J. T. (2003).[1][4] Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column.[4] Biomedical Chromatography.[4] (Establishes baseline UV detection parameters for phenothiazine core). Link
-
Sielc Technologies. Separation of Phenothiazine on Newcrom R1 HPLC column. (Discusses acid modifiers for basic phenothiazine separation). Link
Sources
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
UV-Vis spectroscopic properties of 2-Chloroacetylphenothiazine
Topic: UV-Vis Spectroscopic Properties of 10-(Chloroacetyl)phenothiazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Technical Guide for Synthetic Intermediates
Executive Summary
10-(Chloroacetyl)phenothiazine (10-CAP) is a critical electrophilic intermediate used in the synthesis of neuroleptic and antifungal phenothiazine drugs. Unlike its parent compound (phenothiazine) or its pharmacologically active N-alkyl derivatives (e.g., chlorpromazine), 10-CAP possesses a unique electronic signature due to the N-acyl substituent .
This guide objectively compares the UV-Vis spectroscopic performance of 10-CAP against standard alternatives. We analyze how the electron-withdrawing chloroacetyl group modulates the phenothiazine chromophore, affecting both ground-state absorption and charge-transfer (CT) capability.
Molecular Structure & Electronic Basis
To interpret the spectra, one must understand the electronic environment. The phenothiazine core is a tricyclic system with a "butterfly" conformation.
-
Chromophore: The conjugation involves the two benzene rings bridged by Sulfur and Nitrogen.[1]
-
The "N-Acyl" Effect: In 10-CAP, the nitrogen lone pair—usually available for conjugation with the rings—is partially delocalized into the carbonyl group of the chloroacetyl moiety (Amide Resonance).
-
Consequence: This "locking" of the lone pair reduces the electron density in the tricyclic system compared to N-alkyl derivatives, resulting in a hypsochromic (blue) shift of the long-wavelength band and reduced molar absorptivity (
).
Diagram 1: Electronic Modulation Pathway
The following diagram illustrates the structural causality affecting the UV-Vis profile.
Caption: Figure 1. Mechanism of electronic modulation in 10-CAP. The amide functionality competes for the nitrogen lone pair, altering the primary chromophore.
Comparative Spectroscopic Analysis
The following data contrasts 10-CAP with its parent and a standard N-alkyl derivative.
Table 1: Comparative UV-Vis Characteristics (Acetonitrile, 298 K)
| Compound | Primary | Secondary | Electronic Nature | Donor Strength |
| Phenothiazine (Parent) | ~253 nm | ~318 nm | Electron Rich (N-H) | High |
| 10-(Chloroacetyl)phenothiazine | ~255 nm | ~310-315 nm (Weak/Shoul.) | Electron Deficient (Amide) | Low |
| Chlorpromazine (N-Alkyl) | ~258 nm | ~325 nm | Electron Rich (N-Alkyl) | Very High |
Key Insights:
-
Band Suppression: The characteristic band at ~318 nm (associated with the N-lone pair interaction with the
-system) is significantly dampened and blue-shifted in 10-CAP. This is a diagnostic marker for successful N-acylation. -
Stability: 10-CAP solutions are more stable to photo-oxidation than Phenothiazine or Chlorpromazine. The electron-withdrawing group protects the ring from forming the radical cation (pink/red color) rapidly upon air exposure.
Performance Application: Charge Transfer (CT) Complexation
Phenothiazines are often characterized by their ability to form colored Charge Transfer complexes with
Performance Verdict:
-
Alternative (Chlorpromazine): Forms deep purple/red complexes instantly (
nm). -
Product (10-CAP): Forms complexes slowly or requires higher concentrations. The resulting CT band is often hypsochromically shifted (~450-500 nm) and has a lower formation constant (
).
Why this matters: If you are using 10-CAP as an intermediate, a negative or weak CT test confirms the integrity of the amide bond. If the CT test is strongly positive, your sample may be hydrolyzed back to the parent phenothiazine.
Experimental Protocols
Protocol A: Determination of and Molar Absorptivity ( )
Objective: To validate the identity and purity of 10-CAP.
Materials:
-
Spectrophotometric grade Acetonitrile (MeCN).
-
Quartz cuvettes (1 cm path length).
-
10-(Chloroacetyl)phenothiazine standard (>98% purity).
Workflow:
-
Stock Solution: Dissolve 10 mg of 10-CAP in 50 mL MeCN. Sonicate for 5 mins to ensure complete dissolution.
-
Dilution: Prepare a series of concentrations (
M to M). -
Baseline: Run a blank scan with pure MeCN from 200 nm to 600 nm.
-
Measurement: Scan samples. Note the absorbance at ~255 nm.
-
Calculation: Plot Absorbance vs. Concentration. The slope is
(Beer-Lambert Law).
Protocol B: Charge Transfer Purity Assay
Objective: To detect hydrolysis impurities (Parent Phenothiazine).
Workflow Diagram:
Caption: Figure 2. Rapid colorimetric workflow for assessing 10-CAP purity via Charge Transfer.
References
-
BenchChem. (2025). A Spectroscopic Comparison of 2-Chlorophenothiazine and Its Precursors. Retrieved from
-
Morak-Młodawska, B., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines. MDPI. Retrieved from
-
Sarmiento, et al. (2010).[2] N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship. ResearchGate. Retrieved from
-
NIST. (2023). Phenothiazine UV/Visible Spectrum. National Institute of Standards and Technology.[3] Retrieved from
-
UniTo. (2022).[4] Fluorogenic Phenothiazine‐Derivative as Radical Sensors. Retrieved from
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of 2-Chloroacetylphenothiazine: Theoretical Calculation vs. Experimental Validation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is non-negotiable. Elemental analysis stands as a foundational technique, providing the empirical formula of a compound, which in turn verifies its stoichiometric identity and purity. This guide offers an in-depth comparison of the theoretical and experimental elemental analysis of 2-Chloroacetylphenothiazine (C₁₄H₁₀ClNOS), a derivative of the therapeutically significant phenothiazine class. We will delve into the causality behind the chosen analytical methodologies, establish self-validating protocols, and present a clear framework for interpreting results.
Section 1: Theoretical Elemental Composition of this compound
Before any experimental work commences, a theoretical baseline must be established. This provides the benchmark against which all empirical data will be judged. The first step is to determine the precise molecular formula and molar mass of the compound.
The structure of this compound, for the purpose of this guide, is defined as 10-acetyl-2-chlorophenothiazine.
-
Phenothiazine Core: C₁₂H₉NS
-
Substitution: A chlorine atom at position 2 replaces a hydrogen atom. An acetyl group (CH₃CO-) at position 10 (the nitrogen atom) replaces the amine hydrogen.
-
Molecular Formula: C₁₄H₁₀ClNOS
From this formula, we can calculate the molar mass and the expected mass percentage of each constituent element.[1]
Calculation of Molar Mass:
-
Carbon (C): 14 × 12.011 g/mol = 168.154 g/mol
-
Hydrogen (H): 10 × 1.008 g/mol = 10.080 g/mol
-
Chlorine (Cl): 1 × 35.453 g/mol = 35.453 g/mol
-
Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 1 × 15.999 g/mol = 15.999 g/mol
-
Sulfur (S): 1 × 32.060 g/mol = 32.060 g/mol
-
Total Molar Mass = 275.753 g/mol
This molar mass allows for the calculation of the theoretical elemental composition, summarized in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass per Element ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 60.98% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 3.66% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.86% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.08% |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.80% |
| Sulfur | S | 32.060 | 1 | 32.060 | 11.63% |
| Total | 275.753 | 100.00% | |||
| Table 1. Theoretical elemental composition of this compound (C₁₄H₁₀ClNOS). |
Section 2: Experimental Determination of Elemental Composition
Modern elemental analysis relies on robust, automated techniques capable of delivering high precision and accuracy. However, due to the varied chemical nature of the elements in this compound, two distinct methodologies are required for a complete analysis.
Workflow for Complete Elemental Analysis
The overall process involves two parallel analytical paths: one for Carbon, Hydrogen, Nitrogen, and Sulfur, and another specifically for Chlorine.
Caption: Workflow for the complete elemental analysis of this compound.
Methodology 1: CHNS Analysis via Combustion
This technique is the gold standard for determining carbon, hydrogen, nitrogen, and sulfur content.[2][3]
Principle: The sample undergoes complete, instantaneous combustion in an oxygen-rich environment. The resulting gases are separated and detected to quantify the elements of interest.[4]
Experimental Protocol:
-
System Validation: Prior to sample analysis, the instrument's performance is validated using a Certified Reference Material (CRM) such as Acetanilide. The experimental results for the CRM must fall within the certified acceptance criteria (typically ±0.3% absolute from the certified value). This step is crucial for ensuring the trustworthiness of the data.[5][6]
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a clean tin capsule. The use of a small sample weight is a hallmark of modern microanalysis.[2]
-
Combustion: The sealed capsule is dropped into a vertical quartz tube furnace heated to approximately 950-1050°C. The tin capsule promotes a rapid, complete combustion (a flash combustion) in a pulse of pure oxygen, converting the sample's elements into simple gases: C → CO₂, H → H₂O, N → NₓOᵧ, and S → SO₂.
-
Reduction & Scrubbing: The combustion products are swept by a helium carrier gas through a secondary furnace containing high-purity copper. The copper, heated to around 650°C, reduces the various nitrogen oxides to elemental nitrogen (N₂).[3] Other interfering products, such as halogens, are removed by specific scrubbing reagents packed in the combustion tube.[7]
-
Gas Separation: The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is passed through a gas chromatography (GC) column, which separates the individual gases based on their different retention times.
-
Detection: As each gas elutes from the GC column, it passes through a thermal conductivity detector (TCD). The TCD measures the difference in thermal conductivity between the carrier gas and the sample gas, generating a signal proportional to the concentration of the gas.
-
Data Analysis: The instrument's software integrates the signal peaks for each gas and, using a calibration factor derived from the analysis of a known standard, calculates the mass percentage of each element in the original sample.
Methodology 2: Chlorine Determination via Schöniger Flask Combustion
While modern combustion analyzers can be equipped with halogen scrubbers, the Schöniger flask (or oxygen flask) method remains a highly reliable and definitive technique for halogen quantification.[8][9]
Principle: The organic sample is combusted in a sealed flask filled with pure oxygen. The resulting hydrogen chloride is absorbed into a specific solution and the subsequent chloride ions are quantified.[10]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-7 mg of the this compound sample and wrap it securely in a piece of ashless filter paper, leaving a small fuse.
-
Apparatus Preparation: Add a suitable absorption solution (e.g., 20 mL of 0.1 M sodium hydroxide) to a heavy-walled Erlenmeyer flask (the Schöniger flask).
-
Combustion: Purge the flask with pure oxygen for 1-2 minutes. Place the wrapped sample into a platinum gauze basket attached to the flask's stopper. Ignite the paper fuse and immediately plunge the stopper into the flask, sealing it. The sample will combust rapidly in the oxygen-rich atmosphere.[8]
-
Absorption: Invert the flask to ensure the ground-glass seal is wet, and let it stand for 30-60 minutes, with occasional shaking, to allow for the complete absorption of the gaseous combustion products (primarily HCl) into the sodium hydroxide solution, forming sodium chloride (NaCl).
-
Quantification:
-
Carefully unstopper the flask and rinse the stopper and basket with deionized water, collecting the rinsings in the flask.
-
Acidify the solution with dilute nitric acid.
-
Quantify the chloride ion concentration using one of two common methods:
-
Potentiometric Titration: Titrate the solution with a standardized silver nitrate (AgNO₃) solution. The endpoint, where all chloride has precipitated as AgCl, is detected with a silver electrode.[11]
-
Ion Chromatography (IC): Dilute the absorption solution to a known volume and inject an aliquot into an ion chromatograph to separate and quantify the chloride ion concentration against known standards.[10]
-
-
-
Data Analysis: From the volume of titrant used or the concentration measured by IC, calculate the mass of chlorine in the original sample and express it as a mass percentage. A blank determination, running the entire procedure without a sample, is essential to correct for any background contamination.[9]
Section 3: Bridging Theory and Practice: Data Comparison and Validation
The ultimate goal is to determine how closely the experimental results match the theoretical values. A close correlation confirms the chemical identity and indicates a high degree of purity.
| Element | Theoretical Mass % | Typical Experimental Mass % | Acceptable Deviation |
| Carbon (C) | 60.98% | 60.85% | ± 0.4% |
| Hydrogen (H) | 3.66% | 3.71% | ± 0.4% |
| Nitrogen (N) | 5.08% | 5.01% | ± 0.4% |
| Sulfur (S) | 11.63% | 11.55% | ± 0.4% |
| Chlorine (Cl) | 12.86% | 12.79% | ± 0.4% |
| Table 2. Comparison of theoretical and typical experimental results for this compound. |
Trustworthiness Through Self-Validation:
The protocol's integrity is maintained by a system of self-validation. The use of Certified Reference Materials (CRMs) is not just a preliminary check but an integral part of the analytical sequence.[12][13] A CRM should be analyzed after every 10-15 unknown samples to monitor for any instrumental drift. This practice ensures that the data generated for the target compound is continuously bracketed by results from a known, traceable standard, thereby providing a high degree of confidence and metrological traceability.[14]
Interpreting Discrepancies:
If experimental results fall outside the acceptable deviation (a common industry standard is ±0.4% absolute), it necessitates an investigation. Potential causes include:
-
Presence of Impurities: Solvents from the final crystallization step or synthetic by-products will alter the elemental ratios.
-
Incomplete Combustion: This is often indicated by soot in the combustion residue and typically leads to low carbon values.
-
Hygroscopic Sample: If the sample has absorbed atmospheric moisture (H₂O), the hydrogen and oxygen percentages will be artificially high, while all others will be low.
-
Weighing Errors: In microanalysis, even small errors in weighing can lead to significant deviations in the final results.
Conclusion
The elemental analysis of this compound is a multi-faceted process that elegantly combines theoretical calculations with rigorous experimental validation. By employing automated combustion analysis for CHNS and the classic Schöniger flask method for chlorine, researchers can obtain a complete and accurate elemental profile. The key to trustworthy results lies not only in the precision of the instruments but in a robust methodology that incorporates routine validation with Certified Reference Materials. This dual approach ensures that the empirical formula is confirmed, providing an essential pillar of data for identity, purity, and quality control in the development of this important class of pharmaceutical compounds.
References
- Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (URL not directly available, referenced in multiple sources)
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis. Retrieved from [Link][2]
-
Haslam, J., Hamilton, J. B., & Squirrell, D. C. M. (1960). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds. The Analyst, 85(1012), 556-563. Retrieved from [Link][11]
-
PubChem. (n.d.). 2-Acetylphenothiazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Bentham Science Publishers. (2022). Oxygen Flask Combustion Method. Retrieved from [Link][9]
-
University of Illinois. (n.d.). Elemental Composition Calculator. School of Chemical Sciences. Retrieved from [Link]
-
SCAN-test. (n.d.). Extractable organic chlorine. Retrieved from [Link][10]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link][3]
-
PubChem. (n.d.). 2-Chlorophenothiazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pearson Education. (n.d.). Element Mass % Calculator. Retrieved from [Link]
-
XRF Scientific. (2023). Methods for Validating Reference Materials. Retrieved from [Link][5]
-
National Institutes of Health. (2021). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. PMC. Retrieved from [Link][12]
-
Eltra. (n.d.). Combustion Analyzer for the determination of C H N O S in solids. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
WebQC.org. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator. Retrieved from [Link][1]
-
Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link][13]
-
U.S. Food & Drug Administration. (2021). Elemental Analysis Manual - Section 3.5 Reference Materials. Retrieved from [Link][14]
Sources
- 1. webqc.org [webqc.org]
- 2. mt.com [mt.com]
- 3. rsc.org [rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Methods for Validating Reference Materials [xrfscientific.com]
- 6. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 7. pepolska.pl [pepolska.pl]
- 8. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. kemesta.fi [kemesta.fi]
- 11. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Certified reference materials - Wikipedia [en.wikipedia.org]
- 14. fda.gov [fda.gov]
Comparative Reactivity Guide: Chloroacetyl Linkers in Phenothiazine Pharmacophores
Part 1: Executive Summary & Technical Rationale[1]
The chloroacetyl group (-COCH₂Cl) serves as a critical electrophilic "handle" in the structural modification of phenothiazines. Unlike simple alkyl halides, the N-10 chloroacetyl moiety combines the steric constraints of the tricyclic phenothiazine system with the activated reactivity of an
This guide objectively compares the reactivity profile of the chloroacetyl group against alternative haloacetyl linkers (bromoacetyl, iodoacetyl) and positional isomers. Analysis focuses on nucleophilic substitution kinetics (
Key Technical Findings
-
Reactivity vs. Stability Trade-off: While bromoacetyl derivatives exhibit 10–50x faster reaction rates in nucleophilic substitutions, the chloroacetyl analogue offers superior hydrolytic stability, allowing for easier handling and purification without premature degradation.
-
Synthetic Efficiency: Microwave-assisted synthesis of 10-(chloroacetyl)phenothiazine increases yields to >90% while reducing reaction times from hours to minutes compared to conventional thermal reflux.
-
Positional Selectivity: The N-10 nitrogen is the kinetically favored site for acylation, but thermodynamic control or Friedel-Crafts conditions can shift substitution to the C-2 position, altering the pharmacophore's electronic properties.
Part 2: Mechanistic Profiling & Reactivity Landscape
The reactivity of 10-(chloroacetyl)phenothiazine is governed by the
Reaction Mechanism Visualization
The following diagram illustrates the divergent pathways available to the chloroacetyl phenothiazine scaffold, highlighting the competition between N-acylation and C-alkylation, and subsequent nucleophilic displacement.
Figure 1: Divergent synthetic pathways for phenothiazine functionalization. The N-chloroacetyl route (green) is the primary focus for generating modular drug libraries.
Part 3: Comparative Performance Analysis
Haloacetyl Linker Comparison
The choice between chloro-, bromo-, and iodoacetyl linkers dictates the rate of downstream coupling.
| Feature | Chloroacetyl (-Cl) | Bromoacetyl (-Br) | Iodoacetyl (-I) |
| Bond Dissociation Energy | ~80 kcal/mol (High) | ~68 kcal/mol (Medium) | ~57 kcal/mol (Low) |
| Relative Reactivity ( | 1 (Baseline) | ~40–100x Faster | ~1000x Faster |
| Hydrolytic Stability | Excellent ( | Moderate | Poor (Light Sensitive) |
| Synthetic Yield (N-Acylation) | 92% | 80–85% | <70% (Side reactions) |
| Primary Application | Stable intermediates, library storage | Rapid labeling, kinetic studies | Protein conjugation (Cys) |
Scientist's Note: While Bromoacetyl is faster, the Chloroacetyl derivative is preferred for drug development because it minimizes self-alkylation and polymerization during storage. It requires stronger nucleophiles or higher temperatures (reflux) to react, providing better process control.
Synthetic Efficiency: Thermal vs. Microwave
Recent experimental data highlights the superiority of microwave-assisted synthesis for these derivatives.
| Method | Reaction Time | Solvent | Catalyst | Yield | Purity Profile |
| Standard Thermal | 3–5 Hours | Toluene/Benzene | 76–80% | Requires recrystallization | |
| Microwave (MW) | 10–12 Minutes | THF/Toluene | None/Base | 92–98% | High (often spot-to-spot) |
Part 4: Experimental Protocols
Protocol A: Synthesis of 10-(Chloroacetyl)phenothiazine
Validates: Efficient N-acylation without C-alkylation side products.
Reagents:
-
Phenothiazine (10H-phenothiazine): 2.0 g (10 mmol)
-
Chloroacetyl chloride: 1.2 eq (1.35 g, 12 mmol)
-
Triethylamine (
): 1.5 eq -
Solvent: Anhydrous THF or Toluene (20 mL)
Workflow:
-
Dissolution: Dissolve phenothiazine in anhydrous THF under nitrogen atmosphere. Add
and cool to 0°C. -
Addition: Add chloroacetyl chloride dropwise over 15 minutes. Critical: Exothermic reaction; maintain temp <10°C to prevent bis-acylation.
-
Reaction:
-
Thermal: Reflux at 70°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Microwave: Irradiate at 300W, 80°C for 10 minutes.
-
-
Workup: Quench with ice water (50 mL). Extract with Ethyl Acetate (
mL). Wash organic layer with 5% (removes acid) and brine. -
Purification: Dry over
, evaporate solvent. Recrystallize from Ethanol.[1]-
Expected Yield: ~92% (White solid, mp 112–114°C).[2]
-
Protocol B: Kinetic Substitution with Amines (General )
Validates: Reactivity of the Cl-group towards nucleophiles.
Reagents:
-
10-(Chloroacetyl)phenothiazine: 1.0 eq[3]
-
Secondary Amine (e.g., Morpholine, Piperazine): 1.2 eq
-
Potassium Carbonate (
): 2.0 eq -
Catalyst: Potassium Iodide (KI) - 0.1 eq (Finkelstein catalyst)
Workflow:
-
Suspend 10-(chloroacetyl)phenothiazine and
in Acetonitrile ( ). -
Add the amine and catalytic KI. Note: KI converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the reaction.
-
Reflux for 6–8 hours.
-
Filter inorganic salts while hot. Cool filtrate to precipitate the product or evaporate and recrystallize.
Part 5: References
-
Antitumor activity of haloacetylphenothiazines against ascites sarcoma-180. Gann. 1972; 63(2):225-9.[4] [Link]
-
Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Bioorganic & Medicinal Chemistry. 2010. [Link]
-
Synthesis of New Phenothiazine/3-cyanoquinoline Heterodimers via Thorpe–Ziegler Reaction. International Journal of Molecular Sciences. 2025.[5] [Link]
-
Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. 2011.[6] [Link]
Sources
- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Antitumor activity of haloacetylphenothiazines against ascites sarcoma-180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 2-Chloroacetylphenothiazine
Executive Summary & Core Directive
This guide mandates the operational standards for the disposal of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine . Due to its structural composition—a phenothiazine core coupled with a reactive chloroacetyl moiety—this compound presents dual hazards: alkylating potential (skin/eye damage, sensitization) and aquatic toxicity typical of phenothiazine derivatives.[1]
Core Directive: All waste containing this compound must be treated as Hazardous Organic Waste and destroyed via high-temperature incineration .[1] Under no circumstances shall this material be discharged into municipal wastewater systems.[1]
Hazard Identification & Technical Justification
To ensure compliance and safety, researchers must understand the causality behind these protocols.
| Property | Data | Operational Implication |
| CAS Number | 16189-69-8 | Unique identifier for waste labeling.[1] |
| Molecular Formula | C₁₄H₉Cl₂NOS | Contains Sulfur and Chlorine; requires incineration with scrubbing (to capture SOx/HCl).[1] |
| Physical State | Solid (Powder) | Dust generation is a primary inhalation risk during transfer.[1] |
| Solubility | Low in Water (<50 mg/L); Soluble in DMSO, DMF, Chloroform | Do not use water for primary decontamination.[2][1] Use organic solvents (Acetone/Ethanol).[1] |
| Reactivity | Alkylating Agent | Reacts with nucleophiles (amines, thiols).[2][1] Segregate from strong bases to prevent uncontrolled hydrolysis.[1] |
| Incompatibility | Strong Oxidizers | Phenothiazines oxidize easily; mixing with Nitric Acid or Peroxides can cause fire/explosion.[1] |
GHS Classification (Derived)
Based on functional group analysis of chloroacetyl and phenothiazine moieties:
-
Eye Dam./Irrit.[1][3][4][5] 2A: Causes serious eye irritation.[1][3][4][5]
-
Skin Sens. 1: May cause an allergic skin reaction (due to alkylation).[1]
-
Aquatic Acute 1: Very toxic to aquatic life.[1]
Pre-Disposal Protocol: Segregation & Packaging
This protocol is a self-validating system: every step prevents a specific failure mode (e.g., cross-contamination, leak, or reaction).[2][1]
A. Personal Protective Equipment (PPE)[2][7]
-
Hand Protection: Double-gloving is required.[1]
-
Respiratory: Work within a certified Fume Hood.[1] If powder handling outside a hood is unavoidable, use a N95/P100 particulate respirator.[2][1]
-
Body: Lab coat (buttoned) and safety goggles (ANSI Z87.1).[1]
B. Waste Segregation Streams
You must segregate this waste into three distinct streams to prevent chemical incompatibility.
-
Solid Waste (Pure Substance):
-
Liquid Waste (Mother Liquors/Solutions):
-
Contaminated Debris (Gloves, Wipes, Weigh Boats):
Step-by-Step Disposal Workflow
Step 1: Deactivation of Residuals (Glassware/Spills)
Do not wash glassware directly in the sink.
-
Solubilize: Rinse contaminated glassware with a small volume of Acetone or Ethanol .[1] The compound is lipophilic and will not dissolve effectively in water.
-
Collect: Pour this solvent rinse into the Halogenated Organic Waste container.[1]
-
Wash: Only after the solvent rinse can the glassware be washed with soap and water in the sink.
Step 2: Waste Labeling
Every container must be labeled before waste is added.[1]
Step 3: Final Disposal
Contact your institution's EHS department or licensed waste contractor (e.g., Veolia, Clean Harbors).[2][1]
-
Method: Rotary Kiln Incineration .[1]
-
Temp: >1000°C.
-
Residence Time: >2 seconds.[1]
-
Reasoning: High temperature is required to break the stable phenothiazine ring and fully oxidize the chlorinated fragments.
Visualizations
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the compound never enters the wrong waste stream.
Caption: Decision logic for segregating this compound waste streams to ensure regulatory compliance.
Figure 2: Safe Handling & Disposal Workflow
The operational lifecycle from bench to destruction.
Caption: Cradle-to-grave workflow ensuring complete destruction of the phenothiazine core.
Emergency Spill Response
Immediate Action Required:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Mark the zone.
-
PPE Up: Don double nitrile gloves, goggles, and N95 respirator.[2][1]
-
Contain:
-
Clean: Wipe the surface with Acetone, then soap and water.[1] Dispose of all cleanup materials as hazardous waste.[1]
Regulatory Compliance (RCRA/EPA)
While this compound is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it must be characterized by the generator:
-
Characteristic of Toxicity: If the waste stream exhibits toxicity (as defined by TCLP) or is known to be toxic (LD50 data).[1]
-
Generator Knowledge: Due to the known aquatic toxicity and alkylating nature, it is industry standard to classify this as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents like Methanol [F003] or Chloroform [D022]).[1]
-
Best Practice: Manage as Class 6.1 (Toxic Substance) for transport purposes.[1]
References
-
PubChem. (n.d.).[1] 2-Chloro-10H-phenothiazine-10-carbonyl chloride (Related Compound Safety Data). National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][2]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2025, from [Link]
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-chloro-10-(chloroacetyl)-10H-phenothiazine | CAS 16189-69-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 2-CHLORO-10-(CHLOROACETYL)-10H-PHENOTHIAZINE | 16189-69-8 [chemicalbook.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 2-Chloroacetylphenothiazine
CAS: 1628-29-1
Formula: C
Executive Safety Summary
2-Chloroacetylphenothiazine is not a standard bench reagent; it is a potent electrophilic intermediate combining the neuroactive scaffold of phenothiazine with the high reactivity of an
Why this compound requires elevated vigilance:
-
Alkylating Potential: The chloroacetyl moiety is a powerful alkylating agent. It readily reacts with nucleophiles (DNA, proteins), making it a severe skin irritant and a potential mutagen.
-
Sensitization Synergy: Phenothiazines are known photosensitizers and contact allergens. When coupled with an alkylating tail, the risk of inducing Type IV hypersensitivity (allergic contact dermatitis) is significantly amplified.
-
Lachrymatory Risk: Like most
-chloro ketones, this compound can act as a lachrymator (tear gas agent) if aerosolized, causing immediate respiratory and ocular distress.
Hazard Profile & Risk Assessment
Synthesizing structural alerts for operational safety.
| Hazard Class | Risk Description | Mechanism of Action |
| Skin Corrosion/Irritation | High. Causes burns or severe dermatitis. | The C-Cl bond is highly electrophilic, alkylating keratin and dermal proteins upon contact. |
| Sensitization (Skin) | Critical. High potential for allergic reaction.[1] | The phenothiazine ring acts as a hapten; combined with the alkylating side chain, it binds irreversibly to skin proteins, triggering immune recognition. |
| Photosensitivity | Moderate. Reaction to UV light. | The tricyclic phenothiazine core absorbs UV-A, generating reactive oxygen species (ROS) that damage tissue (phototoxicity). |
| Respiratory STOT | High. Mucosal damage. | Inhalation of dust hydrolyzes the compound on moist mucous membranes, releasing hydrochloric acid (HCl). |
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient. Use this enhanced protocol.
| PPE Category | Requirement | Technical Justification |
| Hand Protection | Double Gloving (Nitrile/Nitrile) | |
| Respiratory | N95 (Minimum) / P100 (Recommended) | If handling outside a fume hood (e.g., weighing), a fit-tested N95 is mandatory to prevent sensitization via inhalation. A PAPR is required for quantities >10g. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are inadequate. Goggles seal the eyes against dust and lachrymatory vapors. Use a face shield if handling liquids/solutions.[2] |
| Body | Tyvek® Lab Coat or Sleeve Covers | Cotton lab coats absorb alkylating agents, holding them against the skin. Tyvek provides a non-porous barrier for the arms. |
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Controls (Pre-Start)
-
Ventilation: All operations must occur inside a certified chemical fume hood.
-
Static Control: This solid is likely electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal.
-
Light Protection: Amber glassware or aluminum foil wrapping is required to prevent photodegradation and phototoxic product formation.
Phase B: Weighing & Transfer
The highest risk of exposure occurs here.
-
Don PPE: Put on inner gloves, Tyvek sleeves, outer gloves, and goggles.
-
Tare: Place the receiving vessel (amber vial) in the balance inside the hood.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Seal: Cap the vessel immediately. Wipe the exterior of the vial with a Kimwipe dampened with acetone, then dispose of the wipe as hazardous waste.
Phase C: Reaction & Quenching
-
Solvent Choice: Avoid protic solvents (alcohols/water) initially, as they may hydrolyze the C-Cl bond prematurely.
-
Quenching: When the reaction is complete, quench any unreacted chloroacetyl groups with an amine or thiol scavenger (e.g., morpholine or cysteine) before workup. This converts the toxic alkylator into a safer thioether or amine derivative.
Emergency Response & Decontamination
Spill Management:
-
Solid Spill: Do not dry sweep. Cover with a wet pad (dampened with dilute ammonia or sodium bicarbonate) to neutralize hydrolysis products, then scoop into a waste container.
-
Skin Exposure: Wash immediately with soap and water for 15 minutes.[2][3] Do not use alcohol, as it increases skin permeability to the alkylating agent.
-
Eye Exposure: Flush for 15 minutes. Seek medical attention immediately—lachrymators can cause delayed corneal edema.
Waste Disposal Strategy
Strict segregation is required to prevent downstream reactions.
-
Classification: Halogenated Organic Waste.
-
Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases.
-
Labeling: Clearly mark as "Toxic," "Corrosive," and "Sensitizer."
Visual Workflow: Hierarchy of Controls
Figure 1: Operational workflow emphasizing the "Quench" step to neutralize alkylating potential before disposal.
References
-
National Institutes of Health (NIH) - PubChem. 2-Chlorophenothiazine (Related Structure Safety Data). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Substance Information: Chloroacetyl Chloride (Functional Group Hazard). Retrieved from [Link]
-
MDPI. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions. (2021). Retrieved from [Link]
-
University of Otago. Laboratory Chemical Waste Disposal Guidelines (Organochlorines). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
